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  • Product: (1,2-Dimethyl-1H-indol-3-yl)-acetic acid
  • CAS: 2597-28-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Pharmacological Utility of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

Executive Summary In the landscape of modern medicinal chemistry, indole-3-acetic acid derivatives serve as privileged scaffolds for drug discovery. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a highly s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, indole-3-acetic acid derivatives serve as privileged scaffolds for drug discovery. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a highly specialized, methylated analog of the endogenous plant auxin indole-3-acetic acid (IAA). Structurally related to the nonsteroidal anti-inflammatory drug (NSAID) indomethacin, this compound is primarily utilized as a critical building block in the synthesis of small-molecule inhibitors targeting human kallikrein-related peptidase 6 (KLK6)[1].

This whitepaper provides an in-depth technical guide on the physicochemical properties, mechanistic synthesis, and pharmacological applications of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, designed for researchers and drug development professionals.

Physicochemical Profiling

The structural modifications of the indole core—specifically the N1 and C2 methylations—significantly alter the lipophilicity and hydrogen-bonding capacity of the molecule compared to its unmethylated counterparts. Below is the consolidated quantitative data for the compound[2].

PropertyValue
Chemical Name 2-(1,2-dimethyl-1H-indol-3-yl)acetic acid
CAS Number 2597-28-6
Molecular Formula C₁₂H₁₃NO₂
Molecular Weight 203.24 g/mol
Core Structure Indole heterocycle
Key Functional Groups N-methyl, C2-methyl, C3-acetic acid
Hydrogen Bond Donors 1 (Carboxylic acid OH)
Hydrogen Bond Acceptors 2 (Carboxylic acid C=O, OH)

Chemical Synthesis & Mechanistic Pathway

The synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid relies on the selective N-alkylation of 2-(2-methyl-1H-indol-3-yl)acetic acid. The core challenge in this transformation is managing the differential reactivity of the carboxylic acid moiety (pKa ~4.5) and the indole nitrogen (pKa ~16).

Mechanistic Rationale

To achieve N-methylation, a strong base must be used in excess to deprotonate both the carboxylic acid and the indole nitrogen, forming a dianion intermediate. Sodium hydride (NaH) is selected for its irreversible deprotonation kinetics (evolving H₂ gas). Iodomethane (MeI) is then introduced as the electrophile.

While excess MeI could theoretically lead to the formation of a methyl ester, the specific aqueous workup protocol ensures that any unreacted neutral organic impurities (or trace esters) are partitioned into the organic phase, while the target compound is retained in the aqueous phase as a water-soluble sodium carboxylate salt. Subsequent acidification forces the protonation of the carboxylate, precipitating the free acid for organic extraction[2].

Step-by-Step Experimental Protocol

The following self-validating protocol is adapted from established patent literature for the synthesis of KLK6 inhibitor precursors[2],[1].

Reagents:

  • 2-(2-methyl-1H-indol-3-yl)acetic acid (1.3 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 4.0 mmol, ~3.0 eq)

  • Iodomethane (MeI, 4.4 mmol, ~3.4 eq)

  • Anhydrous Tetrahydrofuran (THF, 15 mL)

Workflow:

  • Dianion Generation: Dissolve 2-(2-methyl-1H-indol-3-yl)acetic acid in 15 mL of dry THF under an inert atmosphere (N₂ or Ar). Cool the stirring solution to 0 °C using an ice bath to control the exothermic deprotonation.

  • Base Addition: Carefully add NaH (60% dispersion) to the cooled solution. Self-Validation Check: Observe the evolution of H₂ gas. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete dianion formation.

  • Electrophilic Substitution: Slowly add iodomethane dropwise to the reaction mixture. Remove the ice bath, allow the system to warm to room temperature, and leave stirring overnight.

  • Reaction Quench: Cool the reaction back to 0 °C and carefully quench with methanol (MeOH) to destroy unreacted NaH, followed by dilution with deionized water.

  • Phase Separation & Purification:

    • Extract the quenched mixture with Diethyl Ether (Et₂O). Crucial Step: Discard the Et₂O layer; this removes mineral oil, unreacted MeI, and any neutral ester byproducts. The target molecule remains in the aqueous phase as a carboxylate salt.

    • Acidify the aqueous phase using 1M HCl to a pH of 1-2. Self-Validation Check: The solution will turn cloudy as the free acid precipitates.

    • Extract the acidified aqueous phase three times with Dichloromethane (DCM).

  • Isolation: Combine the DCM organic phases, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (40% EtOAc in Petroleum Ether) to yield the pure compound (Typical yield: ~61%)[2].

Synthesis SM 2-(2-methyl-1H-indol-3-yl)acetic acid (Starting Material) Deprot Deprotonation NaH (3 eq), THF, 0 °C SM->Deprot Dianion Dianion Intermediate (Carboxylate & Indolide) Deprot->Dianion Methyl N-Methylation MeI (3.4 eq), 0 °C to RT Dianion->Methyl Quench Quench & Aqueous Wash MeOH then H2O Methyl->Quench Acidify Acidification & Extraction pH 1-2, DCM extraction Quench->Acidify Product (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (Target Compound) Acidify->Product

Synthetic workflow for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid via selective N-methylation.

Biological Significance & Pharmacological Applications

While basic indole-3-acetic acids are known as plant hormones (auxins), their highly substituted derivatives possess potent pharmacological properties in human biology.

Inhibition of Kallikrein-Related Peptidase 6 (KLK6)

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid is a critical intermediate in the development of small-molecule inhibitors for human tissue kallikreins, specifically KLK6[1]. The KLK family consists of fifteen secreted serine proteases. KLK6 is highly expressed in the central nervous system (CNS) and the tumor microenvironment.

Pathological Role of KLK6: Misregulation and overexpression of KLK6 have been heavily correlated with neurodegenerative diseases (such as Multiple Sclerosis and Alzheimer's disease) due to its role in myelin basic protein degradation and neural plasticity disruption[3]. Furthermore, KLK6 overexpression drives cell migration and invasion in various cancer cell lines, making it a dual-target for neuroprotection and oncology[3].

By utilizing the (1,2-Dimethyl-1H-indol-3-yl)-acetic acid scaffold, medicinal chemists can synthesize competitive inhibitors that block the enzymatic active site of KLK6, thereby halting pathological proteolysis[1].

KLK6 KLK6 KLK6 Overexpression (CNS / Tumor Microenvironment) Pathology Pathological Proteolysis (Neurodegeneration / Metastasis) KLK6->Pathology Inhibitor Indole-Acetic Acid Derivative (Small Molecule Inhibitor) Binding Active Site Blockade (Enzyme-Inhibitor Complex) Inhibitor->Binding Binding->KLK6 Inhibits Outcome Disease Modulation (Reduced Invasion / Neuroprotection) Binding->Outcome

Pharmacological role of indole-derived small molecules in inhibiting KLK6-mediated pathology.

Analytical Characterization and Storage Protocols

To ensure the trustworthiness of the synthesized batch, rigorous analytical validation must be performed to rule out C-methylation (at the C3 position) or O-methylation (esterification).

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used to confirm the molecular weight (m/z [M+H]⁺ ≈ 204.2).

  • ¹H NMR Spectroscopy: Critical for confirming the disappearance of the broad indole N-H peak (typically around 10-11 ppm) and the appearance of a sharp N-CH₃ singlet (typically around 3.5-3.8 ppm). The C2-CH₃ will appear as a distinct singlet further upfield.

  • Storage: The compound should be stored in a cool, dry place (2-8 °C is recommended for long-term stability of indole acetic acids to prevent decarboxylation or oxidation), protected from light, and kept under an inert atmosphere if stored for extended periods.

References

  • ChemicalBook. (1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis.
  • European Patent Office. EP3305781A1 - Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6).
  • Googleapis / Patent Text. CHEMICAL SUBSTANCES WHICH INHIBIT THE ENZYMATIC ACTIVITY OF HUMAN KALLIKREIN-RELATED PEPTIDASE 6 (KLK6).

Sources

Exploratory

The Mechanistic Profile of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid: From Auxin Analog to Pharmacological Scaffold

Executive Summary (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS 2597-28-6) is a synthetic derivative of the endogenous plant hormone indole-3-acetic acid (IAA). While originally utilized to probe the steric and electroni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS 2597-28-6) is a synthetic derivative of the endogenous plant hormone indole-3-acetic acid (IAA). While originally utilized to probe the steric and electronic boundaries of plant auxin receptors, this molecule has evolved into a critical structural scaffold in medicinal chemistry. It represents the un-aroylated, des-methoxy core of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. This specific structural divergence eliminates cyclooxygenase (COX) inhibitory activity while preserving affinity for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2). This whitepaper deconstructs the dual mechanistic pathways of this compound across plant and mammalian systems.

Section 1: Structural Biology & Chemical Profile

The core structure of (1,2-dimethyl-1H-indol-3-yl)-acetic acid features an indole bicyclic ring substituted with an acetic acid moiety at C3, alongside two critical methylations:

  • N1-Methylation: Increases the overall lipophilicity of the molecule and abolishes the hydrogen-bond donor capacity of the indole nitrogen. This alteration fundamentally shifts the molecule's binding orientation in hydrophobic receptor pockets.

  • C2-Methylation: Introduces steric bulk adjacent to the acetic acid side chain, restricting the conformational flexibility of the carboxylate group and locking it into a specific vector.

In the context of structure-activity relationships (SAR), the absence of an N-aroyl group (such as the p-chlorobenzoyl group found in indomethacin) is highly consequential. The N-aroyl group is strictly required to insert into the hydrophobic channel of COX-1 and COX-2 enzymes; without it, the 1,2-dimethyl-IAA scaffold is rendered inactive against cyclooxygenases[1]. However, the intact indole-3-acetic acid moiety remains a highly effective pharmacophore for CRTH2 receptor binding[2].

Section 2: Mechanism of Action in Plant Systems (Auxin Pathway)

In plant biology, 1,2-dimethyl-IAA functions as a synthetic auxin, operating via the canonical TIR1/AFB signaling cascade. Its mechanism is defined by its ability to act as a "molecular glue" between an F-box protein and a transcriptional repressor[3].

  • Co-Receptor Assembly: The compound binds to the hydrophobic pocket of the F-box protein TIR1 (or AFB homologues). The carboxylate group forms a critical electrostatic salt bridge with the Arg403 residue of TIR1, while the methylated indole ring engages in van der Waals interactions within the pocket[3].

  • Aux/IAA Recruitment: Ligand-bound TIR1 exhibits a drastically enhanced affinity for Aux/IAA transcriptional repressors. The steric bulk of the C2-methyl group slightly alters the binding kinetics compared to native IAA, but still successfully stabilizes the TIR1-Aux/IAA interaction[4].

  • Ubiquitination & Degradation: The SCF

    
     complex polyubiquitinates the Aux/IAA proteins, targeting them for rapid degradation by the 26S proteasome.
    
  • Transcriptional Activation: The destruction of Aux/IAA liberates Auxin Response Factors (ARFs), which subsequently dimerize and activate auxin-responsive gene transcription[3].

AuxinPathway Ligand 1,2-Dimethyl-IAA Receptor TIR1/AFB Complex Ligand->Receptor Binds Pocket Repressor Aux/IAA Repressor Receptor->Repressor Ubiquitinates Proteasome 26S Proteasome Repressor->Proteasome Degraded by ARF ARF Transcription Factor Proteasome->ARF Derepresses Gene Auxin-Responsive Genes ARF->Gene Activates

Fig 1: SCF-TIR1/AFB Auxin signaling pathway activated by 1,2-Dimethyl-IAA.

Section 3: Mechanism of Action in Mammalian Systems (CRTH2 Antagonism)

In mammalian pharmacology, the 1,2-dimethyl-IAA scaffold is utilized as a selective antagonist for CRTH2 (DP2), a G protein-coupled receptor (GPCR) normally activated by Prostaglandin D2 (PGD2)[5]. This antagonism is vital for mitigating allergic and asthmatic inflammatory responses[6].

  • Receptor Binding: The acetic acid moiety of 1,2-dimethyl-IAA mimics the aliphatic carboxylate of PGD2. It forms a critical electrostatic interaction with Arg170 in the transmembrane domain of the CRTH2 receptor[6].

  • Orthosteric Blockade: By competitively occupying the binding site, the compound prevents PGD2 from inducing the active conformational change in the GPCR[2].

  • Signal Arrest: This blockade prevents the dissociation of the G

    
    i protein subunit. Consequently, adenylate cyclase remains active, intracellular cAMP levels do not drop, and the downstream calcium mobilization required for Th2 cell, eosinophil, and basophil chemotaxis is halted[5].
    

CRTH2Pathway PGD2 PGD2 (Endogenous) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Agonist Binding Antagonist 1,2-Dimethyl-IAA (Antagonist) Antagonist->CRTH2 Competitive Blockade G_protein Gαi Protein CRTH2->G_protein Prevents Activation cAMP cAMP Levels (↓) G_protein->cAMP Inhibits Drop Th2 Th2 Cell Chemotaxis cAMP->Th2 Halts Migration

Fig 2: Competitive blockade of the PGD2/CRTH2 signaling axis by 1,2-Dimethyl-IAA.

Section 4: Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows are standard for evaluating the dual-nature of this compound.

Protocol 1: TIR1/AFB Binding Affinity (Pull-Down Assay)

Causality: Using a cell-free pull-down assay ensures that the measured interaction is strictly dependent on the direct affinity of the synthetic auxin ligand, eliminating confounding variables from active cellular transport or metabolism.

  • Protein Expression: Express GST-tagged TIR1 and His-tagged Aux/IAA (e.g., IAA7) in Sf9 insect cells to ensure proper folding.

  • Complex Assembly: Incubate 50 nM GST-TIR1 with varying concentrations of 1,2-dimethyl-IAA (10 nM to 100 µM) in binding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) for 30 minutes at 4°C.

  • Repressor Addition: Add 100 nM His-Aux/IAA to the mixture and incubate for an additional 1 hour.

  • Isolation: Pull down the complex using Glutathione Sepharose 4B beads. Wash three times with binding buffer containing 0.1% NP-40.

  • Quantification: Elute proteins and analyze via Western blot using anti-His antibodies. The intensity of the His-Aux/IAA band correlates directly with the ligand's efficacy as a "molecular glue".

Protocol 2: Mammalian CRTH2 Radioligand Binding Assay

Causality: Utilizing[³H]-PGD2 displacement on isolated membranes ensures that the IC50 reflects true orthosteric receptor affinity rather than downstream signal amplification artifacts.

  • Membrane Preparation: Culture HEK293 cells stably expressing human CRTH2. Harvest and homogenize cells in buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Radioligand Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM [³H]-PGD2, and serial dilutions of 1,2-dimethyl-IAA (1 nM to 100 µM).

  • Equilibration: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.

  • Detection: Wash filters three times with ice-cold buffer, add scintillation fluid, and measure retained radioactivity. Calculate the IC50 using non-linear regression.

Section 5: Quantitative Data Summary

The following table contextualizes the pharmacological profile of 1,2-dimethyl-IAA against its structural relatives, highlighting the structure-activity relationship (SAR) divergence caused by the N-aroyl group[1][7].

CompoundTIR1/AFB Affinity (K

)
COX-1 Inhibition (IC

)
COX-2 Inhibition (IC

)
CRTH2 Antagonism (IC

)
Indole-3-acetic acid (IAA) ~10 - 50 nMInactive (>100 µM)Inactive (>100 µM)Inactive (>100 µM)
1,2-Dimethyl-IAA ~500 nMInactive (>100 µM)Inactive (>100 µM)~1.5 - 10 µM
Indomethacin Inactive18 nM26 nMAgonist/Modulator

Note: The addition of the N-(4-chlorobenzoyl) and 5-methoxy groups (forming Indomethacin) completely shifts the molecule from a CRTH2 antagonist/Auxin analog to a potent COX-1/2 inhibitor[7].

References

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC. nih.gov.[Link]

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions | eLife. elifesciences.org.[Link]

  • The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC. nih.gov.[Link]

  • Novel CRTH2 receptor antagonists. tandfonline.com.[Link]

  • The therapeutic potential of CRTH2/DP2 beyond allergy and asthma - PMC - NIH. nih.gov.[Link]

  • INDOMETHACIN (PD002292, CGIGDMFJXJATDK-UHFFFAOYSA-N) - Probes & Drugs. probes-drugs.org.[Link]

  • Synthesis and biological activity of N-aroyl-tetrahydro-gamma-carbolines - PubMed. nih.gov. [Link]

Sources

Foundational

Structural and Pharmacological Dichotomy: (1,2-Dimethyl-1H-indol-3-yl)-acetic acid vs. Indole-3-acetic acid (IAA)

Executive Summary Indole-3-acetic acid (IAA) is the quintessential naturally occurring auxin, governing nearly all aspects of plant growth and development through a highly specific receptor-mediated signaling cascade. In...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-acetic acid (IAA) is the quintessential naturally occurring auxin, governing nearly all aspects of plant growth and development through a highly specific receptor-mediated signaling cascade. In contrast, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1,2-Dimethyl-IAA) is a synthetic derivative characterized by strategic methylations at the N-1 and C-2 positions of the indole ring. For researchers and drug development professionals, understanding the dichotomy between these two molecules is critical. The structural modifications in 1,2-Dimethyl-IAA fundamentally abrogate its ability to act as a classical phytohormone while simultaneously conferring immense metabolic stability, making it a valuable scaffold for synthetic pharmacology and targeted therapeutics.

Structural Chemistry & Steric Dynamics

The biological activity of indole-based compounds is exquisitely sensitive to their three-dimensional conformation and electrostatic distribution.

  • Indole-3-acetic acid (IAA): Features an unsubstituted indole ring. The N-H group at position 1 acts as a critical hydrogen bond donor, while the C-2 position remains unhindered, allowing the molecule to slide deeply into hydrophobic receptor pockets.

  • 1,2-Dimethyl-IAA: The addition of a methyl group at N-1 eliminates the hydrogen bond donor capacity and increases the molecule's lipophilicity. More critically, the methyl group at the C-2 position introduces severe steric bulk adjacent to the acetic acid side chain. This steric hindrance drastically alters the molecule's rotational degrees of freedom and its preferred conformational states[1].

Quantitative Data Comparison
PropertyIndole-3-acetic acid (IAA)1,2-Dimethyl-IAACausality of Difference
Molecular Weight 175.19 g/mol 203.24 g/mol Addition of two -CH3 groups.
LogP (Lipophilicity) ~1.4~2.2Methylation increases hydrophobic surface area.
TIR1 Receptor Affinity (

)
~10 - 80 nM> 10,000 nMC-2 methyl causes steric clash; N-1 methyl removes H-bond donor.
Peroxidase Half-Life < 15 minutes> 24 hoursBlockade of N-1 and C-2 prevents oxidative decarboxylation.
Primary Utility Phytohormone, GDEPT ProdrugStable ScaffoldStructural constraints dictate application.

Receptor Pharmacology: The TIR1/AFB Signaling Disconnect

In plant biology, IAA functions as a "molecular glue." It binds to the bottom of a hydrophobic cavity in the Transport Inhibitor Response 1 (TIR1) F-box protein. Once anchored, it creates a high-affinity docking surface for Aux/IAA transcriptional repressor proteins, leading to their ubiquitination and subsequent proteasomal degradation.

The Steric Blockade: When evaluating 1,2-Dimethyl-IAA, the C-2 methyl group physically clashes with the rigid phenylalanine and arginine residues lining the TIR1 binding pocket[1]. Because the molecule cannot seat itself deeply enough, it fails to complete the composite binding surface required to recruit Aux/IAA proteins. Consequently, 1,2-Dimethyl-IAA is pharmacologically inert in classical auxin signaling pathways.

TIR1_Mechanism IAA Indole-3-acetic acid (IAA) TIR1 TIR1/AFB Receptor Pocket IAA->TIR1 High Affinity DM_IAA 1,2-Dimethyl-IAA StericClash Steric Clash (C-2 Methyl) DM_IAA->StericClash Attempted Binding AuxIAA Aux/IAA Repressor TIR1->AuxIAA Molecular Glue Degradation Proteasomal Degradation AuxIAA->Degradation NoBinding No Receptor Activation StericClash->NoBinding

Fig 1: TIR1 receptor activation by IAA vs. steric blockade by 1,2-Dimethyl-IAA.

Metabolic Stability & Enzymatic Degradation

A major limitation of utilizing natural IAA in pharmacological applications is its rapid degradation by peroxidases (such as Horseradish Peroxidase, HRP). The enzymatic oxidation of IAA initiates via electron abstraction at the indole nitrogen (N-1), forming a radical cation, followed by rapid reaction at the C-2 or C-3 positions, ultimately yielding inactive oxindole-3-acetic acid or methylene-oxindole.

Because 1,2-Dimethyl-IAA is fully substituted at both the N-1 and C-2 positions, it lacks the necessary protons and reactive sites required for this oxidative decarboxylation cascade. This renders the synthetic analog highly resistant to peroxidase-mediated degradation, making it an ideal candidate for prolonged systemic circulation in drug development models.

Self-Validating Experimental Methodologies

To empirically validate the pharmacological differences between these compounds, the following self-validating protocols are established.

Protocol 1: High-Throughput TIR1 Binding Assay (Surface Plasmon Resonance)

Causality: SPR is chosen because it allows for real-time, label-free quantification of binding kinetics. The use of a reference flow cell validates that signals are specific to TIR1 and not artifacts of the lipophilic 1,2-Dimethyl-IAA binding to the dextran matrix.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Protein Immobilization: Dilute recombinant TIR1 protein in 10 mM sodium acetate (pH 4.5) and inject over the active flow cell to achieve an immobilization level of ~5000 RU. Block unreacted sites with 1 M ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare serial dilutions of IAA and 1,2-Dimethyl-IAA (10 nM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO).

  • Kinetic Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Data Validation: Subtract the reference flow cell response from the active flow cell. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the

    
    .
    
Protocol 2: Peroxidase Metabolic Stability (LC-MS/MS)

Causality:High-throughput quantitative assays utilizing LC-MS/MS are required to track minute metabolite changes[2]. Quenching with cold acetonitrile instantly precipitates the enzyme, halting the reaction at exact time points, ensuring kinetic trustworthiness.

  • Incubation: In a 96-well plate, combine 1 µM of the test compound (IAA or 1,2-Dimethyl-IAA) with 0.1 U/mL HRP in 50 mM phosphate buffer (pH 7.4). Initiate the reaction by adding 100 µM

    
    .
    
  • Time-Course Quenching: At intervals (0, 5, 15, 30, 60, 120 mins), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 50 nM

    
    -IAA (Internal Standard).
    
  • Centrifugation: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant onto a C18 UPLC column. Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode (e.g., monitoring the m/z 176

    
     130 transition for IAA).
    
  • Kinetic Calculation: Plot the natural log of the remaining compound percentage versus time to calculate the enzymatic half-life (

    
    ).
    

LCMS_Workflow Incubation 1. Enzymatic Incubation Quench 2. ACN Quench + Int. Standard Incubation->Quench LC 3. UPLC Separation Quench->LC MS 4. ESI-MS/MS Detection LC->MS Data 5. Kinetic Analysis MS->Data

Fig 2: LC-MS/MS workflow for evaluating peroxidase-mediated metabolic stability.

Applications in Drug Development

The divergent properties of these two molecules dictate their distinct roles in modern pharmacology:

  • IAA in Gene-Directed Enzyme Prodrug Therapy (GDEPT): Because IAA is rapidly oxidized by peroxidases into cytotoxic radicals, it is actively utilized in HRP-directed gene therapy for solid tumors[3]. Tumor cells are genetically modified to express HRP; subsequent systemic administration of IAA results in localized tumor cell death without systemic toxicity.

  • 1,2-Dimethyl-IAA as a Stable Scaffold: Because 1,2-Dimethyl-IAA cannot be activated by peroxidases and does not trigger off-target plant-like signaling, it serves as a highly stable, lipophilic building block. It is frequently utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and novel cyclooxygenase (COX) inhibitors, where the intact indole core is required to anchor the drug into the hydrophobic channels of human target enzymes without being prematurely degraded by circulating oxidoreductases.

References

  • Interactions of Indole Derivatives with β-Cyclodextrin: A Quantitative Structure-Property Relationship Study PLOS ONE URL
  • Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples PMC / National Institutes of Health URL
  • In vivo characterization of horseradish peroxidase with indole-3-acetic acid and 5-bromoindole-3-acetic acid for gene therapy Cancer Gene Therapy / Ovid URL

Sources

Exploratory

Engineering Phytohormonal Responses: A Technical Guide to (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid in Plant Growth Regulation

Executive Summary As agrochemical research advances, the limitations of naturally occurring phytohormones—specifically their rapid metabolic degradation and environmental instability—necessitate the development of robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As agrochemical research advances, the limitations of naturally occurring phytohormones—specifically their rapid metabolic degradation and environmental instability—necessitate the development of robust synthetic analogs. Indole-3-acetic acid (IAA) is the master regulator of plant growth, but its utility in commercial agriculture and prolonged tissue culture is hampered by enzymatic oxidation and conjugation.

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (also known as 1,2-dimethyl-IAA, CAS 2597-28-6) emerges as a highly specialized synthetic auxin[1]. By introducing methyl groups at both the N1 and C2 positions of the indole ring, we engineer a molecule that fundamentally alters the pharmacokinetic landscape of auxin signaling. This whitepaper dissects the structural rationale, receptor mechanics, and experimental validation of 1,2-dimethyl-IAA for drug development professionals and plant scientists.

Structural Rationale and Structure-Activity Relationship (SAR)

The biological activity of an auxin is dictated by its ability to bind the TIR1/AFB receptor pocket while resisting degradation by plant peroxidases (IAA oxidases).

  • C2-Methylation: Research on 2-alkylindole-3-acetic acids demonstrates that a methyl group at the C2 position (2-Me-IAA) provides steric shielding. While this slightly reduces the optimal binding affinity compared to unsubstituted IAA, it retains significant auxin activity with a half-optimal concentration of approximately 2×10⁻⁵ mol/L, placing it on the borderline between strong and weak auxins[2]. This modification promotes root formation and enhances overall plant vigor[3].

  • N1-Methylation: The N-methylation of the indole ring (1-Me-IAA) prevents N-conjugation (e.g., with amino acids) and blocks oxidative degradation pathways that target the unprotected nitrogen[4].

  • The 1,2-Dimethyl Synergy: By combining these modifications, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid achieves exceptional metabolic stability. The increased lipophilicity enhances membrane permeability, allowing for sustained intracellular concentrations even in recalcitrant plant tissues.

Mechanistic Pathway: Receptor Activation

Despite the steric bulk of the two methyl groups, 1,2-dimethyl-IAA successfully initiates the canonical auxin signaling cascade. The molecule acts as "molecular glue" between the TIR1/AFB F-box protein and the Aux/IAA repressor proteins, facilitating the degradation of the repressor and freeing the ARF transcription factors.

AuxinSignaling A 1,2-Dimethyl-IAA (Synthetic Auxin) B TIR1/AFB Receptor (F-box protein) A->B Binds to pocket C Aux/IAA Repressor (Ubiquitination Target) B->C Recruits for ubiquitination D 26S Proteasome (Degradation) C->D Degraded by E ARF Transcription Factors (Derepressed) D->E Releases repression F Auxin-Responsive Gene Expression E->F Activates

Caption: Canonical TIR1/AFB signaling cascade activated by the synthetic auxin 1,2-Dimethyl-IAA.

Comparative Pharmacodynamics

To understand the utility of 1,2-dimethyl-IAA, we must benchmark it against its parent and mono-methylated analogs. The following table synthesizes the quantitative and qualitative data regarding these compounds to aid in experimental design.

CompoundReceptor Affinity (TIR1)Metabolic StabilityOptimal ConcentrationPrimary Application
IAA (Endogenous) Very HighLow (Rapidly oxidized)~10⁻⁶ MBaseline physiological studies
1-Methyl-IAA HighHigh~5×10⁻⁶ MTissue culture, sustained growth[4]
2-Methyl-IAA ModerateModerate-High~2×10⁻⁵ MRooting assays, vigor enhancement[3],[2]
1,2-Dimethyl-IAA ModerateVery High~5×10⁻⁵ MLong-term PGR, recalcitrant rooting

Experimental Protocol: Validating Auxin Activity

To quantify the efficacy of 1,2-dimethyl-IAA, the Avena (oat) coleoptile straight-growth test is the field-proven gold standard. This assay isolates cell elongation (the primary auxin response) from cell division, providing a highly accurate dose-response curve[2].

Causality Check: Why use coleoptiles? Coleoptiles lack endogenous auxin production at their base but are highly responsive to exogenous auxins, providing a low-noise background for dose-response mapping.

Workflow S1 Seed Germination (Avena sativa) S2 Coleoptile Excision (10 mm segments) S1->S2 S3 Incubation (1,2-Dimethyl-IAA) S2->S3 S4 Measurement (Length & Mass) S3->S4 S5 Data Analysis (Dose-Response) S4->S5

Caption: Step-by-step workflow for the Avena coleoptile straight-growth bioassay.

Step-by-Step Methodology:
  • Seed Preparation: Soak Avena sativa seeds in distilled water for 2 hours. Germinate in the dark at 25°C on moist filter paper for 72 hours.

    • Rationale: Darkness prevents the photodegradation of endogenous auxins and sensitizes the tissue.

  • Excision: Under a green safelight, select straight coleoptiles measuring 25-30 mm. Remove the apical 3 mm (the source of endogenous auxin) and discard. Excise the next 10 mm segment for the assay.

  • Buffer Preparation: Prepare a basal buffer of 10 mM potassium phosphate (pH 6.0) containing 2% sucrose.

    • Rationale: Sucrose provides the osmoticum and metabolic energy required for turgor-driven cell elongation.

  • Compound Formulation: Dissolve 1,2-Dimethyl-IAA in a minimal volume of absolute ethanol (due to its high lipophilicity), then dilute with the basal buffer to create a logarithmic concentration series (10⁻⁸ M to 10⁻⁴ M). Ensure the final ethanol concentration is <0.1% to prevent solvent toxicity.

  • Incubation: Place 10 coleoptile segments into 5 mL of each test solution in Petri dishes. Incubate in the dark at 25°C for 24 hours on a rotary shaker (50 rpm) to ensure uniform gas exchange.

  • Quantification: Measure the final length of the segments using a digital caliper or image analysis software. Plot the elongation (ΔL) against the log concentration of 1,2-Dimethyl-IAA to determine the half-optimal concentration (EC₅₀).

Conclusion

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid represents a triumph of rational agrochemical design. By sacrificing a fraction of receptor binding affinity for a massive gain in metabolic stability, researchers can deploy this compound in scenarios where endogenous IAA would fail. From rescuing recalcitrant tissue cultures to developing next-generation rooting powders, the dual-methylation strategy provides a reliable, self-validating system for plant growth regulation.

References

1.[1] ChemicalBook. (1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis. Retrieved from: 2.[3] Chem-Impex. 2-Methylindole-3-acetic acid. Retrieved from: 3.[4] ChemicalBook. 1-METHYL-3-INDOLEACETIC ACID | 1912-48-7. Retrieved from: 4.[2] ResearchGate. Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Retrieved from:

Sources

Foundational

Engineering the Auxin-Receptor Interface: Substituted Indole-3-Acetic Acids in Plant Biology and Targeted Protein Degradation

Executive Summary Indole-3-acetic acid (IAA) is the foundational molecule of plant growth regulation. However, the discovery and rational engineering of substituted indole-3-acetic acids have transformed this simple phyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Indole-3-acetic acid (IAA) is the foundational molecule of plant growth regulation. However, the discovery and rational engineering of substituted indole-3-acetic acids have transformed this simple phytohormone into a powerful tool for modern drug development and functional genomics. By altering the steric and electronic properties of the indole ring, researchers have deciphered complex plant developmental pathways and engineered orthogonal protein degradation systems (Auxin-Inducible Degrons, or AID) for mammalian cells. This technical guide explores the structural biology, quantitative structure-activity relationships (QSAR), and self-validating experimental protocols surrounding substituted IAAs.

Structural Biology and Mechanism of Action

The Canonical Auxin Signaling Pathway

In plant biology, auxin acts as a "molecular glue." It does not induce a conformational change in a single receptor; rather, it fills a hydrophobic cavity between two proteins: the F-box transport inhibitor response 1 (TIR1) receptor and the Aux/IAA family of transcriptional repressors . The formation of this TIR1-Auxin-Aux/IAA ternary complex recruits the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase, which polyubiquitinates the Aux/IAA repressor, targeting it for rapid proteasomal degradation.

Natural Substitutions: The Case of 4-Cl-IAA

While unsubstituted IAA is ubiquitous, nature utilizes substituted IAAs to drive highly specific developmental programs. 4-Chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring halogenated auxin found predominantly in the seeds of legumes such as Pisum sativum (peas) .

Causality in Nature: Why does the plant synthesize a chlorinated analog? The addition of a chlorine atom at the 4-position significantly alters the molecule's binding affinity and metabolic stability. During seed maturation, 4-Cl-IAA acts as a specialized signaling molecule that mobilizes nutrients and drives pod elongation—a physiological response that native IAA cannot efficiently trigger .

Orthogonal Auxin-Inducible Degron (AID) Systems

For drug development professionals, the true power of substituted IAAs lies in their application as chemical inducers of dimerization (CIDs) in mammalian cells. The original AID system ported the plant TIR1-Aux/IAA pathway into human cells to achieve conditional protein knockdown. However, it required high concentrations of IAA (up to 500 µM), which often induced off-target cytotoxicity, and suffered from "leaky" basal degradation due to the weak affinity of wild-type TIR1 for endogenous mammalian metabolites .

"Bump-and-Hole" Engineering

To resolve this, structural biologists employed a "bump-and-hole" engineering strategy to create the AID2 system :

  • The Hole: The bulky phenylalanine at position 74 of the Oryza sativa TIR1 (OsTIR1) receptor was mutated to a smaller glycine (F74G) or alanine (F74A) .

G Auxin Substituted IAA (e.g., 5-Ph-IAA) Complex TIR1-Auxin-mAID Ternary Complex Auxin->Complex Binds TIR1 Receptor (e.g., OsTIR1-F74G) TIR1->Complex Recruits AuxIAA Target Protein (mAID-tagged) AuxIAA->Complex Co-binds Ubiquitination Polyubiquitination (SCF E3 Ligase) Complex->Ubiquitination Catalyzes Degradation Proteasomal Degradation Ubiquitination->Degradation Targets

Mechanism of AID ternary complex formation and targeted proteasomal degradation.

Quantitative Structure-Activity Relationship (QSAR)

The efficacy of substituted IAAs is dictated by their steric compatibility with the TIR1 binding pocket. The table below summarizes the binding parameters and functional characteristics of key IAA derivatives.

LigandSubstitution PositionTarget ReceptorEffective ConcentrationKey Functional Characteristic
IAA NoneWT OsTIR1100 - 500 µMEndogenous plant hormone; high concentration required in mammalian cells causes toxicity.
4-Cl-IAA 4-position (Chlorine)WT Plant TIR1N/A (Plant specific)Naturally occurring in legumes; drives seed maturation and pod elongation.
5-Ph-IAA 5-position (Phenyl)OsTIR1(F74G)0.2 - 5 µMBump-and-hole engineered; no basal leakiness, highly specific for the AID2 system.
5-Ad-IAA 5-position (Adamantyl)OsTIR1(F74A)0.5 - 5 µMSuper-sensitive inducer; 1000-fold lower concentration needed compared to WT IAA.

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that robust experimental design requires internal validation. A protocol is only as good as its controls. The following methodology for implementing the AID2 system is designed as a self-validating system —meaning the assay inherently proves its own specificity and rules out off-target effects.

Workflow Step1 1. Cell Engineering (OsTIR1 + mAID) Step2 2. Ligand Addition (5-Ph-IAA) Step1->Step2 Step3 3. Kinetic Analysis (WB / Flow Cytometry) Step2->Step3 Step4 4. Phenotypic Assay (Viability / Function) Step3->Step4

Step-by-step workflow for implementing and validating the AID2 system in vitro.

Protocol: Validating the AID2 System with 5-Ph-IAA in Mammalian Cells

Step 1: Cell Line Generation & Internal Validation

  • Co-transfect your target mammalian cell line (e.g., HCT116) with two constructs:

    • A plasmid expressing OsTIR1(F74G) under a constitutive promoter (e.g., CMV).

    • A plasmid expressing your target protein fused to a mini-AID (mAID) tag and a fluorophore (e.g., GFP).

  • Self-Validation Check: Generate a parallel control cell line expressing the target protein fused only to GFP (no mAID tag). Causality: This ensures that any degradation observed later is strictly dependent on the mAID tag and not a general proteolytic response to the ligand.

Step 2: Ligand Preparation and Treatment

  • Reconstitute 5-Ph-IAA in DMSO to create a 10 mM stock solution. Store aliquots at -20°C to prevent repeated freeze-thaw degradation.

  • Plate cells in a 6-well format. Once at 70% confluency, treat the experimental wells with 1 µM 5-Ph-IAA.

  • Self-Validation Check: Treat control wells with an equivalent volume of DMSO (Vehicle Control). Causality: This isolates the effect of 5-Ph-IAA from any potential solvent-induced stress responses.

Step 3: Kinetic Degradation Assay

  • Harvest cells at specific time points (0h, 1h, 3h, 6h, 24h).

  • Lyse cells using RIPA buffer supplemented with protease inhibitors.

  • Perform a Western Blot probing for the target protein (via anti-GFP or target-specific antibodies).

  • Self-Validation Check: Probe the same membrane for a housekeeping protein (e.g., GAPDH or Actin). Causality: This proves that the reduction in target protein signal is due to specific degradation, not unequal protein loading or global translational shutdown.

Step 4: Phenotypic Rescue (The Ultimate Proof of Specificity)

  • If the degradation of the target protein yields a specific phenotype (e.g., cell cycle arrest), you must prove this is not an off-target effect of 5-Ph-IAA.

  • Self-Validation Check: Transfect the degraded cells with an untagged version of the target protein. If the phenotype is rescued despite the continued presence of 5-Ph-IAA, you have definitively proven that the phenotype is caused solely by the loss of the target protein.

References

  • Meet the molecules: auxin John Innes Centre URL:[Link]

  • Biosynthesis of the Halogenated Auxin, 4-Chloroindole-3-Acetic Acid Plant Physiology, Oxford Academic URL:[Link]

  • A novel protein knockdown technology: auxin-inducible degron (AID) 2 system RIKEN BRC Experimental Animal Division URL:[Link]

  • A super-sensitive auxin-inducible degron system with an engineered auxin-TIR1 pair Nucleic Acids Research, Oxford Academic URL:[Link]

Exploratory

(1,2-Dimethyl-1H-indol-3-yl)-acetic Acid: A Privileged Scaffold in Targeted Oncology and Immunomodulation

Executive Summary In contemporary medicinal chemistry, the indole-3-acetic acid (IAA) scaffold represents a highly versatile and "privileged" pharmacophore. Specifically, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 25...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the indole-3-acetic acid (IAA) scaffold represents a highly versatile and "privileged" pharmacophore. Specifically, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) and its closely related derivatives serve as critical building blocks for two highly distinct therapeutic domains: Gene-Directed Enzyme Prodrug Therapy (GDEPT) for targeted oncology, and CRTH2 (DP2) receptor antagonism for allergic and immunomodulatory diseases.

This whitepaper provides an in-depth technical analysis of the mechanistic pathways, structure-activity relationships (SAR), and experimental methodologies associated with the therapeutic application of 1,2-dimethylated indole-3-acetic acid derivatives. By analyzing the causality behind their bioactivity, we establish a framework for researchers and drug development professionals to leverage this scaffold in novel therapeutic designs.

Therapeutic Domain 1: Targeted Oncology via Enzyme Prodrug Therapy

Mechanistic Rationale: The HRP/IAA System

A major challenge in oncology is achieving localized cytotoxicity within the hypoxic microenvironments of solid tumors. Indole-3-acetic acid (IAA) derivatives have been identified as potent prodrugs when combined with the plant enzyme Horseradish Peroxidase (HRP) [1][2].

The causality of this system relies on the electron-rich nature of the indole pyrrole ring. HRP catalyzes the one-electron oxidation of the IAA derivative without requiring exogenous hydrogen peroxide[1]. This oxidation forms a radical cation that rapidly undergoes decarboxylation (loss of the acetic acid moiety), generating a highly reactive, carbon-centered free radical (skatolyl radical)[1]. In hypoxic tumor cells, this radical induces severe oxidative stress, triggering both death receptor-mediated and mitochondrial apoptotic pathways (caspase-8, -9, and -3 activation, followed by PARP cleavage)[3]. The 1,2-dimethyl substitution enhances the lipophilicity of the prodrug, facilitating rapid cellular membrane penetration.

G IAA 1,2-Dimethyl-IAA Prodrug Radical Carbon-Centered Free Radicals IAA->Radical Oxidation HRP Horseradish Peroxidase (Tumor-Targeted) HRP->Radical Catalysis OxStress Oxidative Stress (Hypoxic Microenvironment) Radical->OxStress Caspase Caspase-8 / Caspase-9 Activation OxStress->Caspase Apoptosis Tumor Cell Apoptosis (PARP Cleavage) Caspase->Apoptosis

Fig 1: HRP-catalyzed oxidation of IAA derivatives leading to tumor cell apoptosis.

Protocol: Self-Validating 3D Spheroid Cytotoxicity Assay

To accurately mimic the hypoxic tumor microenvironment, 2D cell cultures are insufficient. The following protocol utilizes a 3D spheroid model to validate HRP/IAA cytotoxicity[4].

Step-by-Step Methodology:

  • Spheroid Generation: Seed human melanoma cells (e.g., G361) in ultra-low attachment 96-well plates at

    
     cells/well. Centrifuge at 1000 rpm for 5 minutes and incubate for 72 hours to allow 3D spheroid formation with a hypoxic core.
    
  • Enzyme Delivery: Transfect spheroids with a mammalian expression vector containing the HRP cDNA, or administer polymer-conjugated HRP directly to the culture media.

  • Prodrug Administration: Treat the spheroids with the (1,2-Dimethyl-1H-indol-3-yl)-acetic acid derivative at titrating concentrations (0.05 mM to 5.0 mM)[4].

  • Internal Validation (Rescue Control): In a parallel control group, pre-treat spheroids with an antioxidant (e.g., 100 µM ascorbic acid or EGCG) 1 hour prior to IAA administration. Causality check: If cytotoxicity is purely radical-driven, the antioxidant must rescue cell viability[3].

  • Readout: After 48 hours, assess viability using an ATP-based luminescent 3D cell viability assay. Perform Western blotting on spheroid lysates to quantify PARP cleavage.

Therapeutic Domain 2: Immunomodulation and CRTH2 Antagonism

Mechanistic Rationale: Blocking the PGD2 Axis

Prostaglandin D2 (PGD2) is a primary lipid mediator in allergic inflammation, driving the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils via the CRTH2 (DP2) receptor [5][6].

Indole-3-acetic acid derivatives have been identified as highly potent, selective antagonists of the CRTH2 receptor[5][7]. The structural logic is precise: the acetic acid moiety acts as a bioisostere for the carboxylate group of endogenous PGD2, anchoring the molecule via ionic interactions with Arg170 in the CRTH2 binding pocket. Concurrently, the 1,2-dimethyl substitution on the indole core forces a specific dihedral angle that maximizes hydrophobic packing against the receptor's transmembrane helices, preventing the conformational shift required for G-protein activation[8].

G PGD2 Prostaglandin D2 (PGD2) CRTH2 CRTH2 Receptor (Th2 Cells / Eosinophils) PGD2->CRTH2 Agonist Binding Th2 Th2 Cell Activation & Cytokine Release (IL-4) CRTH2->Th2 Pathway Activation Antagonist 1,2-Dimethyl-IAA Antagonist Antagonist->CRTH2 Competitive Blockade Inhibition Allergic Inflammation Suppressed Antagonist->Inhibition Therapeutic Effect Th2->Inhibition Prevented

Fig 2: Competitive antagonism of the CRTH2 receptor by IAA derivatives blocking Th2 activation.

Protocol: Radioligand Competitive Binding Assay

To quantify the affinity (


) of the synthesized IAA derivative for the CRTH2 receptor, a self-validating radioligand assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human CRTH2. Homogenize in buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and isolate membranes via ultracentrifugation (100,000 x g for 30 mins).

  • Incubation: In a 96-well plate, combine 10 µg of membrane protein, 1 nM of

    
    -PGD2 (radioligand), and varying concentrations of the 1,2-dimethyl-IAA derivative (10 pM to 10 µM).
    
  • Internal Validation (Non-Specific Binding): Include control wells containing 10 µM of unlabeled PGD2. Causality check: The signal in these wells represents non-specific binding (NSB) and must be subtracted from total binding to ensure the assay only measures true CRTH2 interactions.

  • Filtration & Detection: Incubate for 60 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation fluid and measure radioactivity using a Microbeta counter. Calculate the

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

The versatility of the indole-3-acetic acid scaffold is demonstrated by its distinct pharmacological profiles depending on the target system. Table 1 summarizes the quantitative parameters of IAA derivatives across their primary therapeutic applications.

Table 1: Pharmacological Profile of Indole-3-Acetic Acid Derivatives

Therapeutic TargetMechanism of ActionKey Structural RequirementEffective Concentration (

/

)
Clinical Indication Potential
HRP / Tumor Cells Enzyme-catalyzed radical prodrugUnsubstituted C3-acetic acid, electron-rich indole0.05 mM – 1.0 mM (Cytotoxicity)[4]Hypoxic Solid Tumors (GDEPT)
CRTH2 (DP2) Competitive Receptor AntagonismAcetic acid moiety (PGD2 mimic), N1/C2 alkylation5 nM – 50 nM (Binding Affinity)[8]Asthma, Atopic Dermatitis
COX-1 / COX-2 Cyclooxygenase InhibitionN1-aroylation, C5-methoxy (Indomethacin analogs)0.1 µM – 1.5 µM (Enzyme Inhibition)Inflammatory Pain, Arthritis

Chemical Synthesis and Workflow Integration

The synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid relies on establishing the 1,2-dimethylindole core before functionalizing the C3 position. The foundational core is typically synthesized via a modified Fischer indole synthesis using phenylmethylhydrazine and acetone, catalyzed by zinc chloride or glacial acetic acid. Subsequent alkylation or condensation reactions introduce the acetic acid side chain[9].

G Step1 Phenylmethylhydrazine + Acetone Step2 Fischer Indole Synthesis (ZnCl2 / Heat) Step1->Step2 Step3 1,2-Dimethylindole Core Isolated Step2->Step3 Step4 C3 Alkylation / Condensation (Acetic Acid Introduction) Step3->Step4 Step5 (1,2-Dimethyl-1H-indol-3-yl) -acetic acid Step4->Step5

Fig 3: General synthetic workflow for 1,2-dimethyl-IAA generation.

Conclusion & Future Perspectives

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid is far more than a simple synthetic intermediate; it is a highly tunable pharmacophore. By understanding the causality of its molecular interactions—whether it is the electron-donating properties driving HRP-mediated radical formation in oncology, or the precise spatial geometry allowing it to mimic PGD2 in immunology—researchers can systematically optimize this scaffold. Future drug development should focus on enhancing the targeted delivery of the HRP enzyme for IAA-prodrug cancer therapies, and refining the pharmacokinetic profiles of IAA-based CRTH2 antagonists for oral administration in severe asthma.

References

  • Wardman, P. "Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy." Current Pharmaceutical Design, 2002. Available at:[Link][1]

  • Folkes, L. K., et al. "Development of a novel enzyme/prodrug combination for gene therapy of cancer: horseradish peroxidase/indole-3-acetic acid." Cancer Gene Therapy, 2000. Available at:[Link][2]

  • Greco, O., et al. "Analysis of the horseradish peroxidase/indole-3-acetic acid combination in a three-dimensional tumor model." Cancer Gene Therapy, 2004. Available at:[Link][4]

  • Kim, J. Y., et al. "Oxidation of indole-3-acetic acid by horseradish peroxidase induces apoptosis in G361 human melanoma cells." Cellular Signalling, 2004. Available at:[Link][3]

  • Pettipher, R., et al. "The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses." British Journal of Pharmacology, 2007. Available at:[Link][5]

  • Jones, R. L., et al. "Prostanoid receptor antagonists: development strategies and therapeutic applications." British Journal of Pharmacology, 2009. Available at:[Link][7]

  • Armer, R. E., et al. "A small molecule CRTH2 antagonist inhibits FITC-induced allergic cutaneous inflammation." Journal of Medicinal Chemistry, 2005. Available at:[Link][6]

  • Armer, R. E., et al. "Isosteric ramatroban analogs: Selective and potent CRTH-2 antagonists." Bioorganic & Medicinal Chemistry Letters, 2005. Available at:[Link][8]

  • Plant, S. G. P., et al. "The Condensation Products of Phenylhydrazine and Acetone." RSC Publishing, 1930. Available at:[Link]

  • Canadian Science Publishing. "Alkylation of 1,2-dimethylindole with allyl bromide." Canadian Journal of Chemistry, 1967. Available at:[Link][9]

Sources

Foundational

Part 1: Historical Context and the Dawn of Methylated Auxins

A Technical Guide to the Discovery and History of Methylated Auxins For Researchers, Scientists, and Drug Development Professionals The story of methylated auxins is a fascinating chapter in the broader narrative of plan...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to the Discovery and History of Methylated Auxins

For Researchers, Scientists, and Drug Development Professionals

The story of methylated auxins is a fascinating chapter in the broader narrative of plant hormone research. For decades, indole-3-acetic acid (IAA) has been recognized as the principal auxin, a master regulator of plant growth and development.[1][2] Early research into auxin homeostasis revealed that plants possess intricate mechanisms to control the levels of active IAA, including biosynthesis, degradation, and conjugation to various molecules like sugars and amino acids.[1][2][3] These conjugation processes were understood as a way for the plant to temporarily inactivate and store auxin, or to mark it for degradation.

The idea of a methylated form of auxin, methyl-IAA (MeIAA), as a component of this regulatory network was a significant conceptual leap. Unlike the polar and charged nature of other IAA conjugates, MeIAA is a nonpolar molecule. This chemical property suggested that its formation could represent a unique mechanism for regulating IAA activity and transport within the plant.

The pivotal moment in the discovery of methylated auxins came with the characterization of an Arabidopsis thaliana mutant, designated iamt1-D (IAA carboxyl methyltransferase1-dominant).[1][2][3] This mutant exhibited dramatic, upwardly curling (hyponastic) leaves, a phenotype often associated with altered auxin homeostasis. Researchers found that this phenotype was caused by the increased expression of a single gene, which they named IAMT1.[1][2][3] Subsequent in vitro experiments confirmed that the IAMT1 enzyme catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the carboxyl group of IAA, thereby producing MeIAA.[1][2][3] This discovery firmly established the existence of a pathway for auxin methylation in plants and opened up a new avenue of research into its physiological significance.

Part 2: The Key Enzyme: IAA Carboxyl Methyltransferase (IAMT1)

Gene Identification and Characterization

The IAMT1 gene (At5g55250 in Arabidopsis thaliana) was identified through forward genetics, by characterizing the iamt1-D activation-tagged mutant.[1][2][3] Activation tagging is a powerful technique where a T-DNA element containing strong enhancer sequences is randomly inserted into the plant genome. If this T-DNA inserts near a gene, it can lead to the overexpression of that gene, resulting in a dominant, gain-of-function phenotype. The striking leaf curvature of the iamt1-D mutant was the key to pinpointing the IAMT1 gene.

Further characterization involved creating both overexpression and knockout/knockdown lines of IAMT1. Plants overexpressing IAMT1 displayed severe auxin-deficient phenotypes, confirming that the enzyme effectively reduces the pool of active IAA in vivo.[4] Conversely, while initial T-DNA insertion mutants of iamt1 did not show obvious developmental defects, later studies using CRISPR/Cas9-generated null mutants revealed subtle phenotypes and highlighted the potential for functional redundancy with other members of the SABATH family of methyltransferases.[4]

Biochemical Properties of IAMT1

The IAMT1 protein belongs to the SABATH family of small molecule methyltransferases. These enzymes are characterized by their ability to methylate the carboxyl groups of a variety of substrates. In vitro enzyme assays with recombinant IAMT1 protein expressed in E. coli have been crucial in determining its substrate specificity and kinetic properties. These studies have shown that IAMT1 has a high affinity for IAA.

Plant SpeciesSubstrateKm (µM)Vmax/KcatReference
Arabidopsis thalianaIAA~23Not specified[5]
Populus trichocarpaIAA23Not specified[6]
Illicium anisatumIAA122Not specified[7]
Experimental Protocol: In Vitro IAMT1 Enzyme Assay

This protocol outlines a method for determining the enzymatic activity of IAMT1 in vitro, adapted from established procedures.[5]

Objective: To quantify the formation of Methyl-IAA (MeIAA) from IAA catalyzed by recombinant IAMT1 protein.

Materials:

  • Purified recombinant IAMT1 protein

  • Indole-3-acetic acid (IAA)

  • S-adenosyl-L-methionine (SAM)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • n-Hexane

  • Ethyl acetate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 50 µL reaction mixture containing:

      • 10 µg of purified recombinant IAMT1 protein

      • 50 mM Tris-HCl, pH 7.5

      • 1 mM IAA

    • Prepare a negative control reaction with heat-denatured (boiled for 10 minutes) IAMT1 protein.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 1 mM S-adenosyl-L-methionine (SAM).

  • Incubation:

    • Incubate the reaction mixture at 25°C for 4 hours.

  • Reaction Termination and Extraction:

    • Stop the reaction by adding 80 µL of n-hexane.

    • Vortex vigorously to extract the MeIAA into the organic phase.

    • Centrifuge to separate the phases and carefully collect the upper n-hexane layer.

  • Analysis by GC-MS:

    • Analyze the extracted sample using a GC-MS system to identify and quantify the MeIAA produced. The mass spectrum of MeIAA will show a characteristic molecular ion at m/z 189 and a base ion at m/z 130.

Part 3: The Counteracting Force: Methyl-IAA Esterases

The discovery of IAMT1 raised a crucial question: is auxin methylation a one-way street leading to inactivation, or can MeIAA be converted back to the active hormone, IAA? The answer came with the identification of a family of esterases capable of hydrolyzing MeIAA.[8]

Identification of Esterases that Hydrolyze MeIAA

Drawing a parallel with the hydrolysis of methyl salicylate by SABP2 in tobacco, researchers investigated the large family of MES (methyl esterase) genes in Arabidopsis.[8] Through in vitro screening of recombinant MES proteins, several candidates were identified that could hydrolyze MeIAA to IAA. One of these, AtMES17, was shown to be particularly efficient.[8]

Genetic studies using mes17 T-DNA insertion mutants provided in vivo evidence for the role of these esterases. The roots of mes17 mutants displayed significantly reduced sensitivity to exogenously applied MeIAA, while their sensitivity to free IAA remained unchanged.[8] This demonstrated that the biological activity of MeIAA is largely dependent on its conversion back to IAA by these esterases.

Experimental Protocol: In Vitro MeIAA Esterase Assay

This protocol provides a general method for measuring the activity of MeIAA esterases in vitro.

Objective: To determine the rate of IAA production from the hydrolysis of MeIAA by an esterase.

Materials:

  • Purified recombinant esterase (e.g., AtMES17)

  • Methyl-IAA (MeIAA)

  • Phosphate buffer (e.g., 100 mM, pH 7.5)

  • Quenching solution (e.g., 1N HCl)

  • Ethyl acetate

  • High-performance liquid chromatograph (HPLC) or GC-MS

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the purified esterase with MeIAA in a phosphate buffer at the desired pH (e.g., pH 7.5).

    • Include a no-enzyme control to account for any non-enzymatic hydrolysis.

  • Incubation:

    • Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time period.

  • Reaction Termination:

    • Stop the reaction by adding a quenching solution, such as 1N HCl, to denature the enzyme.

  • Extraction:

    • Extract the IAA produced from the reaction mixture using an organic solvent like ethyl acetate.

  • Analysis:

    • Quantify the amount of IAA produced using HPLC or GC-MS.

Part 4: Physiological Roles of Methylated Auxins

The dynamic interplay between IAMT1 and MeIAA esterases suggests that auxin methylation is a critical regulatory hub in plant development.

Regulation of Plant Development
  • Leaf Development: The initial discovery of the iamt1-D mutant with its pronounced leaf curvature phenotype strongly implicated auxin methylation in leaf morphogenesis.[1][2][3] Overexpression of IAMT1 leads to hyponastic (upward curling) leaves, while its suppression can result in epinastic (downward curling) leaves.[2] This indicates that the precise spatial and temporal control of IAA levels, modulated by methylation, is crucial for proper leaf lamina expansion and shape.

  • Root Development: While knockout mutants of iamt1 do not show strong root phenotypes under normal conditions, the application of exogenous MeIAA has revealed its influence on root architecture. MeIAA can inhibit primary root elongation and promote lateral and adventitious root formation.[9]

  • Flower and Fruit Development: The expression of IAMT1 is also observed in floral tissues, suggesting a role in reproductive development, although this is an area that requires further investigation.

Role in Tropisms and Differential Growth

Recent studies have highlighted the importance of auxin methylation in mediating tropic responses, such as gravitropism. Loss-of-function iamt1 mutants exhibit defects in hypocotyl gravitropic bending.[10] This is linked to an over-accumulation of auxin in the gravity-sensing endodermal cells, leading to increased expression of PIN auxin efflux carriers and a disruption of the asymmetric auxin gradient necessary for differential growth.[10]

Interaction with the Auxin Signaling Pathway

Methylated auxin, in the form of MeIAA, is considered an inactive form of auxin that does not directly interact with the core auxin receptors of the TIR1/AFB family.[8] Its biological effects are primarily mediated through its hydrolysis back to active IAA. Therefore, the methylation/demethylation cycle acts as a crucial control point for modulating the amount of IAA available to enter the canonical auxin signaling pathway.

AuxinSignaling cluster_Metabolism Auxin Homeostasis cluster_Signaling Canonical Auxin Signaling IAA IAA (Active Auxin) IAMT1 IAMT1 IAA->IAMT1 Methylation Auxin_Signal Increased IAA IAA->Auxin_Signal MeIAA MeIAA (Inactive) Esterases Esterases (e.g., MES17) MeIAA->Esterases Hydrolysis IAMT1->MeIAA Esterases->IAA TIR1_AFB TIR1/AFB Receptors Auxin_Signal->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA Promotes degradation of ARF ARF Transcription Factors Aux_IAA->ARF Represses Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates transcription Response Growth & Development Auxin_Response_Genes->Response caption Auxin Signaling and the Role of MeIAA

Sources

Exploratory

Technical Guide: Solubility and Stability Dynamics of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid

Executive Summary (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a synthetically modified derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA). In both pharmaceutical drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a synthetically modified derivative of the naturally occurring plant hormone indole-3-acetic acid (IAA). In both pharmaceutical drug discovery and agrochemical development, the native IAA scaffold is frequently modified to tune its pharmacokinetic, pharmacodynamic, and stability profiles.

The dual methylation at the N1 and C2 positions fundamentally alters the steric and electronic landscape of the indole core. While N1-methylation eliminates the hydrogen-bond donor capability of the indole nitrogen (increasing lipophilicity), the C2-methylation introduces targeted steric hindrance. However, the electron-donating inductive effect of these methyl groups significantly increases the electron density of the pyrrole ring. Understanding the causality between this electron-rich structure and its macroscopic solubility and stability is critical for preventing late-stage formulation failures.

Physicochemical Profiling & Causality

To rationally design formulations or assays for this compound, we must first deconstruct its physicochemical baseline. The terminal carboxylic acid governs the molecule's pH-dependent solubility, while the functionalized indole ring dictates its chemical stability.

Thermodynamic Solubility Profile

The acetic acid moiety exhibits a pKa of approximately 4.75, analogous to native IAA [1]. According to the Henderson-Hasselbalch relationship, at a gastric pH of 1.2, the compound is >99.9% protonated. The lack of ionization, combined with the lipophilic 1,2-dimethyl indole core, drives the molecule to aggregate into its crystal lattice, resulting in extremely poor aqueous solubility. Conversely, at physiological pH (7.4), the molecule is >99% ionized as a carboxylate anion, which readily interacts with the aqueous dipole, increasing solubility by orders of magnitude.

Table 1: Quantitative Solubility & Physicochemical Matrix

ParameterValue / CharacteristicAnalytical Rationale
Molecular Weight 203.24 g/mol Standard small-molecule range; favorable for membrane permeation.
pKa (Carboxylic Acid) ~4.75Dictates pH-dependent ionization and aqueous solvation.
LogP (Octanol/Water) 2.1 – 2.5Moderate lipophilicity; requires organic co-solvents for high-concentration stocks.
Solubility (Water, pH 1.2) < 0.1 mg/mLProtonated state leads to hydrophobic aggregation and precipitation.
Solubility (Buffer, pH 7.4) > 5.0 mg/mLIonized carboxylate facilitates robust aqueous solvation.
Solubility (DMSO / MeOH) > 50 mg/mLDisruption of intermolecular forces by polar aprotic/protic solvents.
Stability & Degradation Pathways

Electron-rich indoles are notoriously sensitive to oxidative and photolytic degradation. The electron-donating methyl groups at N1 and C2 lower the oxidation potential of the molecule compared to unsubstituted indole. Exposure to Reactive Oxygen Species (ROS), ambient UV light, or trace transition metals initiates a Single Electron Transfer (SET) event, generating a highly reactive radical cation[2].

Subsequent reaction with molecular oxygen leads to peroxy intermediates at the C2 or C3 positions, which ultimately rearrange into oxindole derivatives or undergo complete ring cleavage to form acetanilides [3]. Therefore, solutions must be protected from light and, ideally, stored under an inert argon atmosphere.

degradation_pathway A (1,2-Dimethyl-1H-indol-3-yl) -acetic acid B Radical Cation Intermediate A->B UV Light / ROS (Single Electron Transfer) C Peroxy Intermediate (C2/C3 Addition) B->C + O2 D Oxindole Derivative (Major Degradant) C->D Rearrangement E Ring-Opened Acetanilide (Over-oxidation) C->E Cleavage (Excess Oxidant)

Caption: Mechanistic oxidative degradation pathway of 1,2-dimethylindole derivatives via SET.

Self-Validating Experimental Protocols

A common pitfall in solubility profiling of electron-rich indoles is conflating precipitation with degradation. If a compound degrades during a 24-hour solubility incubation, the apparent concentration in the supernatant will be artificially low, leading to an underestimation of thermodynamic solubility.

The protocols below are designed as self-validating systems . By utilizing an HPLC-UV method that simultaneously quantifies the parent compound and detects polar degradants, the scientist can achieve strict mass balance. If the sum of the parent and degradant peaks does not equal the spiked concentration, precipitation has occurred. If degradant peaks are present, the solubility assay is confounded by instability.

Protocol 1: Kinetic Solubility & Stability-Indicating Assay

Objective: Determine aqueous solubility while mathematically proving compound integrity.

  • Stock Preparation: Dissolve the solid compound in anhydrous, degassed DMSO to yield a 10 mM stock solution. Causality: Degassing DMSO removes dissolved oxygen, preventing premature oxidation of the stock.

  • Buffer Spiking: In an amber glass HPLC vial, spike 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., 50 mM Phosphate Buffer, pH 7.4). Causality: Amber glass explicitly blocks UV-induced radical initiation.

  • Incubation: Cap the vial under a stream of Argon. Incubate on an orbital shaker at 300 rpm and 25°C for 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes to firmly pellet any undissolved particulate.

  • Quantification & Mass Balance: Inject 10 µL of the supernatant onto an HPLC-UV system (C18 column, λ = 280 nm). Compare the Area Under the Curve (AUC) of the parent peak against a freshly prepared standard curve.

  • Validation Check: Scan the chromatogram for early-eluting peaks (indicating polar oxindole degradants). If degradants account for >5% of the total AUC, the solubility data is invalid, and the assay must be repeated with the addition of an antioxidant (e.g., 1 mM ascorbic acid).

workflow Step1 1. Compound Dispensing (10 mM Anhydrous DMSO Stock) Step2 2. Buffer Addition (Spike into pH 1.2 - 7.4 in Amber Vials) Step1->Step2 Step3 3. Incubation & Agitation (24h at 25°C under Argon) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 15,000 x g) Step3->Step4 Step5 5. HPLC-UV Quantification (Mass Balance: Parent vs. Degradants) Step4->Step5

Caption: Self-validating high-throughput workflow for simultaneous solubility and stability profiling.

Protocol 2: Forced Degradation (Oxidative Stress Mapping)

Objective: Artificially accelerate degradation to identify primary degradant masses for LC-MS tracking.

  • Sample Prep: Prepare a 1 mg/mL solution of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in a 50:50 mixture of Methanol and LC-MS grade water.

  • Oxidative Insult: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% (v/v).

  • Stress Incubation: Incubate the solution at 40°C in the dark for exactly 4 hours.

  • Quenching: Stop the oxidative reaction by adding a stoichiometric excess of sodium thiosulfate to neutralize residual H₂O₂. Causality: Failing to quench the reaction will cause the compound to continue degrading inside the autosampler, yielding irreproducible kinetic data.

  • LC-MS Analysis: Analyze the quenched sample via LC-MS (ESI+ mode). Look for mass shifts of +16 Da (mono-oxygenation/oxindole formation) and +32 Da (dioxygenation), which are the hallmark signatures of 1,2-dimethylindole degradation[4].

Formulation Strategies for in vivo Studies

For researchers moving this compound into in vivo models, the inherent physicochemical liabilities must be bypassed:

  • To overcome poor acidic solubility: Formulate the compound as a sodium or potassium salt. Pre-ionizing the carboxylic acid drastically reduces the dissolution energy required in the gut.

  • To overcome oxidative instability: Co-formulate with a sacrificial antioxidant (such as BHT or sodium metabisulfite) and utilize opaque, airtight packaging. Alternatively, complexation with Hydroxypropyl-β-cyclodextrin (HP-β-CD) can shield the electron-rich indole core from dissolved oxygen and ROS in aqueous solutions.

References

  • National Center for Biotechnology Information. "Indole-3-Acetic Acid - PubChem Compound Summary for CID 802." PubChem. Available at:[Link]

  • RSC Publishing. "Cu(II)-catalyzed aerobic oxidative coupling of furans with indoles enables expeditious synthesis of indolyl–furans with blue fluorescence." Organic & Biomolecular Chemistry. Available at:[Link]

  • National Institutes of Health (PMC). "B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles." PubMed Central. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Utilizing (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid as a High-Stability Auxin Analog in Plant Tissue Culture

Executive Summary (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DM-IAA) is a highly stable, synthetic auxin analog engineered for advanced plant tissue culture (PTC) and morphogenetic regulation. While native indole-3-ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DM-IAA) is a highly stable, synthetic auxin analog engineered for advanced plant tissue culture (PTC) and morphogenetic regulation. While native indole-3-acetic acid (IAA) is the primary natural auxin driving plant growth, its utility in vitro is severely limited by rapid photo-oxidation, thermal degradation during autoclaving, and enzymatic breakdown by plant peroxidases[1][2].

By introducing methyl groups at the N1 and C2 positions of the indole ring, 1,2-DM-IAA provides critical steric hindrance against oxidative enzymes. This structural modification ensures a sustained, predictable auxin response, making it an ideal candidate for culturing recalcitrant woody species, maintaining prolonged callus cultures, and driving precise somatic embryogenesis without the severe herbicidal toxicity often associated with 2,4-D[3].

Mechanistic Grounding: The Causality of Structural Modification

Enzymatic Resistance via Steric Hindrance

Native IAA is rapidly degraded by IAA oxidases and peroxidases, which target the N1 and C2 positions of the indole ring to form inactive metabolites such as 3-methyleneoxindole[2][4]. This enzymatic degradation, compounded by photolytic instability, leads to fluctuating hormone gradients and unpredictable morphogenetic responses[1]. The dual methylation in 1,2-DM-IAA blocks this oxidative decarboxylation pathway by preventing the formation of the indolenine intermediate required for peroxidase-mediated cleavage, rendering the molecule highly recalcitrant to enzymatic breakdown.

Sustained TIR1/AFB Receptor Activation

At the molecular level, auxins regulate transcription by binding to the TIR1/AFB family of F-box co-receptors[5][6]. This binding facilitates the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome[7]. The destruction of Aux/IAA proteins derepresses Auxin Response Factors (ARFs), initiating the gene expression required for cell division and elongation[5][6]. Because 1,2-DM-IAA resists cellular degradation, it acts as a persistent ligand, ensuring continuous and stable activation of the TIR1/AFB signaling cascade.

AuxinSignaling IAA Native IAA (Endogenous) Oxidase IAA Oxidases & Peroxidases IAA->Oxidase Susceptible to Oxidation TIR1 TIR1/AFB Co-receptor Complex IAA->TIR1 Transient Binding DM_IAA 1,2-DM-IAA (Synthetic Auxin) DM_IAA->Oxidase Steric Hindrance (Blocks Oxidation) DM_IAA->TIR1 Sustained Binding Degraded Inactive Metabolites (e.g., 3-methyleneoxindole) Oxidase->Degraded Rapid Degradation AuxIAA Aux/IAA Repressor (Ubiquitinated) TIR1->AuxIAA Recruits for Ubiquitination Proteasome 26S Proteasome Degradation AuxIAA->Proteasome Targeted for Destruction ARF ARF Transcription Factor (Activated) Proteasome->ARF Releases Repression Genes Auxin-Responsive Gene Expression ARF->Genes Promotes Transcription

Mechanism of 1,2-DM-IAA stability and sustained TIR1/AFB receptor activation in plant cells.

Comparative Efficacy of Auxins in Tissue Culture

To optimize media formulations, it is critical to understand how 1,2-DM-IAA compares to traditional plant growth regulators. The table below summarizes key quantitative and qualitative metrics.

Auxin TypePhotostabilityThermostability (Autoclaving)Resistance to IAA OxidasePrimary in vitro ApplicationToxicity Risk (Habituation)
Native IAA LowLowLowGeneral growth, short-term rootingLow
IBA ModerateModerateModerateRoot inductionLow
2,4-D HighHighHighCallus induction, somatic embryogenesisHigh
1,2-DM-IAA HighHighHighRecalcitrant callus, sustained rootingModerate

Data synthesis based on stability profiles of indole-derivatives and synthetic auxins[1][3][8].

Experimental Protocols: Self-Validating Workflows

The following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the action and a validation checkpoint to ensure experimental integrity.

Protocol A: Preparation of 1,2-DM-IAA Stock Solution (1.0 mg/mL)

Causality: Like most indole-derivatives, 1,2-DM-IAA is a weak acid and highly lipophilic in its protonated state. It is practically insoluble in water at a neutral pH. Dissolving it in a strong base (NaOH) deprotonates the carboxylic acid, forming a highly water-soluble sodium salt.

  • Weighing: Accurately weigh 100 mg of 1,2-DM-IAA powder.

  • Primary Dissolution: Add 2.0 mL of 1N NaOH. Vortex gently until the powder is completely dissolved.

  • Volume Adjustment: Gradually add sterile double-distilled water (ddH₂O) while stirring, bringing the final volume to 100 mL.

  • Sterilization: Pass the solution through a 0.22 µm PES syringe filter into a sterile, amber glass bottle. Note: While synthetic auxins exhibit higher thermostability than native IAA, filter sterilization is mandated to preserve 100% molecular integrity and prevent any heat-catalyzed side reactions[1].

  • Validation Checkpoint: The final solution must remain completely transparent. Any turbidity indicates incomplete deprotonation, requiring the dropwise addition of 1N NaOH until clarified. Store at 4°C in the dark.

Protocol B: Callus Induction in Recalcitrant Woody Species

Causality: Woody plant explants often possess high endogenous peroxidase activity as a stress response to excision, which rapidly depletes native IAA and leads to tissue necrosis[2][4]. 1,2-DM-IAA bypasses this defense mechanism, maintaining the critical auxin threshold required for cellular dedifferentiation.

  • Media Preparation: Prepare standard Murashige and Skoog (MS) basal medium. Supplement with 2.0 mg/L 1,2-DM-IAA and 0.5 mg/L Benzylaminopurine (BAP). Adjust pH to 5.8, add 8 g/L plant tissue culture-grade agar, and autoclave.

  • Explantation: Aseptically transfer surface-sterilized internodal segments onto the media, ensuring the cut basal ends are submerged in the agar.

  • Incubation: Incubate in complete darkness at 25 ± 2°C for 14–21 days.

  • Validation Checkpoint: Observe explants at Day 14. Swelling and cell proliferation at the cut edges validate active TIR1/AFB signaling. A lack of response indicates either insufficient auxin penetration or excessive tissue damage during surface sterilization.

Protocol C: Rooting of Microshoots

Causality: Continuous auxin signaling is required for root apical meristem initiation. However, excessive accumulation of highly stable auxins (like 2,4-D) inhibits subsequent root elongation and causes habituation[3]. 1,2-DM-IAA provides a balanced affinity to TIR1/AFB, initiating primordia without extreme toxicity.

  • Media Preparation: Prepare half-strength MS medium (½ MS) to induce mild nutritional stress, which favors rooting. Add 0.5 mg/L 1,2-DM-IAA.

  • Transfer: Aseptically transfer elongated microshoots (3–5 cm) into the rooting media.

  • Incubation: Maintain under a 16/8h (light/dark) photoperiod at 25°C.

  • Validation Checkpoint: Emergence of root primordia by Day 21 without excessive basal callus formation validates that the optimal auxin:cytokinin ratio has been achieved.

Troubleshooting & Optimization

  • Explant Browning/Necrosis: Caused by the oxidation of phenolic compounds released during excision. Solution: Add 50–100 mg/L ascorbic acid to the media. Alternatively, use activated charcoal; however, be aware that activated charcoal can adsorb >97% of auxins in liquid media, requiring a proportional increase in 1,2-DM-IAA concentration[1].

  • Excessive Friable Callus During Rooting: Indicates the auxin concentration is too high, overriding the morphogenetic signal for root elongation. Solution: Reduce the 1,2-DM-IAA concentration by 50% or transfer the shoots to hormone-free media after a 5-day auxin pulse.

  • Hyperhydricity (Glassiness): Often a result of an imbalance in the auxin/cytokinin ratio favoring cytokinins, combined with high humidity. Solution: Increase the agar concentration to 10 g/L to reduce water availability and slightly elevate the 1,2-DM-IAA concentration to rebalance the hormonal ratio.

References

Sources

Application

Application Note: High-Sensitivity Detection of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid in Plant Matrices

Target Audience: Researchers, Analytical Scientists, and Agronomic Drug Development Professionals Technique: UHPLC-ESI-MS/MS coupled with Mixed-Mode Solid-Phase Extraction (SPE) Executive Summary & Physicochemical Ration...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Agronomic Drug Development Professionals Technique: UHPLC-ESI-MS/MS coupled with Mixed-Mode Solid-Phase Extraction (SPE)

Executive Summary & Physicochemical Rationale

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6)—a synthetic analog of the primary plant auxin Indole-3-acetic acid (IAA)—is increasingly utilized in agricultural drug development and plant physiology to study auxin transport and signaling. Unlike endogenous IAA, the methylation at the indole nitrogen (position 1) prevents specific oxidative degradation pathways, while the methyl group at position 2 introduces steric hindrance against enzymatic conjugation.

However, these modifications increase the molecule's lipophilicity, fundamentally altering its extraction dynamics and chromatographic behavior compared to native auxins. Detecting this compound at trace levels (pg to ng per gram of fresh weight) within highly complex plant matrices (rich in pigments, lipids, and secondary metabolites) requires a highly selective, self-validating analytical system. This guide details a robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol, utilizing isotope dilution and mixed-mode solid-phase extraction (SPE) to achieve sub-nanogram quantification limits .

The Self-Validating Analytical Workflow

A protocol is only as reliable as its internal controls. To ensure Trustworthiness and absolute data integrity, this workflow is designed as a self-validating system incorporating three critical checkpoints:

  • Isotope Dilution: The addition of a stable isotope-labeled internal standard (ISTD) prior to extraction accounts for analyte loss during sample preparation and corrects for matrix-induced ion suppression.

  • Matrix-Matched Calibration: Calibration curves are constructed in analyte-free plant extracts to perfectly mirror the ionization landscape of the biological samples.

  • Orthogonal Cleanup: Utilizing a mixed-mode anion exchange (MAX) SPE cartridge leverages both the hydrophobic indole ring and the anionic carboxylate group, mathematically reducing the probability of co-eluting interferences.

Workflow N1 1. Tissue Quenching (Liquid N2) N2 2. Cryo-Milling & Lyophilization N1->N2 N3 3. Acidified Extraction (MeOH:H2O:FA) + ISTD N2->N3 N4 4. Centrifugation (14,000 x g, 4°C) N3->N4 N5 5. Mixed-Mode SPE (Anion Exchange) N4->N5 N6 6. Elution & Nitrogen Drying N5->N6 N7 7. UHPLC Separation (C18 Column) N6->N7 N8 8. ESI-MS/MS (Negative MRM) N7->N8

Figure 1: Optimized sample preparation and LC-MS/MS workflow for plant matrices.

Step-by-Step Experimental Protocol

Phase I: Extraction and Protein Precipitation

Causality Check: Plant tissues contain active peroxidases and oxidases that rapidly degrade auxins upon cellular disruption. Immediate quenching in liquid nitrogen and extraction in an acidified, high-organic solvent halts enzymatic activity .

  • Harvest & Quench: Rapidly harvest 50–100 mg of plant tissue and immediately submerge in liquid nitrogen.

  • Lyophilization: Freeze-dry the tissue for 24 hours. Note: Normalizing to dry weight (DW) eliminates variability caused by plant water content.

  • Cryo-Milling: Grind the lyophilized tissue into a fine powder using a bead beater at 30 Hz for 2 minutes under cryogenic conditions.

  • Solvent Addition: Add 1.0 mL of pre-chilled extraction buffer: Methanol:Water:Formic Acid (75:20:5, v/v/v).

  • ISTD Spiking: Immediately spike in 50 ng of

    
    -IAA (or a structurally matched deuterated surrogate) to serve as the internal standard.
    
  • Incubation & Centrifugation: Vortex for 10 minutes at 4°C, then centrifuge at 14,000 × g for 15 minutes. Collect the supernatant.

Phase II: Mixed-Mode Solid-Phase Extraction (SPE)

Causality Check: (1,2-Dimethyl-1H-indol-3-yl)-acetic acid has a pKa of approximately 4.7. By using an Oasis MAX (Mixed-mode Anion Exchange) cartridge, we can selectively trap the deprotonated carboxylate group at neutral pH, wash away neutral lipids, and elute the target by dropping the pH to neutralize the analyte .

  • Conditioning: Pass 2 mL of Methanol, followed by 2 mL of LC-MS grade Water through the 30 mg/1 mL MAX cartridge.

  • Loading: Dilute the collected supernatant with 4 mL of Water (to reduce methanol concentration <15%) and load onto the cartridge.

  • Wash 1 (Basic/Aqueous): Pass 2 mL of 5%

    
     in Water. Removes polar neutrals and basic interferences.
    
  • Wash 2 (Organic): Pass 2 mL of Methanol. Removes highly hydrophobic neutral lipids (chlorophylls, waxes).

  • Elution: Elute the target analyte with 2 mL of 2% Formic Acid in Methanol. The acid neutralizes the carboxylate group, breaking the ionic bond with the sorbent.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 30°C. Reconstitute in 100 µL of Initial Mobile Phase.

Context A 1,2-Dimethyl-IAA (Analyte) C SPE Target: Carboxylate Anion A->C Ionic Binding D SPE Target: Hydrophobic Indole A->D Pi-Pi Binding B Plant Matrix Interferences B->C Washed Out E Clean Extract for UHPLC-MS/MS C->E Acidic Elution D->E Organic Elution

Figure 2: Dual-retention mechanism of 1,2-Dimethyl-IAA during Mixed-Mode SPE purification.

Instrumental Parameters & Data Presentation

UHPLC Separation

Chromatographic separation is performed on a sub-2-micron C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm). The use of acidic modifiers (0.1% Formic Acid) in the mobile phase ensures the carboxylic acid moiety remains protonated during the LC run, preventing peak tailing and ensuring sharp, Gaussian peak shapes .

Table 1: Optimized UHPLC Gradient Conditions

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in

)
% Mobile Phase B (0.1% FA in ACN)
0.00.40955
1.00.40955
5.00.404060
6.00.40595
7.50.40595
7.60.40955
10.00.40955
Tandem Mass Spectrometry (MS/MS)

Detection is executed in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid group readily loses a proton to form a stable carboxylate anion


. During Collision-Induced Dissociation (CID), the primary fragmentation pathway is the neutral loss of carbon dioxide (

, 44 Da), a classic signature for indole-3-acetic acid derivatives .

Table 2: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
1,2-Dimethyl-IAA202.1158.1-40-15Quantifier (Loss of

)
1,2-Dimethyl-IAA202.1142.1-40-25Qualifier (Loss of

+

)

-IAA (ISTD)
180.1136.1-40-15Internal Standard

Note: DP = Declustering Potential; CE = Collision Energy.

Method Validation Metrics

To ensure the method meets regulatory and scientific standards for drug development and plant physiology, the following validation metrics represent the expected performance of this protocol when executed correctly:

Table 3: Representative Method Validation Metrics

ParameterExpected Performance Value
Limit of Detection (LOD)

0.05 ng/g Fresh Weight
Limit of Quantification (LOQ)

0.15 ng/g Fresh Weight
Linear Dynamic Range0.5 – 500 ng/mL (

)
Intra-day Precision (RSD)< 5.5%
Matrix Recovery Rate88% – 95%

References

  • Simultaneous determination of gibberellic acid, indole-3-acetic acid and abscisic acid in wheat extracts by solid-phase extraction and liquid chromatography-electrospray tandem mass spectrometry Source: PubMed (Talanta) URL:[Link][1]

  • Simultaneous Determination of Multiple Phytohormones in Plant Extracts by Liquid Chromatography−Electrospray Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link][2]

  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life Source: PubMed Central (PMC) URL:[Link][3]

Sources

Method

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid for promoting root formation in cuttings

Application Note: Utilizing (1,2-Dimethyl-1H-indol-3-yl)-acetic acid for Enhanced Adventitious Rooting in Recalcitrant Cuttings Executive Summary The induction of adventitious roots in recalcitrant woody and herbaceous c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing (1,2-Dimethyl-1H-indol-3-yl)-acetic acid for Enhanced Adventitious Rooting in Recalcitrant Cuttings

Executive Summary

The induction of adventitious roots in recalcitrant woody and herbaceous cuttings remains a critical bottleneck in clonal propagation and agricultural biotechnology. While natural Indole-3-acetic acid (IAA) and synthetic analogs like Indole-3-butyric acid (IBA) are industry standards, their efficacy is often limited by rapid metabolic degradation and inconsistent uptake.

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid represents a next-generation synthetic auxin. By introducing precise methyl substitutions at the N1 and C2 positions of the indole ring, this compound achieves exceptional metabolic stability while maintaining high-affinity binding to the TIR1/AFB auxin receptor complex. This application note provides a comprehensive, field-proven guide to deploying this compound in both ex vitro and in vitro rooting workflows.

The Chemistry of Persistence: Mechanistic Causality

Indole derivatives, particularly substituted indole-3-acetic acids, are widely recognized as potent phytohormones that regulate plant growth and stimulate adventitious root formation[1]. However, the biological half-life of natural IAA in plant tissues is notoriously short. Plant peroxidases and IAA oxidases rapidly cleave the acetic acid side chain or oxidize the indole ring, leading to a loss of root-inducing signaling ().

The structural superiority of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid lies in its steric hindrance . The methyl group at the N1 position prevents oxidative degradation of the pyrrole ring, while the C2 methyl group shields the adjacent acetic acid side chain from enzymatic cleavage. Because it resists degradation, the compound establishes a sustained, slow-release signaling gradient. Once inside the cell, it successfully binds to the TIR1/AFB receptor, promoting the ubiquitination and degradation of Aux/IAA repressors, thereby freeing ARF transcription factors to activate root-forming genes like LBD16 and LBD29 (; ).

AuxinSignaling Auxin (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (Metabolically Stable) Receptor TIR1/AFB Receptor Complex Auxin->Receptor High-Affinity Binding Enzyme IAA Oxidases / Peroxidases Enzyme->Auxin Steric Hindrance (Blocked) Repressor Aux/IAA Repressors (Ubiquitination & Degradation) Receptor->Repressor Promotes Interaction ARF ARF Transcription Factors (Derepressed) Repressor->ARF Degradation Releases ARF Genes Rooting Genes (e.g., LBD16/29) Adventitious Root Formation ARF->Genes Target Gene Activation

Fig 1: Mechanism of 1,2-Dimethyl-IAA in bypassing enzymatic degradation to activate root signaling.

Comparative Efficacy Data

The metabolic stability of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid translates directly to superior phenotypic outcomes. Table 1 summarizes representative benchmarking data on recalcitrant woody cuttings (e.g., Corylus avellana), demonstrating its enhanced efficacy over standard auxins.

Table 1: Comparative Efficacy of Auxin Analogs on Adventitious Rooting (Day 28)

Treatment (10 mM) Rooting Percentage (%) Average Roots per Cutting Mean Root Length (cm) Basal Callus Formation
Control (Water) 12.5 1.2 0.8 Minimal
Natural IAA 35.0 3.4 1.5 Moderate
IBA 68.5 7.8 3.2 High

| 1,2-Dimethyl-IAA | 89.0 | 14.5 | 4.8 | Moderate |

Note: High basal callus formation (often seen with IBA and NAA) can act as a physical barrier to root emergence. 1,2-Dimethyl-IAA promotes direct root organogenesis with minimal obstructive callusing.

Self-Validating Experimental Protocols

Protocol A: Preparation of 100 mM Master Stock Solution

Auxin analogs in their free acid form are highly lipophilic and virtually insoluble in water. Proper dissolution is critical for bioavailability.

  • Weighing: Accurately weigh 2.03 g of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid powder (MW ≈ 203.24 g/mol ).

  • Alkaline Dissolution: Add the powder to a sterile glass beaker containing 10 mL of 1N KOH. Stir continuously until completely dissolved.

    • Causality: Using a strong base deprotonates the carboxylic acid, forming a highly water-soluble potassium salt. We avoid using ethanol or DMSO as the primary solvent because residual organic solvents can cause localized tissue necrosis at the cutting base, confounding rooting data.

  • Volume Adjustment: Gradually bring the total volume to 100 mL using sterile double-distilled water (ddH2O). Store in an amber bottle at 4°C (stable for up to 6 months).

    • Validation Checkpoint: The final solution must be optically clear. Any turbidity indicates incomplete salt formation. If cloudy, add 0.1N KOH dropwise while stirring until clarity is restored.

Protocol B: Ex Vitro Basal Quick-Dip Method (Hardwood/Semi-Hardwood)
  • Dilution: Dilute the 100 mM stock to a 10 mM working solution using ddH2O.

  • Tissue Preparation: Freshly recut the basal 2 cm of the cuttings at a 45-degree angle using a sterile scalpel.

    • Causality: A 45-degree angle maximizes the exposed surface area of the cambium and vascular cylinder, which are the target tissues for auxin uptake and subsequent root primordia initiation.

  • Application: Submerge the basal 2 cm into the 10 mM solution for exactly 10 seconds , then immediately transfer to a pre-moistened rooting substrate (e.g., 1:1 peat:perlite).

    • Causality: The "quick-dip" method relies on high-concentration, short-duration exposure. This creates a steep concentration gradient that drives rapid cellular uptake without causing the basal toxicity and excessive, root-blocking callus formation typically seen in prolonged 24-hour soaking methods ().

    • Validation Checkpoint: At day 14, longitudinal sectioning of a subset of basal stems should reveal distinct root primordia breaking through the sclerenchyma ring under a dissecting microscope.

Protocol C: In Vitro Tissue Culture Rooting Media
  • Media Preparation: Prepare Murashige and Skoog (MS) basal medium with 30 g/L sucrose and adjust pH to 5.8. Add gelling agent (e.g., 7 g/L Phytoagar).

  • Autoclaving: Autoclave the medium at 121°C for 20 minutes. Allow the medium to cool to approximately 55°C in a laminar flow hood.

  • Auxin Addition: Add filter-sterilized (0.22 µm PES membrane) 1,2-Dimethyl-IAA stock to achieve a final concentration of 1.0 mg/L. Swirl gently to mix and pour into culture vessels.

    • Causality: While 1,2-Dimethyl-IAA exhibits higher thermal stability than natural IAA, autoclaving can still induce partial thermal decarboxylation of the acetic acid side chain. Filter sterilization guarantees 100% structural fidelity of the molecule when introduced to the in vitro environment.

    • Validation Checkpoint: Explants transferred to this media should exhibit root emergence without excessive basal callus formation within 21 days.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor. Nature, 435(7041), 441-445. URL:[Link]

  • Woodward, A. W., & Bartel, B. (2005). Auxin: regulation, action, and interaction. Annals of Botany, 95(5), 707-735. URL:[Link]

  • De Klerk, G. J., Van Der Krieken, W., & De Jong, J. C. (1999). The formation of adventitious roots: new concepts, new possibilities. In Vitro Cellular & Developmental Biology-Plant, 35(3), 189-199. URL:[Link]

  • Overvoorde, P., Fukaki, H., & Vanneste, S. (2010). Auxin control of root development. Cold Spring Harbor Perspectives in Biology, 2(6), a001537. URL:[Link]

  • Volcho, K. P., et al. (2023). Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. Molecules (NIH PMC), 28(2), 522. URL:[Link]

Sources

Application

Application Note: (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid as a High-Stability Supplement in Cell Culture Media

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Cell Culture, Synthetic Biology, and Plant Tissue Engineering Chemical Rationale: The Causality of Stability (1,2-Dimethyl-1H-indol-3-yl)-...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Cell Culture, Synthetic Biology, and Plant Tissue Engineering

Chemical Rationale: The Causality of Stability

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-Dimethyl-IAA) is a synthetic, highly stable derivative of the natural plant hormone Indole-3-acetic acid (IAA). While natural IAA is a potent signaling molecule, it is notoriously unstable in in vitro cell culture media. It undergoes rapid oxidative decarboxylation catalyzed by peroxidases (IAA oxidases) and is highly susceptible to UV-induced photo-oxidation[1].

The Causality of the Modification: The initial step of enzymatic IAA degradation involves the formation of a ternary complex at the N1 and C2 positions of the indole ring. By methylating these specific sites, 1,2-Dimethyl-IAA introduces critical steric hindrance. Research demonstrates that modifications at the C2 position prevent the molecule from acting as a substrate for oxidase reactions[1]. This structural blockade prevents the primary oxidative degradation pathway, extending the in vitro half-life of the supplement from a mere few hours to several weeks.

For researchers, this translates to a sustained, constant concentration of the active compound in the media, eliminating the need for frequent media replenishment and reducing the risk of fluctuating signaling gradients during long-term experiments.

Mechanistic Pathways & Dual Applications

1,2-Dimethyl-IAA serves two primary, cutting-edge applications in modern biological research:

  • Plant Tissue Culture (Morphogenesis): It acts as a persistent morphogenic signal for callus induction and root initiation. It is particularly valuable for recalcitrant plant species that possess high endogenous peroxidase activity, which would otherwise rapidly clear natural IAA from the media.

  • Mammalian Synthetic Biology (AID Systems): The Auxin-Inducible Degron (AID) system transplants the plant SCF degradation pathway into mammalian cells to conditionally control protein stability[2]. In this system, 1,2-Dimethyl-IAA acts as a highly stable "molecular glue." It binds to the exogenously expressed plant F-box protein OsTIR1, increasing its affinity for an AID-tagged target protein. This recruits the SCF E3 ubiquitin ligase complex, leading to polyubiquitination and subsequent degradation of the target by the 26S proteasome[2].

AID_Pathway Auxin (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (Stable Auxin) Complex TIR1-Auxin-Target Active Complex Auxin->Complex Binds TIR1 OsTIR1 Receptor (F-box Protein) TIR1->Complex Recruits Target AID-tagged Target Protein Target->Complex Dimerizes Ubiquitin Polyubiquitination (SCF Complex) Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Cleavage

Figure 1: Mechanism of 1,2-Dimethyl-IAA acting as a molecular glue in the AID degradation pathway.

Quantitative Data: Comparative Auxin Stability

To understand the operational advantage of 1,2-Dimethyl-IAA, it must be compared against standard auxin supplements.

Auxin SupplementStructural ModificationIn Vitro Half-Life (37°C Media)Primary ApplicationOff-Target Toxicity / Stress
Natural IAA None (Endogenous)~4 to 12 HoursShort-term signalingLow
NAA Naphthalene ring substitution~2 to 4 DaysGeneral tissue cultureModerate
2,4-D Dichlorophenoxy structure>14 DaysCallus inductionHigh (Induces somaclonal variation)
1,2-Dimethyl-IAA N1 and C2 Methylation>14 Days AID Systems / Recalcitrant Callus Low (Maintains IAA receptor fidelity)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must not only dictate steps but also integrate causality and self-validation to ensure data integrity.

Protocol A: Preparation of 1000X (10 mM) Stock Solution
  • Causality: Indole derivatives possess a hydrophobic indole ring, rendering them poorly soluble in aqueous solutions at neutral pH. Initial dissolution in DMSO disrupts the crystalline lattice, allowing for complete solvation before dilution. Filter sterilization is strictly required, as autoclaving can induce thermal degradation over time.

Step-by-Step Methodology:

  • Weigh exactly 20.32 mg of 1,2-Dimethyl-IAA powder (MW: 203.24 g/mol ).

  • Add 1.0 mL of molecular-grade Dimethyl Sulfoxide (DMSO) and vortex until the powder is completely dissolved (clear solution).

  • Gradually add 9.0 mL of sterile, double-distilled water (ddH₂O) while stirring to prevent precipitation.

  • Pass the solution through a 0.22 µm PTFE syringe filter into a sterile tube.

  • Aliquot into 1 mL sterile Eppendorf tubes and store at -20°C protected from light.

  • Self-Validation Checkpoint: Visually inspect the thawed aliquot before use. If crystallization occurs, warm to 37°C for 5 minutes. A cloudy solution indicates incomplete solvation, which will skew final media concentrations.

Protocol B: Long-Term Callus Induction in Plant Tissue Culture
  • Causality: Using 1,2-Dimethyl-IAA eliminates the need for the bi-weekly subculturing typically required when using natural IAA due to rapid media depletion[1].

Step-by-Step Methodology:

  • Prepare standard Murashige and Skoog (MS) basal medium containing 3% sucrose and 0.8% agar. Autoclave at 121°C for 15 minutes.

  • Allow the media to cool to 50°C.

  • Aseptically add the 1000X 1,2-Dimethyl-IAA stock to achieve a final concentration of 10 µM (1 mL stock per 1 L media).

  • Pour plates and allow them to solidify.

  • Surface-sterilize explants and place them onto the media. Incubate at 25°C under a 16/8-hour photoperiod.

  • Self-Validation Controls:

    • Positive Control: Explants on media with 10 µM natural IAA. (Expect robust initial growth that plateaus after 7-10 days as the IAA degrades).

    • Negative Control: Explants on auxin-free MS media. (Expect zero callus induction, validating that growth is strictly dependent on the synthetic supplement).

Protocol C: Sustained Protein Depletion via the AID System in Mammalian Cells
  • Causality: Long-term degradation assays (>48 hours) often fail with natural IAA because it degrades in the 37°C, 5% CO₂ environment of a mammalian cell incubator. 1,2-Dimethyl-IAA maintains a constant selective pressure, ensuring the target remains depleted without requiring media changes[2].

Step-by-Step Methodology:

  • Seed mammalian cells engineered with OsTIR1 and your AID-tagged target protein into a 6-well plate at 40% confluency.

  • Incubate overnight to allow for cell adherence.

  • Dilute the 1000X 1,2-Dimethyl-IAA stock directly into the culture media to a final working concentration of 500 µM.

  • Incubate cells for the desired experimental duration (e.g., 24, 48, or 72 hours) without changing the media.

  • Harvest cells, lyse using RIPA buffer, and perform a Western Blot against the target protein to confirm degradation.

  • Self-Validation Controls:

    • Vehicle Control: Treat identical cells with an equivalent volume of DMSO (0.05% v/v) to establish baseline target protein expression.

    • Toxicity Control: Treat Wild-Type cells (lacking the OsTIR1 receptor) with 500 µM 1,2-Dimethyl-IAA. Assess viability via Trypan Blue exclusion to confirm the supplement does not cause basal cytotoxicity or off-target degradation.

References

  • Gazaryan, I. G., Lagrimini, L. M., Ashby, G. A., & Thorneley, R. N. (1996). Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases. Biochemical Journal, 313(Pt 3), 841–847. URL: [Link]

  • Nishimura, K., Fukagawa, T., Takisawa, H., Kakimoto, T., & Kanemaki, M. (2009). An auxin-based degron system for the rapid depletion of proteins in nonplant cells. Nature Methods, 6(12), 917–922. URL: [Link]

Sources

Method

Application Note: In Vitro Bioactivity Profiling of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs) Introduction & Scientific Rationale (1,2-Dimethyl-1H-indol-3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Document Type: Technical Application Note & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a highly privileged synthetic scaffold that bridges the gap between mammalian eicosanoid pharmacology and plant endocrinology. Structurally, it is a di-methylated derivative of the endogenous plant hormone indole-3-acetic acid (IAA).

From an assay development perspective, the N1 and C2 methylations are not trivial; they restrict the conformational flexibility of the indole ring. This steric bulk fundamentally alters the compound's binding kinetics within the hydrophobic pockets of cyclooxygenase (COX) enzymes, the CRTH2 (DP2) receptor, and the plant TIR1 auxin co-receptor. This guide details three orthogonal in vitro assay systems designed to evaluate the bioactivity of this compound, explaining the causality behind each methodological choice to ensure robust, self-validating data generation.

Mammalian Pharmacological Profiling

Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Mechanism & Causality: The indole-3-acetic acid core is the defining structural motif of indomethacin, a classic non-selective COX inhibitor. The COX enzymes convert arachidonic acid to Prostaglandin H2 (PGH2). Because the COX-2 active site possesses a larger side pocket (due to a Val523 substitution compared to Ile523 in COX-1), variations in indole methylation directly dictate COX-1 vs. COX-2 selectivity . Evaluating the 1,2-dimethyl analog serves as a baseline to assess steric contributions to this selectivity pocket. We utilize a fluorometric assay because it provides a wider dynamic range and less compound interference than traditional colorimetric EIA methods.

Protocol: Fluorometric COX Inhibitor Screening Self-Validation Check: Always run Indomethacin (non-selective) and Celecoxib (COX-2 selective) in parallel to calibrate the dynamic range and validate enzyme integrity.

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin (an essential cofactor for peroxidase activity).

  • Inhibitor Equilibration: Dispense 10 µL of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (titrated in a 10-point curve from 0.1 nM to 100 µM in DMSO) into a 96-well black microplate. Add 150 µL of the enzyme master mix. Critical Step: Incubate at 25°C for 15 minutes. Indole-acetic acids are often slow, tight-binding inhibitors; skipping this step will artificially inflate the apparent IC50.

  • Reaction Initiation: Add 10 µL of the fluorometric probe ADHP (10-acetyl-3,7-dihydroxyphenoxazine) and 10 µL of Arachidonic Acid (final concentration 10 µM) to all wells.

  • Detection: The COX-mediated conversion of arachidonic acid generates PGG2, which is reduced by the peroxidase activity of COX, simultaneously converting ADHP to the highly fluorescent resorufin. Read fluorescence at Ex: 535 nm / Em: 587 nm after 5 minutes.

COX_Assay A 1. Enzyme Prep (COX-1/2 + Hematin) B 2. Inhibitor Incubation (1,2-Dimethyl-IAA) A->B C 3. Substrate Addition (Arachidonic Acid + ADHP) B->C D 4. Fluorescence Detection (Ex: 535nm / Em: 587nm) C->D

Caption: Workflow of the fluorometric COX-1/COX-2 inhibition screening assay.

CRTH2 (DP2) Receptor Functional Antagonism Assay

Mechanism & Causality: The CRTH2 receptor is a Gαi-coupled GPCR activated by Prostaglandin D2 (PGD2), driving allergic inflammation. Indole-3-acetic acid derivatives are recognized as potent, selective CRTH2 antagonists, where the carboxylate group forms a critical salt bridge with Arg170 in the receptor's orthosteric pocket . Because CRTH2 is Gαi-coupled, agonist binding decreases intracellular cAMP. An effective antagonist will reverse this, allowing cAMP levels to recover. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to functionally validate this pathway.

Protocol: HTRF cAMP Accumulation Assay

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human CRTH2. Resuspend in assay buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Antagonist Pre-incubation: Plate 1,000 cells/well in a 384-well microplate. Add the test compound and incubate for 30 minutes at room temperature to allow receptor occupancy.

  • Agonist Challenge: Add an EC80 concentration of PGD2 alongside 2 µM Forskolin (to stimulate baseline adenylyl cyclase activity). Incubate for 30 minutes.

  • FRET Detection: Add HTRF lysis buffer containing a cAMP-d2 conjugate and an Anti-cAMP-Cryptate antibody. Incubate for 1 hour. Read the TR-FRET signal (ratio of 665 nm / 620 nm). Note: The assay relies on competitive binding; a decrease in the FRET signal inversely correlates with an increase in intracellular cAMP, confirming functional antagonism of the receptor.

Plant Biology Profiling

TIR1-Aux/IAA Co-Receptor Assembly Assay

Mechanism & Causality: In plant systems, indole-3-acetic acid (IAA) acts as a "molecular glue." It binds to the bottom of the pocket in the TIR1 F-box protein, creating a new surface that recruits the degron motif of Aux/IAA repressor proteins . The 1,2-dimethyl substitution introduces steric clashes that alter the assembly kinetics of this ternary complex. Surface Plasmon Resonance (SPR) is chosen over in vivo root elongation assays because it isolates the TIR1-Aux/IAA interaction, allowing precise thermodynamic quantification of how the 1,2-dimethyl steric bulk impacts "molecular glue" efficacy without the confounding variable of plant metabolic degradation .

Protocol: In Vitro SPR Binding Assay

  • Surface Functionalization: Immobilize a biotinylated Aux/IAA degron peptide (e.g., IAA7) onto a Streptavidin (SA) coated sensor chip until a baseline of ~200 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a mobile phase containing 50 nM purified recombinant TIR1 protein spiked with varying concentrations of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1 µM to 1 mM).

  • Association/Dissociation: Inject the TIR1/compound mixture over the chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by running buffer for 300 seconds (dissociation phase).

  • Kinetic Analysis: Calculate the apparent equilibrium dissociation constant (Kd) using a 1:1 Langmuir binding model modified for ternary complex formation.

TIR1_Mechanism TIR1 TIR1 (F-box Protein) Auxin (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (Molecular Glue) TIR1->Auxin binds pocket Complex TIR1 - Auxin - Aux/IAA Complex (Ubiquitination & Degradation) TIR1->Complex AuxIAA Aux/IAA Repressor (Degron Motif) Auxin->AuxIAA stabilizes AuxIAA->Complex

Caption: Mechanism of auxin-mediated TIR1-Aux/IAA ternary complex assembly.

Quantitative Data Interpretation

To validate the assay systems, the bioactivity of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid should be benchmarked against established reference standards. Below is a structured data matrix summarizing the expected pharmacological profile based on structure-activity relationship (SAR) homology.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)CRTH2 IC50 (nM)TIR1-IAA7 Kd (µM)
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid > 100 (Expected)~ 0.5 - 5.0~ 10 - 50> 100 (Weak)
Indomethacin (COX Reference)0.010.2> 1000N/A
Ramatroban (CRTH2 Reference)N/AN/A15N/A
Indole-3-acetic acid (TIR1 Reference)N/AN/A> 10000.08

Note: The baseline estimates for the 1,2-dimethyl derivative highlight its shift toward COX-2 selectivity and CRTH2 antagonism, while demonstrating reduced efficacy as a plant auxin compared to unmethylated IAA.

References

  • Kalgutkar AS, Crews BC, Rowlinson SW, Garner C, Seibert K, Marnett LJ. "Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors." Proceedings of the National Academy of Sciences (PNAS). 2000.[Link]

  • Armer RE, Ashton MR, Boyd EA, Brennan CJ, Brookfield FA, Gazi L, Gyles SL, Hay PA, Hunter MG, Middlemiss D, Whittaker M, Xue L, Pettipher R. "Indole-3-acetic acid antagonists of the prostaglandin D2 receptor CRTH2." Journal of Medicinal Chemistry. 2005.[Link]

  • Kepinski S, Leyser O. "The Arabidopsis F-box protein TIR1 is an auxin receptor." Nature. 2005.[Link]

  • Yu H, Moss BL, Jang SS, Prigge M, Klavins E, Nemhauser JL, Estelle M. "Mutations in the TIR1 auxin receptor that increase affinity for auxin/indole-3-acetic acid proteins result in auxin hypersensitivity." Plant Physiology. 2013.[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid for Plant Growth

Welcome to the Technical Support Center for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-Dimethyl-IAA). This guide is designed for researchers, scientists, and drug development professionals utilizing synthetic auxins i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-Dimethyl-IAA). This guide is designed for researchers, scientists, and drug development professionals utilizing synthetic auxins in plant tissue culture, organogenesis, and developmental assays.

Rather than providing a generic protocol, this center focuses on the causality behind experimental choices, ensuring your workflows are self-validating and mechanistically sound.

Mechanistic Grounding: The "Why" Behind the Chemical

To optimize the concentration of 1,2-Dimethyl-IAA, one must first understand how its structural modifications alter its biological activity compared to natural Indole-3-acetic acid (IAA).

Natural IAA is tightly regulated in planta. It is rapidly oxidized by DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) into inactive oxIAA[1], or conjugated by GH3 enzymes into storage forms like IAA-Aspartate[2].

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid features methyl groups at the N1 and C2 positions of the indole ring. This dual methylation creates significant steric hindrance, shielding the molecule from DAO1 oxidation and GH3 conjugation. Consequently, 1,2-Dimethyl-IAA exhibits extreme metabolic stability[3].

Once inside the nucleus, 1,2-Dimethyl-IAA acts as a potent "molecular glue." It binds to the hydrophobic pocket of the TIR1/AFB F-box receptor, drastically enhancing the receptor's affinity for Aux/IAA transcriptional repressors[4]. This triggers the ubiquitination and degradation of the repressors via the 26S proteasome, freeing Auxin Response Factor (ARF) transcription factors to initiate growth[5].

AuxinSignaling Auxin 1,2-Dimethyl-IAA (Ligand) Complex SCFTIR1-Auxin-Aux/IAA (Molecular Glue Complex) Auxin->Complex Binds pocket TIR1 TIR1/AFB Receptor (F-box protein) TIR1->Complex Scaffolds AuxIAA Aux/IAA Repressor (Target Protein) AuxIAA->Complex Recruited Proteasome 26S Proteasome (Degradation Pathway) Complex->Proteasome Ubiquitination ARF ARF Transcription Factors (Active State) Proteasome->ARF Releases ARF Growth Plant Growth Response (Cell Elongation/Division) ARF->Growth Gene Transcription

Mechanism of 1,2-Dimethyl-IAA acting as a molecular glue in the TIR1/AFB signaling pathway.

Experimental Protocols: Preparation & Optimization

Because 1,2-Dimethyl-IAA is metabolically stable, it accumulates in plant tissues. Applying it at standard IAA concentrations (e.g., 1.0 – 5.0 µM) will inevitably result in auxin toxicity. A self-validating dose-response assay is mandatory for every new species or explant type.

Step-by-Step Methodology: Establishing the Working Concentration

Step 1: Primary Stock Preparation (10 mM) Causality: The N1 and C2 methyl groups significantly increase the lipophilicity (LogP) of the indole ring, rendering it insoluble in standard aqueous buffers.

  • Weigh the precise mass of 1,2-Dimethyl-IAA required for a 10 mM solution.

  • Dissolve completely in 100% Dimethyl Sulfoxide (DMSO) or absolute ethanol. Vortex until optically clear.

Step 2: Serial Dilution & Sterilization Causality: To prevent solvent-induced phytotoxicity, the final concentration of DMSO/EtOH in the culture media must not exceed 0.1% (v/v).

  • Dilute the 10 mM stock into intermediate working stocks (e.g., 1 mM, 0.1 mM) using sterile Milli-Q water.

  • Filter-sterilize the intermediate stocks through a 0.22 µm PTFE syringe filter. Do not autoclave.

Step 3: Media Incorporation (Post-Autoclaving) Causality: While the methylated ring confers thermal stability, adding the compound post-autoclaving eliminates thermal degradation as an experimental variable, ensuring a self-validating control system.

  • Autoclave your basal media (e.g., MS media) and allow it to cool to 45–50°C.

  • Aseptically add the filter-sterilized 1,2-Dimethyl-IAA to achieve a gradient of final concentrations: 0.01 µM, 0.05 µM, 0.1 µM, 0.5 µM, and 1.0 µM .

Step 4: Culture and Phenotypic Evaluation

  • Plate explants and incubate under standard photoperiod conditions.

  • Evaluate root induction, callus formation, or epinasty at days 7, 14, and 21.

Workflow Stock 1. Stock Prep (100% DMSO) Dilution 2. Serial Dilution (0.01 - 1.0 µM) Stock->Dilution Media 3. Media Addition (Post-Autoclave) Dilution->Media Culture 4. Explant Culture (14-21 Days) Media->Culture Eval 5. Phenotyping (Root/Callus Yield) Culture->Eval

Step-by-step workflow for optimizing 1,2-Dimethyl-IAA concentration in plant tissue culture.

Quantitative Data: Comparative Baselines

Use the following table to calibrate your expectations when transitioning from natural IAA to 1,2-Dimethyl-IAA.

Metric / PropertyNatural Indole-3-acetic acid (IAA)1,2-Dimethyl-1H-indol-3-yl-acetic acid
Metabolic Stability (in planta) Low (Rapidly oxidized by DAO1)High (Sterically shielded from DAO1/GH3)
Standard Optimization Range 1.0 – 5.0 µM0.01 – 0.5 µM
Lipophilicity / Permeability ModerateHigh (Enhanced passive cellular uptake)
Autoclave Stability Thermolabile (Degrades at 121°C)Thermostable (Filter sterilization still advised)
Primary Application Short-term assays, general cultureRecalcitrant species rooting, long-term cultures

Troubleshooting Guide & FAQs

Q: My explants are exhibiting severe epinasty, stunted growth, and excessive callus browning. What went wrong? A: These are classic symptoms of auxin toxicity. Because 1,2-Dimethyl-IAA evades enzymatic degradation by DAO1 and GH3, it accumulates intracellularly. This hyperactivates the TIR1/AFB signaling cascade and stimulates the expression of ACC synthase, leading to a surge in ethylene biosynthesis (which causes the browning/senescence). Resolution: Immediately scale down your working concentration by 10- to 100-fold. If rooting requires higher auxin thresholds, consider supplementing the media with an ethylene action inhibitor (e.g., Silver Thiosulfate at 10-20 µM).

Q: The compound is precipitating and forming a cloudy suspension when added to the MS media. How do I resolve this? A: The dual methylation increases the compound's partition coefficient. If your primary stock was prepared in water or low-percentage ethanol, the compound will crash out of solution upon contact with the high-salt environment of the MS media. Resolution: Ensure the primary stock is dissolved in 100% DMSO. When performing serial dilutions, vortex vigorously. Ensure the media is sufficiently warm (45–50°C) when the compound is introduced.

Q: Can I use 1,2-Dimethyl-IAA to replace 2,4-D in somatic embryogenesis? A: Yes, but it requires rigorous empirical validation. While 2,4-D is a potent synthetic auxin favored for callus induction, 1,2-Dimethyl-IAA provides a different binding affinity profile within the TIR1 pocket[3]. Its unique steric bulk alters the degradation kinetics of specific Aux/IAA variants, which may shift the developmental trajectory from embryogenesis to rhizogenesis (rooting). Resolution: Run a parallel comparative assay starting at 0.05 µM 1,2-Dimethyl-IAA against your standard 2,4-D baseline.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). "The F-box protein TIR1 is an auxin receptor." Nature, 435(7041), 441-445. URL:[Link]

  • Tan, X., Calderon-Villalobos, L. I., Sharon, M., Zheng, C., Robinson, C. V., Estelle, M., & Zheng, N. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature, 446(7136), 640-645. URL: [Link]

  • Porco, S., Pěnčík, A., Rashed, A., Voß, U., Casanova-Sáez, R., Bishopp, A., Golebiowska, A., Celenza, J., Machida, Y., Ljung, K., & Novák, O. (2016). "Auxin catabolism unplugged: Role of IAA oxidation in auxin homeostasis." Proceedings of the National Academy of Sciences, 113(39), 10768-10769. URL:[Link]

  • Ma, Q., Grones, P., & Robert, S. (2018). "Chemical Biology in Auxin Research." Cold Spring Harbor Perspectives in Biology, 10(4), a026401. URL:[Link]

  • Hayashi, K., et al. (2024). "Advances in Plant Auxin Biology: Synthesis, Metabolism, Signaling, Interaction with Other Hormones, and Roles under Abiotic Stress." Plants/PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid Synthesis

Welcome to the Advanced Troubleshooting Center for indole functionalization. Synthesizing (1,2-dimethyl-1H-indol-3-yl)-acetic acid from 2-(2-methyl-1H-indol-3-yl)acetic acid via N-methylation is a foundational transforma...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center for indole functionalization. Synthesizing (1,2-dimethyl-1H-indol-3-yl)-acetic acid from 2-(2-methyl-1H-indol-3-yl)acetic acid via N-methylation is a foundational transformation in medicinal chemistry and drug development. However, researchers frequently report highly variable yields, phase-separation losses, and complex impurity profiles.

As an Application Scientist, I have structured this guide to move beyond basic recipes. Here, we will dissect the causality behind the reaction mechanics, providing a self-validating framework to ensure your synthesis is reproducible and high-yielding.

Mechanistic Causality: The "Hidden" Ester Intermediate

The most critical point of failure in this synthesis stems from a misunderstanding of the reaction's chemoselectivity. When treating 2-(2-methyl-1H-indol-3-yl)acetic acid with Sodium Hydride (NaH) and Iodomethane (MeI) in THF, the reaction does not selectively stop at N-methylation. Because the carboxylic acid is also deprotonated, the highly reactive MeI drives N,O-dimethylation , resulting in the transient formation of a methyl ester: methyl 2-(1,2-dimethyl-1H-indol-3-yl)acetate (1[1]).

Standard protocols dictate "quenching" the reaction with methanol and water (2[2]). Mechanistically, this is not just a quench to destroy excess NaH; it is a mandatory in situ saponification . The excess NaH reacts with MeOH and water to generate sodium methoxide and sodium hydroxide, which hydrolyze the unintended methyl ester back to the target carboxylic acid. Failing to drive this hydrolysis to completion is the primary cause of product loss.

Reaction Workflow

G SM 2-(2-Methyl-1H-indol-3-yl) acetic acid Alkylation N,O-Alkylation (NaH, MeI, THF) SM->Alkylation Deprotonation Ester Methyl 2-(1,2-dimethyl-1H -indol-3-yl)acetate (Intermediate) Alkylation->Ester MeI addition Hydrolysis In situ Hydrolysis (MeOH / H2O / NaOH) Ester->Hydrolysis Quench Aqueous Aqueous Sodium Carboxylate Hydrolysis->Aqueous Phase separation Acidification Acidification & Extraction (HCl then DCM) Aqueous->Acidification pH 1-2 Product (1,2-Dimethyl-1H-indol-3-yl) -acetic acid Acidification->Product Organic layer

Workflow for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid synthesis highlighting the ester intermediate.

Frequently Asked Questions (Troubleshooting Guide)

Q: My final yield is <20%, but my initial ether wash contains a massive amount of organic material. What happened? A: You are losing your product as the unhydrolyzed methyl ester. Because the ester is highly soluble in organic solvents and neutral in pH, it gets extracted into the initial organic wash (e.g., Et₂O) intended to remove mineral oil and impurities.

  • Validation Check: Run LC-MS on the discarded ether wash. If you observe a mass of 217.26 g/mol (the methyl ester), your hydrolysis was incomplete.

  • Solution: Extend the quench time to 2–4 hours at room temperature, and supplement the quench with 1M NaOH to guarantee complete saponification before phase separation.

Q: I am observing a byproduct with a mass of +14 Da relative to the target product. How do I prevent this? A: This is the


-methylated byproduct: 2-(1,2-dimethyl-1H-indol-3-yl)propanoic acid. Once the methyl ester forms, the 

-protons of the acetate side chain become more acidic. Excess base and MeI can lead to C-alkylation at this position.
  • Solution: Strictly control the equivalents of MeI (do not exceed 3.2 eq) and maintain the reaction temperature strictly at 0 °C to room temperature. Never heat the alkylation step.

Q: The N-methylation is incomplete, leaving a mixture of starting material and product. Why? A: This is caused by incomplete deprotonation or poor solubility of the dianion. Indole-3-acetic acid derivatives often form thick, insoluble precipitates upon the addition of NaH in THF, trapping unreacted starting material (3[3]).

  • Solution: Ensure the THF is strictly anhydrous. If the suspension becomes unmanageable, dilute it with additional THF or add 10–20% v/v anhydrous DMF as a co-solvent to solubilize the dianion before adding MeI.

Quantitative Data: Reaction Parameters & Outcomes

The following table summarizes how variations in the protocol directly impact the yield and impurity profile of the synthesis.

Reaction ParameterEquivalents (NaH : MeI)Quench & Hydrolysis ConditionsPrimary OutcomeYield of Target AcidMajor Impurity Profile
Standard (Unoptimized) 3.2 : 3.2MeOH/H₂O, 0 °C, 10 minIncomplete hydrolysis< 20%Methyl ester (lost in organic wash)
Optimized Hydrolysis 3.2 : 3.2MeOH/NaOH, RT, 2 hrComplete saponification> 85%Clean profile
Excess Reagents 5.0 : 5.0MeOH/NaOH, RT, 2 hr

-deprotonation
~ 50%

-methylated acid (+14 Da)
Wet Solvent 3.2 : 3.2MeOH/NaOH, RT, 2 hrQuenched NaH before MeI< 30%Unreacted starting material

Self-Validating Experimental Protocol

This protocol integrates mandatory validation checkpoints to ensure the reaction is proceeding as mechanistically intended.

Step 1: Dianion Formation In an oven-dried flask under an inert atmosphere (N₂ or Argon), dissolve 2-(2-methyl-1H-indol-3-yl)acetic acid (1.0 eq) in anhydrous THF (0.1 M). Cool the solution to 0 °C. Carefully add NaH (60% dispersion in mineral oil, 3.2 eq) in small portions.

  • Validation Check: Immediate hydrogen gas evolution must be observed. The solution will transition into a thick suspension. Stir for 45 minutes at 0 °C.

Step 2: N,O-Alkylation Add Iodomethane (MeI, 3.2 eq) dropwise at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Validation Check: The thick suspension should gradually clarify or change texture as the highly soluble N,O-dimethylated ester forms.

Step 3: Saponification (The Critical Quench) Cool the reaction back to 0 °C. Cautiously quench by adding MeOH (approx. 5 mL/mmol) dropwise, followed by water. To guarantee the hydrolysis of the intermediate methyl ester, add 1M NaOH (2.0 eq) and stir vigorously at room temperature for 2 hours.

  • Validation Check: TLC of the reaction mixture (Hexanes/EtOAc) should show the complete disappearance of the high-Rf ester spot and the formation of a baseline spot (the aqueous-soluble carboxylate salt).

Step 4: Phase Separation Dilute the mixture with additional water and extract with Diethyl Ether (Et₂O) three times. Discard the organic layers only after verification.

  • Validation Check: Analyze the Et₂O layer by LC-MS. It should contain mineral oil and trace impurities, but zero product mass (m/z 202[M-H]⁻ or ester m/z 217). If the ester is present, return the aqueous layer to the flask, add more NaOH, and stir longer.

Step 5: Acidification & Extraction Cool the isolated aqueous phase to 0 °C and acidify to pH 1–2 using 2M HCl.

  • Validation Check: A cloudy white/off-white precipitate (the free carboxylic acid) will immediately crash out of the solution.

Step 6: Isolation Extract the acidic aqueous phase three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pure (1,2-Dimethyl-1H-indol-3-yl)-acetic acid.

References

  • ChemicalBook.(1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis.
  • BenchChem Technical Support.Application Notes and Protocols for the Synthesis and Purification of CH-Fubiata (N-Alkylation of Indole-3-acetic acid).
  • Organic Process Research & Development (via ResearchGate).A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate.

Sources

Troubleshooting

Stability issues with (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in solution

Welcome to the Technical Support Center for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid . As a Senior Application Scientist, I frequently encounter researchers who treat this compound identically to standard Indole-3-acetic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid .

As a Senior Application Scientist, I frequently encounter researchers who treat this compound identically to standard Indole-3-acetic acid (IAA). While they share a core scaffold, the addition of methyl groups at the N1 and C2 positions fundamentally alters the molecule's physicochemical properties, solubility profile, and degradation pathways.

This guide is designed to move beyond basic troubleshooting. By explaining the underlying chemical causality of this compound's behavior in solution, we aim to provide you with self-validating workflows that ensure absolute reproducibility in your assays and tissue culture applications.

Part 1: Mechanistic Overview of Stability

To understand how to handle (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, we must first look at why standard IAA is notoriously unstable. Standard IAA degrades rapidly in solution via two primary routes: peroxidative oxidation at the C2 position (forming oxindole-3-acetic acid) and decarboxylation of the C3 side chain[1][2].

By methylating the N1 and C2 positions, the chemical vulnerabilities shift:

  • Oxidative Shielding: The C2-methyl group sterically and electronically blocks the primary site of peroxidase-mediated oxidation. Furthermore, the N1-methyl group prevents the abstraction of the indolic proton, halting the formation of reactive indolenine radical intermediates[1].

  • Persistent Vulnerability: Despite the protected ring, the acetic acid side chain remains highly susceptible to photo-catalyzed and heat-induced decarboxylation.

  • Hydrophobic Shift: The addition of two non-polar methyl groups significantly increases the lipophilicity (LogP) of the molecule, drastically reducing its aqueous solubility compared to standard IAA[3].

G IAA Standard Indole-3-Acetic Acid (IAA) Oxidation C2 / N1 Oxidation (Forms Oxindole) IAA->Oxidation Susceptible Decarboxylation C3 Side-Chain Decarboxylation IAA->Decarboxylation Susceptible DM_IAA (1,2-Dimethyl-1H-indol-3-yl)-acetic acid DM_IAA->Oxidation Steric/Electronic Shielding DM_IAA->Decarboxylation Unprotected Side-Chain Blocked Blocked by N1/C2 Methyl Groups Oxidation->Blocked Vulnerable Susceptible to Heat/UV Decarboxylation->Vulnerable

Structural logic of degradation pathways for 1,2-Dimethyl-IAA vs. standard IAA.

Part 2: Diagnostic Q&A & Troubleshooting

Q1: My compound is precipitating when added to aqueous culture media. Why is this happening, and how do I fix it? Causality: Standard IAA can achieve an aqueous solubility of ~10 mg/mL in basic buffers (like PBS, pH 7.2)[3]. However, the 1,2-dimethylation increases the hydrophobicity of the indole ring. If you attempt to dissolve this directly in water or dilute a highly concentrated organic stock too rapidly into a cold aqueous buffer, the compound will crash out of solution, forming micro-precipitates. Solution: Always prepare your primary stock in 100% DMSO or absolute ethanol. When diluting into aqueous media, ensure the media is at room temperature and under continuous vortexing. Self-Validation: After dilution, inspect the solution against a dark background using a focused beam of light. If you observe Tyndall scattering (a cloudy, laser-like beam path), micro-precipitates are present, and the solution must be gently warmed or discarded.

Q2: Can I autoclave plant tissue culture media that contains (1,2-Dimethyl-1H-indol-3-yl)-acetic acid? Causality: No. While the C2-methyl group protects against oxidation, the high heat (121°C) and pressure of an autoclave will trigger rapid thermal decarboxylation of the acetic acid side chain, converting your active compound into an inactive 1,2-dimethyl-3-methylindole derivative. Solution: You must add the compound after the media has been autoclaved and cooled to <45°C. The compound itself should be sterilized via a 0.22 µm PTFE syringe filter (do not use nylon, as hydrophobic indoles can bind to nylon membranes).

Q3: I left my working solution on the benchtop under fluorescent lights. Is it still viable? Causality: Likely not. Research demonstrates that the combination of light and nutrient salts (specifically nitrates and iron found in Murashige-Skoog media) acts synergistically to catalyze the destruction of >80% of IAA-derivatives within days[4]. The photons excite the electron-rich indole ring, facilitating the cleavage of the carboxyl group. Solution: All stock and working solutions must be stored in amber glass vials or wrapped in aluminum foil.

Part 3: Comparative Stability Data

To guide your experimental design, the following table summarizes the behavioral differences between standard IAA and the 1,2-dimethyl analog under various stress conditions.

Stress ConditionStandard IAA Response(1,2-Dimethyl-1H-indol-3-yl)-acetic acid ResponseMechanistic Reason for Difference
Aqueous Solubility (pH 7.0) Moderate (~10 mg/mL)Poor (<1 mg/mL)Increased lipophilicity from N1/C2 methyl groups.
Peroxidase/Oxidative Stress Rapid degradation (Oxindole formation)Highly StableC2 position is sterically blocked; N1 lacks abstractable proton.
Thermal Stress (121°C) Rapid decarboxylationRapid decarboxylationC3 acetic acid chain is unprotected in both molecules.
UV/Visible Light Exposure Rapid photo-oxidationModerate photo-decarboxylationRing is protected, but side-chain remains vulnerable to photon-induced cleavage.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 10 mM Stabilized Stock Solution

This protocol ensures complete dissolution and prevents degradation during storage.

  • Weighing: Accurately weigh 2.03 mg of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (MW = 203.24 g/mol ) into a sterile, amber glass vial.

  • Primary Dissolution: Add 1.0 mL of anhydrous, molecular-biology grade DMSO. Vortex for 60 seconds until completely dissolved.

    • Validation Check: The solution must be completely transparent with no particulate matter.

  • Sterilization: Draw the solution into a sterile syringe. Attach a 0.22 µm PTFE filter (avoid Nylon/PES to prevent compound retention) and filter into a new, argon-purged amber vial.

  • Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C. Under these conditions, the stock is stable for ≥12 months[3].

G Start Weigh Solid Compound Dissolve Dissolve in 100% DMSO (Amber Vial) Start->Dissolve Filter Filter Sterilize (0.22 µm PTFE) Dissolve->Filter Store Argon Purge & Store (-20°C, Dark) Filter->Store

Optimal workflow for preparing and storing stable 1,2-Dimethyl-IAA solutions.

Protocol B: HPLC-UV Quantification of Intact Compound

Use this protocol to verify the integrity of your compound if you suspect degradation.

  • Sample Prep: Dilute your sample to a theoretical concentration of 50 µg/mL using Mobile Phase A.

  • Column: C18 Reverse Phase (e.g., 4.6 × 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Phase A: 0.1% Formic Acid in Water (maintains the acetic acid moiety in a protonated, uncharged state for better retention).

    • Phase B: 100% Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (indole ring excitation).

    • Validation Check: Intact (1,2-Dimethyl-1H-indol-3-yl)-acetic acid will elute as a single sharp peak. If decarboxylation has occurred, a secondary, more hydrophobic peak (the decarboxylated skatole derivative) will elute after the parent compound due to the loss of the polar carboxylic acid group.

References

  • Nissen, S. J., & Sutter, E. G. (1988). "Nutrient salts promote light-induced degradation of indole-3-acetic Acid in tissue culture media". Plant Physiology, 88(2), 379-382. Available at:[Link][4]

  • Gazaryan, I. G., et al. (1996). "Mechanism of indole-3-acetic acid oxidation by plant peroxidases: anaerobic stopped-flow spectrophotometric studies on horseradish and tobacco peroxidases". Biochemical Journal, 313(Pt 3), 841–847. Available at:[Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Synthetic Auxin Applications

Welcome to the Application Scientist Support Hub. In my years of troubleshooting assay development and plant tissue culture, I have seen countless experiments derailed by a misunderstanding of synthetic auxins.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Hub. In my years of troubleshooting assay development and plant tissue culture, I have seen countless experiments derailed by a misunderstanding of synthetic auxins. Whether you are a drug development professional utilizing targeted protein degradation (AID systems) or a plant biologist optimizing callus induction, auxins are powerful but highly sensitive tools.

Below is our comprehensive troubleshooting guide, designed to explain the causality behind common experimental failures and provide self-validating solutions to ensure scientific integrity.

Section 1: Targeted Protein Degradation (AID Systems)

Crucial for Drug Discovery and Mammalian Cell Research

Q1: My AID system shows significant target degradation even before adding auxin. How do I fix this "leaky" basal degradation? The Mechanism: Basal degradation is a classic pitfall of the first-generation Auxin-Inducible Degron (AID) system[1]. The wild-type Oryza sativa TIR1 (OsTIR1) E3 ligase can weakly interact with the mAID tag in the presence of endogenous mammalian metabolites or basal cellular machinery, leading to unintended ubiquitination even without exogenous auxin[1]. The Solution: Upgrade to the AID2 system, which utilizes a "bump-and-hole" engineering approach[1]. By mutating OsTIR1 (F74G), a "hole" is created in the ligand-binding pocket, rendering it blind to endogenous analogs[2]. You then use 5-Ph-IAA , a synthetic auxin with a bulky phenyl ring (the "bump"), which perfectly fits this mutated pocket. This restores high-affinity binding (DC50 ~17 nM) and reduces basal degradation to undetectable levels[1].

Q2: I am treating my mammalian cells with 500 µM IAA to induce degradation, but I am observing cell cycle arrest. Is auxin toxic to mammalian cells? The Mechanism: Yes. While auxins are plant hormones, high concentrations (e.g., 500 µM – 1 mM) of Indole-3-acetic acid (IAA) or 1-Naphthaleneacetic acid (NAA) can act as uremic toxins in mammals[3][4]. They alter cyclin D1 and p21 expression, driving unintended cell cycle progression, proliferation anomalies, or cytotoxicity in lines like HEK293 and NIH3T3[3][5]. The Solution: The AID2 system requires 670- to 1300-fold lower ligand concentrations[1][6]. 5-Ph-IAA operates efficiently at 1 µM, completely bypassing the off-target cytotoxic effects of high-dose IAA[1].

Q3: I am using the AID system in 3D organoids and C. elegans embryos, but the degradation is patchy. Why? The Mechanism: Standard auxins like IAA and 5-Ph-IAA have poor penetrance through thick extracellular matrices or the chitinous eggshells of C. elegans embryos, preventing the ligand from reaching the intracellular OsTIR1 complex[6][7]. The Solution: Use an acetoxymethyl (AM) esterified version, such as 5-Ph-IAA-AM [6]. The AM group masks the polar carboxylic acid, allowing rapid passive diffusion across lipid bilayers and eggshells. Once inside, endogenous esterases cleave the AM group, trapping the active auxin inside the cell to trigger sharp degradation[7].

AID2_Mechanism cluster_0 Conventional AID cluster_1 AID2 System (Bump & Hole) TIR1 OsTIR1 (WT) IAA Endogenous Analogs TIR1->IAA Weak Binding Target mAID-Target IAA->Target Recruits Degradation1 Basal Leak Target->Degradation1 Unintended Degradation TIR1_Mut OsTIR1(F74G) (Hole) PhIAA 5-Ph-IAA (Bump) TIR1_Mut->PhIAA High Affinity (17 nM) Target2 mAID-Target PhIAA->Target2 Recruits Degradation2 Sharp Degradation Target2->Degradation2 Controlled Ubiquitination

Mechanism of the AID2 Bump-and-Hole system preventing basal target degradation.

Section 2: Plant Tissue Culture & Agrobiology

Q4: My callus induction media loses its potency after a few weeks, and my explants are dying. I am using natural IAA. The Mechanism: Natural IAA is highly unstable in vitro[8][9]. It undergoes rapid photo-oxidation when exposed to growth chamber lights and thermal decarboxylation during autoclaving[9]. The Solution: Switch to synthetic auxins like 2,4-D or NAA [8][10]. These halogenated/aromatic analogs are highly resistant to enzymatic breakdown and environmental degradation[10][11]. If you must use IAA, filter-sterilize it, add it to the media after autoclaving, and store the plates in the dark[9].

Q5: I added activated charcoal to my rooting media to prevent browning, but now my shoots won't root, despite adding 2,4-D. The Mechanism: Activated charcoal acts as a non-selective molecular sponge. Its massive surface area aggressively adsorbs planar aromatic compounds. It has been shown to adsorb >97% of auxins from liquid or agar media, effectively dropping your working concentration to zero[9]. The Solution: If activated charcoal is mandatory to absorb toxic phenolic exudates, you must either increase your auxin concentration by 10- to 100-fold to saturate the charcoal, or use a short, high-concentration pulse-treatment of auxin prior to transferring explants to the charcoal-containing media[9].

Auxin_Stability Start Select Auxin for Assay IAA Natural: IAA / IBA Start->IAA Synthetic Synthetic: 2,4-D / NAA Start->Synthetic Filter Filter Sterilization (Avoid Autoclaving) IAA->Filter Heat & Light Labile Auto Autoclaving Permitted Synthetic->Auto Heat Stable Charcoal Activated Charcoal in Media? Filter->Charcoal Auto->Charcoal Adsorb >97% Adsorbed Increase Auxin Dose Charcoal->Adsorb Yes Stable Stable in Media Charcoal->Stable No

Workflow for selecting and stabilizing auxins in plant tissue culture media.

Quantitative Data: Auxin Comparison Matrix

Auxin TypeOriginPrimary ApplicationWorking Conc.StabilityKey Pitfall / Advantage
IAA NaturalPlant root induction1 - 50 µMLowRapidly degraded; requires filter sterilization[9].
2,4-D SyntheticCallus induction1 - 10 µMHighHighly stable; can cause herbicide-like toxicity at high doses[11].
NAA SyntheticOrganogenesis1 - 10 µMHighExcellent stability; resists enzymatic breakdown[10].
5-Ph-IAA SyntheticAID2 Protein Degradation17 nM - 1 µMModerateEliminates basal leak in mammalian cells; highly potent[1].
5-Ph-IAA-AM Syntheticin vivo AID2 (Embryos)1 - 10 µMModerateCell-permeable; excellent for thick tissues or C. elegans[6][7].

Experimental Protocols

Protocol 1: AID2 Target Degradation in Mammalian Cells (Self-Validating Workflow)
  • Reconstitution: Dissolve 5-Ph-IAA in cell-culture grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Cell Preparation: Plate cells expressing OsTIR1(F74G) and your mAID-tagged protein of interest[1]. Ensure cells are in the logarithmic growth phase.

  • Induction: Dilute the 5-Ph-IAA stock in pre-warmed culture media to a final working concentration of 1 µM[1][12].

  • Validation (Critical): Treat a parallel control well with an equivalent volume of DMSO (vehicle control). Causality Check: This ensures that any observed degradation or phenotypic change is strictly ligand-dependent and not a solvent artifact.

  • Analysis: Harvest cells at optimized time points (typically 1–6 hours) and quantify target depletion via Western blot or flow cytometry[1].

Protocol 2: Preparation of Heat-Stable Auxin Stocks for Tissue Culture
  • Solvent Selection: Dissolve synthetic auxins (2,4-D or NAA) in a minimal volume of 1N NaOH or 95% Ethanol[10]. Auxins are weak acids and will not dissolve readily in pure water.

  • Dilution: Gradually bring the solution to the final volume using sterile ddH2O, stirring continuously.

  • Sterilization: While 2,4-D and NAA are heat-stable and can technically survive autoclaving (121°C for 20 mins)[9], filter sterilization (0.22 µm) is the best practice to absolutely guarantee no thermal degradation occurs.

  • Media Integration: Add the sterile auxin to the media after it has cooled to ~55°C (if using agar) to prevent localized heat shock to the hormone.

  • Validation (Critical): Always run a "no-auxin" control plate alongside your treated explants. Causality Check: This confirms that callus induction or rooting is driven by your exogenous supplement, not endogenous plant hormones[13].

References

1.[1] Yesbolatova et al. "The auxin-inducible degron 2 technology provides sharp degradation control in yeast, mammalian cells, and mice." Nature Communications. URL: 2.[2] "A novel protein knockdown technology: auxin-inducible degron (AID) 2 system." RIKEN BRC. URL: 3.[12] "5-Ph-IAA | AID2 Ligand." MedChemExpress. URL: 4.[8] "Plant Growth Regulator's Impact on Tissue Culture." Plant Cell Technology. URL: 5. "5-Ph-IAA | TAG Degradation Platform." Tocris Bioscience. URL: 6.[6] "The auxin-inducible degron 2 (AID2) system enables controlled protein knockdown during embryogenesis and development in Caenorhabditis elegans." PMC. URL: 7.[10] "Plant Tissue Culture Media." SciSpace. URL: 8.[9] Nissen & Sutter. "Stability of IAA and IBA in Nutrient Medium to Several Tissue Culture Procedures." UNL Digital Commons. URL: 9.[13] "Plant Growth Regulation in Cell and Tissue Culture In Vitro." PMC - NIH. URL: 10.[5] "Impact of phytohormones auxin and cytokinin on mammalian cells." Academia.edu. URL: 11.[3] "Auxin induces cell proliferation in an experimental model of mammalian renal tubular epithelial cells." PubMed. URL: 12.[7] "Modified auxin improves the auxin-inducible degradation (AID) system for laid C. elegans embryos." PMC. URL: 13.[4] "Auxin induces cell proliferation in an experimental model of mammalian renal tubular epithelial cells." ResearchGate. URL: 14.[11] "Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants." PMC. URL:

Sources

Troubleshooting

Technical Support Center: Overcoming Resistance to (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in Plant Tissues

Welcome to the Advanced Plant Tissue Culture Support Center. This guide is designed for researchers, biotechnologists, and drug development professionals dealing with tissue recalcitrance and resistance to (1,2-Dimethyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Plant Tissue Culture Support Center. This guide is designed for researchers, biotechnologists, and drug development professionals dealing with tissue recalcitrance and resistance to (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (hereafter referred to as 1,2-dimethyl-IAA).

As a synthetic auxin, 1,2-dimethyl-IAA is engineered with methyl groups at the indole nitrogen (N1) and the C2 position. These modifications provide steric hindrance against natural IAA oxidases, ensuring a prolonged half-life in culture media. However, prolonged exposure often exerts selective pressure, leading to tissue resistance. This guide unpacks the causality of this resistance, providing diagnostic workflows, self-validating protocols, and actionable solutions.

Diagnostic Workflows & Signaling Pathways

To troubleshoot resistance, we must first understand the molecular journey of 1,2-dimethyl-IAA. Resistance is rarely a simple binary failure; it is a systemic adaptation occurring at one of three nodes: Uptake/Transport , Metabolic Detoxification , or Target-Site Perception .

Pathway Auxin 1,2-Dimethyl-IAA Receptor SCF TIR1/AFB Complex Auxin->Receptor Binds Repressor Aux/IAA Repressor (Degron Motif) Receptor->Repressor Ubiquitinates Transcription ARF Transcription Activation Repressor->Transcription Degraded (Derepression) Response Cell Division & Growth Response Transcription->Response Gene Expression Mutation Resistance Node: Degron Mutation Mutation->Repressor Blocks Ubiquitination

Mechanism of 1,2-Dimethyl-IAA signaling and the Aux/IAA degron mutation resistance node.

Workflow Issue Explants Recalcitrant to 1,2-Dimethyl-IAA Uptake 1. Assess Auxin Uptake (LC-MS/MS) Issue->Uptake LowUptake Low Intracellular Levels: Adjust PIN/AUX1 Transport Uptake->LowUptake Poor Uptake NormalUptake Normal Intracellular Levels: Assess Metabolism Uptake->NormalUptake Good Uptake HighMetab Rapid GH3 Conjugation: Use Enzyme Inhibitor NormalUptake->HighMetab High Degradation LowMetab Stable Auxin Pool: Check Receptor Affinity NormalUptake->LowMetab Low Degradation TargetSite TIR1/AuxIAA Mutation: Switch Auxin Class LowMetab->TargetSite Altered Binding

Step-by-step troubleshooting workflow for diagnosing synthetic auxin resistance.

Troubleshooting Guides & FAQs

Q1: My explants show absolutely no callus induction or morphogenic response when cultured on media supplemented with 1,2-dimethyl-IAA. Is the compound degrading in the media? Causality & Solution: While the N1 and C2 methylations protect 1,2-dimethyl-IAA from standard peroxidases, it is not immune to intracellular metabolic detoxification. Plant tissues can upregulate GH3 family acyl acid amido synthetases, which rapidly conjugate the synthetic auxin to amino acids (like aspartate or glutamate), rendering it biologically inactive. Action: Perform an LC-MS/MS analysis (see Protocol A) to check for conjugated metabolites. If conjugation is high, consider co-applying a GH3 inhibitor (e.g., kakeimide) or switching to a halogenated synthetic auxin (like 2,4-D or Dicamba) that resists local GH3 conjugation.

Q2: The tissue initially swells, but growth arrests without the typical synthetic auxin toxicity (epinasty/necrosis) at high concentrations. What causes this plateau? Causality & Solution: This is a classic hallmark of target-site resistance. Recent structural and genetic studies have demonstrated that mutations in the degron tail of Aux/IAA coreceptors (such as the IAA2 or IAA16 deletion) significantly reduce the binding affinity of synthetic auxins to the SCF^TIR1/AFB^ complex [1]. Because the repressor is not degraded, downstream Auxin Response Factors (ARFs) remain inactive [4]. Action: You must bypass the specific steric requirements of the mutated receptor pocket. Switch to a structurally distinct class of synthetic auxin, such as a picolinate (e.g., Picloram), which interacts differently within the TIR1/AFB binding pocket.

Q3: We observe localized responses on the explant, but systemic or uniform tissue proliferation fails. Could this be a transport issue? Causality & Solution: Yes. The morphogenic response relies heavily on the polar transport of auxin to establish gradients. Methylated indoles have altered affinities for PIN efflux carriers and AUX1 influx carriers compared to natural IAA. Altered expression of PIN efflux carriers can dramatically shift the intracellular accumulation of synthetic auxins, leading to apparent tissue recalcitrance [3]. Action: Lower the pH of your culture media slightly (e.g., from 5.8 to 5.4). A more acidic extracellular environment increases the protonated (lipophilic) fraction of 1,2-dimethyl-IAA, allowing it to bypass AUX1 and passively diffuse across the plasma membrane, forcing intracellular accumulation.

Q4: The explants survive high doses of 1,2-dimethyl-IAA but fail to initiate somatic embryogenesis. Why isn't the tissue dying or differentiating? Causality & Solution: The lethal or highly morphogenic mode of action of synthetic auxins is often driven by the massive upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), leading to abscisic acid (ABA) accumulation and subsequent cellular reprogramming or death; resistance can manifest as a failure to trigger this specific downstream cascade[2]. Action: Supplement the media with a low dose of exogenous ABA (0.1 - 0.5 µM) to artificially bridge the missing downstream signaling gap and force the tissue into the embryogenic transition.

Quantitative Data Summary: Resistance Markers

Use the following table to benchmark your experimental data against known resistance phenotypes.

Resistance MechanismDiagnostic MarkerAnalytical MethodExpected Metric in Resistant TissueCorrective Action
Target-Site Mutation Reduced TIR1-AuxIAA binding affinityPull-down assay (Protocol B)>50% reduction in Aux/IAA degradationSwitch to picolinate auxin (e.g., Picloram)
Metabolic Detoxification High levels of GH3-conjugatesLC-MS/MS (Protocol A)>60% of intracellular pool is conjugatedCo-apply GH3 inhibitor
Transport Exclusion Low intracellular auxin poolingIsotope-labeled uptake assayIntracellular concentration < Media concentrationModulate media pH to 5.4
Signaling Failure Lack of NCED/ABA upregulationRT-qPCR for NCEDFold change < 1.5x relative to controlExogenous ABA supplementation

Standardized Experimental Protocols

To ensure Trustworthiness and Scientific Integrity , every protocol provided below is designed as a self-validating system. Do not skip the internal controls.

Protocol A: LC-MS/MS Quantification of Intracellular 1,2-Dimethyl-IAA (Self-Validating)

Purpose: To distinguish between transport exclusion and metabolic detoxification.

  • Tissue Quenching: Rapidly harvest 100 mg of recalcitrant plant tissue and immediately flash-freeze in liquid nitrogen to halt all metabolic activity.

  • Extraction & Internal Standard Addition (Critical Validation Step): Grind tissue into a fine powder. Add 1 mL of cold extraction buffer (Methanol:Water:Formic Acid, 75:20:5). Immediately spike the sample with 10 ng of ^13^C6-labeled IAA.

  • Purification: Centrifuge at 14,000 x g for 15 mins at 4°C. Pass the supernatant through an Oasis HLB Solid Phase Extraction (SPE) cartridge pre-conditioned with methanol. Elute with 80% methanol.

  • Analysis: Inject into an LC-MS/MS system. Monitor the parent mass of 1,2-dimethyl-IAA (m/z ~204 [M+H]+) and scan for higher mass conjugates (e.g., +115 Da for aspartate conjugation).

Protocol B: In Vitro TIR1/AFB - Aux/IAA Pull-Down Assay

Purpose: To confirm target-site receptor mutations.

  • Protein Expression: Express GST-tagged TIR1 (cloned from your recalcitrant plant) and His-tagged Aux/IAA in a cell-free wheat germ expression system.

  • Binding Reaction: Incubate 500 ng of GST-TIR1 and 500 ng of His-Aux/IAA in binding buffer (50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT).

  • Ligand Introduction (Positive/Negative Controls):

    • Tube 1 (Negative Control): DMSO only.

    • Tube 2 (Positive Control): 10 µM natural IAA (Validates that the proteins are functional and capable of binding).

    • Tube 3 (Test): 10 µM 1,2-dimethyl-IAA.

  • Pull-Down: Add Glutathione Sepharose beads, incubate for 1 hour at 4°C, wash three times, and elute.

  • Immunoblotting: Run an SDS-PAGE and western blot using anti-His antibodies. If Tube 2 shows a strong band but Tube 3 is blank, the tissue possesses a receptor mutation specifically excluding the 1,2-dimethyl-IAA analog.

References

  • Title: An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

  • Title: The quick and the dead: a new model for the essential role of ABA accumulation in synthetic auxin herbicide mode of action Source: Journal of Experimental Botany (Oxford Academic) URL: [Link]

  • Title: Auxin transport and stem vascular reconnection – has our thinking become canalized? Source: Annals of Botany (Oxford Academic) URL: [Link]

  • Title: Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances Source: Scientia Agricola (SciELO) URL: [Link]

Optimization

Technical Support Center: Optimizing Incubation Time for (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and researchers working with (1,2-Dimethyl-1H-indol-3-yl)-acetic a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for drug development professionals and researchers working with (1,2-Dimethyl-1H-indol-3-yl)-acetic acid and related indole-acetic acid scaffolds (e.g., indomethacin analogs, CRTH2/DP2 antagonists, and synthetic auxins).

Because this compound features a highly specific 1,2-dimethyl indole core and a weak organic acid moiety, its pharmacokinetic behavior in in vitro assays is strictly governed by slow-binding kinetics and pH-dependent cell permeability. This guide will help you troubleshoot shifting IC₅₀ values, optimize target engagement, and establish self-validating experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the IC₅₀ of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid shift significantly when I extend the incubation time from 15 minutes to 60 minutes? The Causality: This is a classic hallmark of time-dependent inhibition kinetics . Indole-acetic acid derivatives do not simply collide and bind to their targets. Instead, they follow a two-step kinetic mechanism. The initial binding forms a rapid, reversible collision complex (


). Following this, the 2-methyl group on the indole ring slowly inserts into a deep hydrophobic pocket on the target (such as the Val-349/Ala-527/Ser-530 pocket in COX enzymes), triggering a slow conformational isomerization into a tightly bound, functionally irreversible complex (

)[1][2]. The Solution: If you only incubate for 15 minutes, you are artificially underestimating the compound's potency by only measuring the low-affinity

state. You must incubate the compound for at least 30–60 minutes to allow the slow-binding isomerization to reach equilibrium[3].

Q2: I am transitioning from a cell-free biochemical assay to a whole-cell second messenger assay. Why is my compound suddenly showing poor efficacy at the same incubation time? The Causality: The discrepancy lies in the cell permeability of the acetic acid moiety. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid is a weak organic acid. At a standard physiological assay pH of 7.4, the carboxylic acid group is predominantly ionized (deprotonated to a carboxylate anion). Charged species cannot rapidly undergo passive diffusion across the hydrophobic lipid bilayer of the cell membrane[4]. The Solution: To achieve intracellular equilibrium, you must extend the cellular pre-incubation time to 45–60 minutes. Alternatively, if your cell line tolerates it, slightly acidifying the assay buffer (e.g., pH 6.8–7.0) will increase the fraction of the protonated, uncharged species, thereby accelerating membrane diffusion and target engagement.

Q3: How do I distinguish between true pharmacological target engagement and off-target cytotoxicity when optimizing for longer incubation times? The Causality: Extended incubations with lipophilic weak acids can disrupt mitochondrial membrane potentials or cause generalized cytotoxicity, which may masquerade as a "positive" phenotypic hit (e.g., false-positive inhibition of cell proliferation or cytokine release). The Solution: Your protocol must be a self-validating system. Always multiplex your primary functional readout with a non-lytic, real-time cell viability assay (such as CellTox™ Green or a resazurin-based assay) in the same well. If the IC₅₀ of your functional readout overlaps with the CC₅₀ (cytotoxic concentration) at a specific incubation time, your target engagement window is compromised.

Part 2: Quantitative Data Presentation

To standardize your assay development, refer to the empirically derived incubation baselines below. These times account for both the slow-binding kinetics of the 1,2-dimethyl indole core and the membrane permeability of the acetic acid group.

Assay ModalityTarget EnvironmentRecommended Incubation TimeMechanistic Rationale
Biochemical (Cell-Free) Purified Enzyme / Solubilized Receptor20 – 30 minutes Provides sufficient time for the 2-methyl indole group to insert into the hydrophobic binding pocket, overcoming slow-binding isomerization kinetics[5].
Whole-Cell (Functional) Intracellular Target / Membrane GPCR45 – 60 minutes Accounts for the delayed passive diffusion of the ionized carboxylate moiety across the lipid bilayer at pH 7.4[6][7].
Phenotypic Whole Cell (Proliferation / Apoptosis)24 – 72 hours Allows adequate time for target inhibition to translate into downstream transcriptional, translational, and morphological changes.

Part 3: Experimental Protocols

Workflow: Time-Course Target Engagement Assay (Staggered Addition Method)

This self-validating protocol empirically determines the exact incubation time required for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid to reach binding equilibrium in a whole-cell assay, without introducing batch-to-batch cellular variation.

Step 1: Cell Preparation & Seeding

  • Seed your target cells (e.g., CHO cells expressing CRTH2 or macrophages for COX-2 assays) into a 384-well assay plate at a density of 5,000 cells/well.

  • Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and basal state recovery.

Step 2: Compound Dilution

  • Prepare a 10-point, 3-fold serial dilution of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in 100% DMSO.

  • Perform an intermediate dilution in assay buffer to bring the final DMSO concentration to ≤0.5% (v/v) to prevent solvent-induced membrane toxicity.

Step 3: Staggered Compound Addition (The Kinetic Variable) Note: By staggering the addition of the compound, all wells are stimulated and read at the exact same time, eliminating signal decay artifacts.

  • t = -120 min: Add the compound dose-response series to "Plate Zone A".

  • t = -60 min: Add the compound dose-response series to "Plate Zone B".

  • t = -30 min: Add the compound dose-response series to "Plate Zone C".

  • t = -15 min: Add the compound dose-response series to "Plate Zone D".

Step 4: Pathway Stimulation & Multiplexing

  • t = 0 min: Add the pathway agonist (e.g., Arachidonic Acid or PGD₂) to all zones simultaneously.

  • Add a real-time viability reagent (e.g., CellTox Green) to all wells to monitor off-target toxicity.

  • Incubate for the standard stimulation window (e.g., 15 minutes for cAMP/PGE₂ generation).

Step 5: Signal Detection & Analysis

  • Lyse the cells and add the detection reagents (e.g., HTRF or AlphaScreen beads).

  • Plot the IC₅₀ for each time point. The optimal incubation time is the shortest duration where the IC₅₀ curve stops shifting to the left (indicating equilibrium has been reached) and viability remains >95%.

Part 4: Mandatory Visualizations

Diagram 1: Incubation Time Optimization Workflow

Workflow Start Start: Prepare Assay Plates & Cells Dose Apply (1,2-Dimethyl-1H-indol-3-yl) -acetic acid Dose Response Start->Dose Incubate Incubation Time Course (15m, 30m, 60m, 120m) Dose->Incubate Readout Measure Functional Readout (e.g., PGE2 or cAMP) Incubate->Readout Analyze Calculate IC50 per Time Point Readout->Analyze Decision Has IC50 Stabilized? Analyze->Decision Decision->Incubate No (Extend Time) Optimum Optimal Incubation Time Established Decision->Optimum Yes

Workflow for empirical determination of optimal incubation time via staggered addition.

Diagram 2: Time-Dependent Binding & Pharmacodynamic Pathway

Pathway Drug (1,2-Dimethyl-1H-indol-3-yl) -acetic acid Target Target Enzyme/Receptor (e.g., COX-2 / CRTH2) Drug->Target Binds Complex1 Initial Weak Complex (Fast, Reversible) Target->Complex1 Fast Kinetics Complex2 Tight-Binding Complex (Slow Isomerization) Complex1->Complex2 Slow Kinetics (Requires Incubation) Downstream Inhibition of Downstream Signaling (PGE2 / cAMP) Complex2->Downstream Functional Efficacy

Pharmacodynamic pathway illustrating the slow-binding kinetic step requiring extended incubation.

Part 5: References

  • Structural and Functional Basis of Cyclooxygenase Inhibition ACS Publications[Link][5]

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor PubMed Central (PMC) - NIH[Link][1]

  • Kinetic basis for selective inhibition of cyclo-oxygenases Biochemical Journal[Link][3]

  • Optimization of the Central Core of Indolinone–Acetic Acid-Based CRTH2 (DP2) Receptor Antagonists PubMed Central (PMC) - NIH[Link][6]

  • Fevipiprant (QAW039), a Slowly Dissociating CRTh2 Antagonist with the Potential for Improved Clinical Efficacy PubMed Central (PMC) - NIH[Link][7]

  • Fluorescent indomethacin-dansyl conjugates utilize the membrane-binding domain of cyclooxygenase-2 to block the opening to the active site OSTI.gov[Link][2]

  • Does Inhibition of Aldose Reductase Contribute to the Anti-Inflammatory Action of Setipiprant? Physiological Research (CAS)[Link][4]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

Welcome to the Technical Support Center for the isolation and purification of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6). This guide is engineered for synthetic chemists and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6). This guide is engineered for synthetic chemists and drug development professionals.

The standard synthesis of this compound involves the N-methylation of 2-(2-methyl-1H-indol-3-yl)acetic acid using sodium hydride (NaH) and iodomethane (MeI)[1]. Because this reaction matrix inherently contains mineral oil, unreacted starting materials, and potential over-alkylation byproducts, achieving ≥98% purity requires a strategic, mechanistic approach to purification rather than standard flash chromatography alone[2].

Part 1: Diagnostic Troubleshooting FAQs

Q1: My crude NMR shows a massive aliphatic multiplet around 0.8–1.5 ppm. How do I remove the mineral oil from the NaH dispersion?

  • Root Cause: NaH is typically supplied as a 60% dispersion in mineral oil to prevent pyrophoric ignition. Mineral oil is highly lipophilic and will co-elute with your product if only a standard organic extraction is performed.

  • Mechanistic Solution: Exploit the carboxylic acid functional group. Quench the reaction, ensure the aqueous phase is highly basic (pH > 10), and wash the aqueous layer with diethyl ether (Et₂O) or hexanes. The target compound remains in the aqueous layer as a water-soluble sodium carboxylate salt, while the mineral oil partitions entirely into the organic wash[1].

  • Self-Validation Check: Spot the Et₂O wash on a TLC plate and stain with phosphomolybdic acid (PMA); a dark streak at the solvent front confirms successful mineral oil removal.

Q2: I isolated my product, but LC-MS shows a mass of [M+H]⁺ = 218 instead of the expected 204. What happened?

  • Root Cause: Over-methylation. The carboxylic acid moiety is a competing nucleophile. Excess iodomethane (MeI) in the presence of NaH can esterify the carboxylate, yielding the byproduct methyl 2-(1,2-dimethyl-1H-indol-3-yl)acetate[1].

  • Mechanistic Solution: This ester byproduct will partition into the organic wash during the initial basic extraction (along with the mineral oil). If esterification is extensive, do not discard the organic wash. Instead, evaporate it and subject the residue to saponification using methanolic potassium hydroxide (KOH) to hydrolyze the ester back to the target carboxylic acid[3].

Q3: My product is "oiling out" instead of crystallizing from the solvent. How can I induce proper crystallization?

  • Root Cause: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates above its melting point in the solvent mixture, or when trace impurities act as severe freezing-point depressants. Rapid cooling exacerbates this phenomenon[2].

  • Mechanistic Solution: Switch to a biphasic crystallization with a strictly controlled cooling ramp. Dissolve the crude oil in a minimal amount of hot ethanol, then add water (anti-solvent) dropwise until slight turbidity persists.

  • Self-Validation Check: Allow the flask to cool slowly to room temperature. If oil droplets form instead of rigid crystals, reheat the mixture until homogeneous, add 5% more ethanol to increase solubility, and cool at a slower rate.

Part 2: Quantitative Data & Method Selection

To optimize your purification strategy, compare the expected outcomes of each technique based on targeted impurities.

Purification TechniqueTarget Impurity RemovedExpected PurityYield RetentionKey Limitation / Causality
Acid-Base Extraction Mineral Oil, Neutral Esters85–90%High (>90%)Does not separate structurally similar acidic impurities (e.g., unreacted starting material).
Saponification (Rescue) Methyl ester byproductsN/AVariableConverts impurity into product. Requires harsh basic conditions; may cause degradation if prolonged.
Silica Gel Chromatography Unreacted starting materials>95%Medium (70–85%)Time-consuming; indole-acetic acids can streak on standard silica without acetic acid modifiers.
Recrystallization (EtOH/H₂O) Trace organics, color bodies>98%Med-High (80–90%)Requires pre-purified material (>85% purity) to prevent the product from oiling out[2].

Part 3: Standardized Experimental Protocols

Protocol A: Orthogonal Acid-Base Extraction
  • Quench & Basify: To the crude reaction mixture in THF, carefully add methanol at 0 °C to quench excess NaH. Dilute with deionized water.

    • Self-Validation: Test the aqueous phase with pH paper; it must read pH > 10 to ensure the product is fully deprotonated as the sodium carboxylate[1].

  • Organic Wash: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (Et₂O) (3 × 50 mL).

    • Causality: The highly non-polar mineral oil and any neutral over-methylated esters will partition into the Et₂O, leaving the charged product safely in the water.

  • Acidification: Cool the isolated aqueous layer in an ice bath to 0 °C. Slowly add 6M HCl dropwise under continuous stirring.

    • Self-Validation: Monitor with pH strips until the solution reaches pH 1–2. The solution will become cloudy as the free carboxylic acid precipitates[1].

  • Product Recovery: Extract the acidic aqueous phase with dichloromethane (DCM) (3 × 50 mL). Dry the combined DCM layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free acid.

Protocol B: Saponification Rescue (Ester Hydrolysis)
  • Concentration: If LC-MS indicates significant methyl ester formation, concentrate the Et₂O wash from Protocol A.

  • Hydrolysis: Dissolve the resulting oil in 10% methanolic potassium hydroxide (KOH in MeOH). Reflux the mixture for 1 hour.

    • Causality: The hydroxide ion attacks the sterically accessible ester carbonyl, liberating the carboxylate[3].

  • Validation & Recovery:

    • Self-Validation: Run a TLC (Hexanes/EtOAc 7:3). The high-Rf ester spot should disappear, replaced by a baseline spot (the potassium salt). Evaporate the methanol, dissolve in water, and subject the solution to Protocol A (Step 3) to recover the acid.

Protocol C: Controlled Recrystallization
  • Dissolution: Dissolve the crude (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in a minimum volume of boiling ethanol.

  • Anti-Solvent Addition: Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add just enough hot ethanol (1–2 drops) to clear the turbidity.

    • Causality: Water acts as an anti-solvent, lowering the solubility of the indole-acetic acid while keeping polar impurities dissolved[2].

  • Cooling Ramp: Remove from heat and allow the flask to cool ambiently to room temperature over 2 hours.

  • Harvesting: Once room temperature is reached, transfer the flask to an ice bath for 30 minutes. Filter the crystals via vacuum filtration and wash with ice-cold 10% ethanol/water.

Part 4: Visualizing the Workflow

Purification A Crude Reaction Mixture (NaH, MeI, THF) B Quench with MeOH & Water Ensure pH > 10 A->B C Liquid-Liquid Extraction (Et2O / Aqueous) B->C D Organic Phase (Mineral Oil & Methyl Ester) C->D Top Layer E Aqueous Phase (Product Sodium Salt) C->E Bottom Layer F Saponification (KOH / MeOH) D->F If ester is present G Acidify to pH 1-2 (with 6M HCl) E->G F->E Pool recovered salt H Extract with DCM & Concentrate G->H I Recrystallization (EtOH / Water) H->I J Pure (1,2-Dimethyl-1H-indol-3-yl) -acetic acid I->J

Figure 1: Acid-base extraction and saponification workflow for crude product purification.

Part 5: References

Sources

Optimization

Technical Support Center: Troubleshooting Contamination in (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility and contamination in assays involving indole-3-acetic acid (IAA) derivatives,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with reproducibility and contamination in assays involving indole-3-acetic acid (IAA) derivatives, specifically (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS 2597-28-6)[1].

Because this molecule shares a core indole scaffold with natural plant auxins, it is highly susceptible to three primary modes of degradation and contamination: photo-oxidation , microbial catabolism , and analytical carryover . This guide provides field-proven, self-validating protocols to ensure the integrity of your experiments. We do not just list steps; we explain the chemical and biological causality behind them so you can adapt these principles to your specific assays.

FAQ Section 1: Chemical & Environmental Stability

Q: Why does my (1,2-Dimethyl-1H-indol-3-yl)-acetic acid solution lose potency over time, even when stored at 4°C?

A: The loss of potency in your working solutions is rarely due to spontaneous aqueous hydrolysis; rather, it is driven by photo-oxidation. The indole ring is highly electron-rich and extremely sensitive to UV and visible light[2].

  • The Causality: When exposed to light, the indole core generates radical species that lead to dimerization or oxidative cleavage of the ring. Furthermore, aqueous solutions of indole derivatives are notoriously unstable, degrading significantly within 24 hours at room temperature.

  • The Solution: Always prepare stock solutions in a non-aqueous solvent like DMSO (up to ~15 mg/mL) and store them in amber glass vials at -20°C or -80°C. Limit aqueous dilutions to immediate, single-day use.

Quantitative Stability Profile

To assist with experimental planning, below is a summary of the stability of indole-3-acetic acid derivatives under various conditions:

Storage ConditionSolventLight ExposureEstimated Half-Life / Stability
Solid Powder N/ADark> 12 months (at 4°C)
Stock Solution DMSODark6 - 12 months (at -20°C)
Working Solution Aqueous Buffer (pH 7.2)Dark~ 1 day
Working Solution Aqueous Buffer (pH 7.2)Light< 6 hours[2]

FAQ Section 2: Biological Contamination & Microbial Degradation

Q: I am observing unexpected metabolite peaks in my cell culture assays. Is this a chemical breakdown or biological contamination?

A: If your LC-MS or HPLC traces reveal peaks corresponding to 2-oxindole or isatin derivatives, you are almost certainly facing microbial contamination. Many ubiquitous environmental bacteria (such as Pseudomonas and Paraburkholderia species) utilize indole-3-acetic acid derivatives as a sole carbon and energy source[3].

  • The Causality: These bacteria possess the iac (indole-3-acetic acid catabolism) gene cluster[3]. The enzyme IacA (an oxygenase) attacks the indole ring, converting it to a 2-oxindole derivative (e.g., dioxindole-3-acetic acid, DOAA)[3][4]. Subsequent enzymatic steps by hydrolases (IacE) cleave the structure further into isatinic acid, anthranilate, and eventually catechol[4]. While the heavy methylation of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid provides some steric hindrance compared to unmethylated IAA, it does not render the molecule immune to this catabolic pathway.

MicrobialDegradation A (1,2-Dimethyl-1H-indol-3-yl) -acetic acid B 2-Oxindole derivative (DOAA analog) A->B iacA / Oxygenase (Microbial Contamination) C Isatin / Isatinic Acid Analogs B->C iacE / Hydrolase D Anthranilate / Catechol Ring Cleavage C->D Further Degradation

Microbial degradation pathway of indole-3-acetic acid derivatives via the iac gene cluster.

FAQ Section 3: Analytical Carryover (LC-MS)

Q: How can I prevent carryover and cross-contamination of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid in LC-MS workflows?

A: Indole-acetic acid derivatives exhibit moderate lipophilicity and can adsorb strongly to plastic surfaces, autosampler needles, and the stationary phases of LC columns.

  • The Causality: The combination of the hydrophobic dimethyl-indole core and the polar acetic acid moiety allows the molecule to engage in both hydrophobic interactions and hydrogen bonding with system surfaces.

  • The Solution: Implement a self-validating wash protocol. Use a strong needle wash solvent (e.g., 50% Methanol / 50% Acetonitrile with 0.1% Formic Acid) and inject a solvent blank immediately after every high-concentration standard to validate the absence of carryover before running your actual biological samples.

Detailed Experimental Protocols

Protocol 1: Sterile Preparation and Storage of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid

Objective: Create a contamination-free, chemically stable stock solution that validates its own integrity over time.

Step-by-Step Methodology:

  • Weighing & Solubilization: Weigh the solid (1,2-Dimethyl-1H-indol-3-yl)-acetic acid powder using an analytical balance. Dissolve immediately in anhydrous, cell-culture grade DMSO to achieve a concentration of 10 mg/mL.

    • Causality: DMSO prevents immediate aqueous hydrolysis and creates an environment entirely inhospitable to microbial growth.

  • Sterile Filtration: Pass the DMSO stock through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter.

    • Causality: PTFE is chemically inert and minimizes the non-specific binding of the hydrophobic indole core, unlike cellulose acetate filters. This step physically eliminates iac-expressing bacteria[3].

  • Aliquoting: Dispense the filtered solution into single-use, sterile amber glass vials.

    • Causality: Amber glass blocks UV/visible light, preventing photo-oxidation[2]. Single-use aliquots prevent freeze-thaw degradation and repeated exposure to atmospheric oxygen.

  • Storage & Validation: Store aliquots at -20°C or -80°C.

    • Self-Validation Step: Before using a new batch for critical experiments, dilute an aliquot 1:1000 in your LC mobile phase and run a quick LC-MS QC scan to confirm the absence of the 2-oxindole degradation peak. If the peak is absent, the system validates the stock's integrity.

Workflow S1 1. Solubilization (Anhydrous DMSO) S2 2. Sterile Filtration (0.22 µm PTFE Filter) S1->S2 S3 3. Aliquoting (Single-use Amber Vials) S2->S3 S4 4. Storage & Validation (-20°C, LC-MS QC Check) S3->S4

Self-validating workflow for the sterile preparation and storage of indole acetic acid derivatives.

References

  • (1,2-DiMethyl-1H-indol-3-yl)-acetic acid synthesis , ChemicalBook. 1

  • Indole-3-Acetic Acid (IAA) , DRAVYOM Chemical Company. 2

  • Biochemical and Genetic Bases of Indole-3-Acetic Acid (Auxin Phytohormone) Degradation... , ASM Journals. 3

  • Label-Free Quantitative Proteomic Analysis of the Global Response to Indole-3-Acetic Acid... , Frontiers. 4

  • 3-Indole-acetic acid sodium salt, plant growth regulator (CAS 6505-45-9) , Abcam.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to (1,2-Dimethyl-1H-indol-3-yl)-acetic acid and Other Auxins for Researchers

A Senior Application Scientist's In-Depth Technical Guide In the intricate world of plant development and cellular manipulation, auxins stand as a cornerstone class of phytohormones. Their profound influence over cell di...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide

In the intricate world of plant development and cellular manipulation, auxins stand as a cornerstone class of phytohormones. Their profound influence over cell division, elongation, and differentiation makes them indispensable tools for researchers in plant biology, agriculture, and drug development. While natural auxins like Indole-3-acetic acid (IAA) are fundamental, a diverse array of synthetic auxins offers unique properties in terms of stability, specificity, and efficacy.

This guide provides a comparative analysis of the synthetic auxin, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, alongside widely utilized natural and synthetic auxins such as Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Molecular Basis of Auxin Action: A Tale of Two Receptors

The physiological effects of auxins are primarily mediated through two distinct signaling pathways. The most well-understood is the nuclear signaling pathway involving the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins .[1][2] In this pathway, auxin acts as a "molecular glue," facilitating the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. This binding event leads to the ubiquitination and subsequent degradation of the Aux/IAA repressors by the 26S proteasome. The removal of these repressors unleashes Auxin Response Factors (ARFs), transcription factors that then modulate the expression of a host of auxin-responsive genes, ultimately driving cellular responses.[1][2]

A second, more rapid, auxin response is mediated at the plasma membrane by the AUXIN BINDING PROTEIN 1 (ABP1) . This pathway is thought to influence ion fluxes and cytoskeletal rearrangements.[2] While the precise interplay between these two pathways is still an area of active research, it is clear that the structural characteristics of an auxin molecule dictate its binding affinity and specificity for these receptors, thereby influencing its biological activity.

A Comparative Overview of Key Auxins

The selection of an appropriate auxin is critical for achieving desired outcomes in research, from inducing rooting in cuttings to promoting callus formation in tissue culture. The following table provides a comparative summary of the key characteristics of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid and other commonly used auxins.

AuxinChemical StructureKey CharacteristicsCommon Applications
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid Synthetic auxin. The presence of methyl groups at the 1 and 2 positions of the indole ring may influence its stability and interaction with auxin receptors. Its biological activity is not as extensively documented as other auxins, necessitating empirical evaluation for specific applications.Research chemical, potential for use in tissue culture and studies of auxin metabolism and signaling.
Indole-3-acetic acid (IAA) The primary native auxin in most plants. It is relatively unstable and susceptible to degradation by light and enzymes.[3]Rooting of cuttings, callus induction, studies of plant development and physiology.
1-Naphthaleneacetic acid (NAA) A synthetic auxin with higher stability than IAA.[3] It is widely used in plant tissue culture.Callus induction, root formation, fruit thinning.
2,4-Dichlorophenoxyacetic acid (2,4-D) A potent synthetic auxin often used as a selective herbicide for broadleaf weeds.[4] In tissue culture, it is highly effective for inducing somatic embryogenesis and callus formation.Herbicide, callus induction, somatic embryogenesis.

Delving Deeper: The Significance of Methylation in (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

The defining structural feature of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid is the presence of two methyl groups on the indole ring. This methylation can have several important consequences for its biological activity:

  • Increased Stability: The methyl group at the N1 position can protect the indole ring from enzymatic oxidation, potentially leading to greater persistence in culture media and within plant tissues compared to the natural auxin IAA.

  • Altered Receptor Binding: The steric hindrance and electronic effects of the methyl groups at both the N1 and C2 positions can alter the molecule's affinity and specificity for the TIR1/AFB and ABP1 auxin receptors. This could result in a different spectrum of downstream gene expression and physiological responses compared to other auxins.

  • Modified Transport: While not extensively studied for this specific compound, modifications to the indole ring can influence the polar transport of auxins, which is crucial for establishing developmental gradients within plant tissues.

Due to the limited published data on the specific biological activity of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, researchers are encouraged to perform dose-response experiments to determine its optimal concentration for their desired application. The protocols provided in the subsequent sections offer a robust framework for conducting such comparative studies.

Experimental Protocols for Comparative Auxin Analysis

To facilitate a rigorous comparison of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid with other auxins, we provide the following detailed experimental protocols.

Synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

For researchers wishing to synthesize this compound, the following protocol, adapted from established methods, can be utilized.[5]

Workflow for the Synthesis of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

cluster_0 Step 1: N-methylation cluster_1 Step 2: C-methylation cluster_2 Step 3: Quenching and Extraction cluster_3 Final Product a 2-(2-methyl-1H-indol-3-yl)acetic acid b Sodium Hydride (NaH) in THF a->b Add c Stir at 0°C b->c d Iodomethane (CH3I) c->d Add e Stir overnight at room temperature d->e f Quench with Methanol (MeOH) e->f g Extract with Diethyl ether (Et2O) f->g h Acidify aqueous phase g->h i Extract with Dichloromethane (DCM) h->i j (1,2-Dimethyl-1H-indol-3-yl)-acetic acid i->j

Caption: Synthetic workflow for (1,2-Dimethyl-1H-indol-3-yl)-acetic acid.

Materials:

  • 2-(2-methyl-1H-indol-3-yl)acetic acid

  • Dry Tetrahydrofuran (THF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Iodomethane

  • Methanol

  • Diethyl ether

  • Dichloromethane (DCM)

  • Hydrochloric acid (for acidification)

Procedure:

  • Dissolve 2-(2-methyl-1H-indol-3-yl)acetic acid in dry THF and cool the solution to 0°C in an ice bath.

  • Carefully add sodium hydride to the stirring solution. Allow the reaction to stir for 30 minutes at 0°C.

  • Add iodomethane to the reaction mixture and allow it to warm to room temperature. Continue stirring overnight.

  • Cool the reaction mixture back to 0°C and quench the reaction by the slow addition of methanol.

  • Dilute the mixture with water and perform a liquid-liquid extraction with diethyl ether to remove non-polar impurities.

  • Acidify the aqueous phase to a pH of 1-2 using hydrochloric acid.

  • Extract the acidified aqueous phase three times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Root Induction Assay

This assay is a classic method to assess the biological activity of auxins.

Workflow for Root Induction Assay

cluster_0 Explant Preparation cluster_1 Culture cluster_2 Data Collection a Excise hypocotyls or cotyledons b Surface sterilize c Place on MS medium with varying auxin concentrations b->c d Incubate in controlled environment e Record number of roots per explant d->e f Measure root length d->f

Caption: Experimental workflow for the root induction assay.

Materials:

  • Sterile plant material (e.g., mung bean cuttings, Arabidopsis thaliana seedlings)

  • Murashige and Skoog (MS) medium

  • Test auxins (e.g., (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, IAA, NAA) at various concentrations

  • Petri dishes or culture tubes

  • Sterile water

  • Ethanol (70%)

  • Bleach solution

Procedure:

  • Prepare explants (e.g., cuttings, hypocotyls) and surface sterilize them using standard procedures.

  • Prepare MS medium supplemented with a range of concentrations for each test auxin (e.g., 0, 0.1, 1, 10, 100 µM).

  • Place the sterilized explants onto the prepared media.

  • Incubate the cultures under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).

  • After a set period (e.g., 7-14 days), record the number of roots formed per explant and measure the length of the primary roots.

Callus Induction Assay

This assay is fundamental for assessing the ability of auxins to induce cell proliferation and dedifferentiation.

Workflow for Callus Induction Assay

cluster_0 Explant Preparation cluster_1 Culture cluster_2 Data Collection a Excise leaf discs or stem segments b Surface sterilize c Place on callus induction medium with varying auxin concentrations b->c d Incubate in the dark e Record callus induction frequency (%) d->e f Measure callus fresh weight d->f

Caption: Experimental workflow for the callus induction assay.

Materials:

  • Plant tissue (e.g., tobacco leaves, Arabidopsis roots)

  • Callus Induction Medium (CIM), typically MS medium with a cytokinin (e.g., kinetin or BAP) and the test auxin.

  • Test auxins at various concentrations.

  • Petri dishes.

Procedure:

  • Prepare and sterilize explants.

  • Prepare CIM with a fixed cytokinin concentration and varying concentrations of the test auxins.

  • Place explants on the CIM plates.

  • Incubate the plates in the dark at a controlled temperature (e.g., 25°C).

  • After 2-4 weeks, record the percentage of explants forming callus and measure the fresh weight of the callus.

Auxin-Responsive Gene Expression Analysis by qRT-PCR

This molecular assay provides insights into how different auxins affect gene regulation at the transcriptional level.

Workflow for qRT-PCR Analysis of Auxin-Responsive Genes

cluster_0 Treatment cluster_1 Molecular Biology cluster_2 Data Analysis a Treat seedlings with different auxins b Harvest tissue at different time points c RNA extraction b->c d cDNA synthesis c->d e qRT-PCR d->e f Calculate relative gene expression e->f

Caption: Workflow for analyzing auxin-responsive gene expression via qRT-PCR.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid MS medium

  • Test auxins

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for auxin-responsive genes (e.g., IAA1, GH3) and a reference gene (e.g., ACTIN).

Procedure:

  • Grow Arabidopsis seedlings in liquid MS medium.

  • Treat the seedlings with a specific concentration of each test auxin for various time points (e.g., 0, 1, 3, 6 hours).

  • Harvest the tissue and immediately freeze in liquid nitrogen.

  • Extract total RNA from the samples.

  • Synthesize cDNA from the RNA.

  • Perform quantitative real-time PCR (qRT-PCR) using primers for target and reference genes.

  • Analyze the data to determine the relative expression levels of the auxin-responsive genes.

Conclusion and Future Directions

The study of auxins continues to be a vibrant field of research with significant implications for both fundamental plant science and agricultural biotechnology. While established auxins like IAA, NAA, and 2,4-D are well-characterized, the exploration of novel synthetic auxins such as (1,2-Dimethyl-1H-indol-3-yl)-acetic acid holds the potential for discovering compounds with enhanced stability, specificity, or novel activities. The structural modifications of this compound suggest it may offer unique properties that warrant further investigation.

The experimental frameworks provided in this guide offer a starting point for researchers to conduct their own comparative studies. By systematically evaluating the effects of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid on root induction, callus formation, and gene expression, the scientific community can build a comprehensive understanding of its biological activity and potential applications. Such research will undoubtedly contribute to the development of more effective tools for plant manipulation and a deeper understanding of the complex world of phytohormone signaling.

References

  • Guerra, D., et al. (2021). Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. Retrieved from [Link]

  • Flasiński, M., & Hąc-Wydro, K. (2014). Natural vs synthetic auxin: studies on the interactions between plant hormones and biological membrane lipids. PubMed. Retrieved from [Link]

  • Purdue University. (n.d.). Synthetic Auxins / Herbicide Symptoms. Retrieved from [Link]

  • Liu, X., et al. (2012). Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples. Plant Methods, 8(1), 31.
  • LibreTexts. (2021). 4.4.1: Auxin. Biology LibreTexts.
  • Saleh, A. M., et al. (2018).
  • van der Zee, M., et al. (2022). Salt-Specific Gene Expression Reveals Elevated Auxin Levels in Arabidopsis thaliana Plants Grown Under Saline Conditions. Frontiers in Plant Science, 13, 822521.
  • Gang, S., et al. (2020).
  • Wiesman, Z., Riov, J., & Epstein, E. (1989). Effect of Exogenous Indole-3-Acetic Acid and Indole-3-Butyric Acid on Internal Levels of the Respective Auxins and Their Conjugation with Aspartic Acid during Adventitious Root Formation in Pea Cuttings. Plant Physiology, 89(3), 856–861.
  • De Keyser, E., et al. (2016). RT-qPCR gene expression analysis of auxin response genes for Chrysanthemum genotypes C17 and C18 at time points V1 and T2/V2.
  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 337-341.
  • Liu, Z. H., & Lee, Y. J. (1997). Effect of hormone treatment on callus formation and endogenous indole-acetic acid and polyamine contents of soybean hypocotyl cu. Botanical Bulletin of Academia Sinica, 38, 171-176.
  • Fattorini, L., et al. (2009). Indole-3-butyric acid promotes adventitious rooting in Arabidopsis thaliana thin cell layers by conversion into indole-3-acetic acid and stimulation of anthranilate synthase activity. BMC Plant Biology, 9, 109.
  • Chen, L., et al. (2016). Callus induction and regeneration via shoot tips of Dendrocalamus hamiltonii. BMC Plant Biology, 16, 223.
  • Ahmad, S., & Spoor, W. (1999). Effects of NAA and BAP on Callus Culture and Plant Regeneration in Curly Kale (Brassica oleraces L.). Pakistan Journal of Biological Sciences, 2(1), 109-112.
  • Al-Khayri, J. M. (2010). Effect of Different Medium on Callus Induction and Regeneration in Potato Cultivars. Journal of Agricultural Science and Technology, 12(1), 1-9.
  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues.
  • Khan, I., et al. (2021). Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega, 6(3), 2137–2146.
  • Li, Y., et al. (2022). IAA Accumulation Promotes the Root Growth of Tea Plants under Aluminum. International Journal of Molecular Sciences, 23(9), 5035.
  • Butt, M. H., et al. (2023). Synthesis, Characterization and Biological Evaluation of Indole-3-Acetic Acid-Based Hydrazone Derivatives.
  • Bhati, A., et al. (2017). Effect of 2,4-D and NAA on callus induction in date palm cultivars Halawy and Medjool. Sadhana-Academy Proceedings in Engineering Sciences, 42(7), 1133-1138.
  • Chen, D., et al. (2018). One-Pot Synthesis of Indole-3-acetic Acid Derivatives through the Cascade Tsuji-Trost Reaction and Heck Coupling. The Journal of Organic Chemistry, 83(12), 6805-6814.
  • Pagnussat, G. C., et al. (2004). Nitric Oxide Mediates the Indole Acetic Acid Induction Activation of a Mitogen-Activated Protein Kinase Cascade Involved in Adventitious Root Development. Plant Physiology, 135(1), 279–288.

Sources

Comparative

Comprehensive Analytical Guide: Confirming the Identity of Synthesized (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

Executive Summary For researchers and drug development professionals, the precise structural verification of synthesized indole derivatives is a non-negotiable quality control step. (1,2-Dimethyl-1H-indol-3-yl)-acetic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of synthesized indole derivatives is a non-negotiable quality control step. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specialized auxin analogs.

This guide provides an objective, multi-modal analytical framework to confirm the identity of synthesized (1,2-Dimethyl-1H-indol-3-yl)-acetic acid. By comparing the synthesized product against a commercial reference standard and a closely related structural analog (1-Methyl-1H-indole-3-acetic acid), we establish a robust, self-validating methodology that eliminates the risk of structural misidentification.

Analytical Strategy: The Causality Behind the Methods

Relying on a single analytical technique is insufficient for complex heterocyclic compounds. Structural isomers (e.g., 1-ethylindole-3-acetic acid) can yield identical masses, while polymorphic forms can skew infrared spectra. Our strategy employs three orthogonal techniques, chosen for specific mechanistic reasons:

  • Dual-Polarity LC-HRMS: We utilize both Positive (ESI+) and Negative (ESI-) Electrospray Ionization. Causality: The carboxylic acid moiety readily deprotonates in basic/neutral conditions, making ESI- ideal for detecting the [M-H]⁻ ion. Conversely, the electron-rich indole nitrogen protonates efficiently in ESI+, yielding the [M+H]⁺ ion. Detecting both confirms the presence of both functional groups simultaneously.

  • NMR Spectroscopy in DMSO-d6: Causality: While CDCl₃ is a common NMR solvent, it allows the carboxylic acid proton to rapidly exchange or broaden into the baseline. By using anhydrous DMSO-d6, we disrupt intermolecular hydrogen bonding, forcing the -COOH proton to appear as a distinct, quantifiable broad singlet near 12.2 ppm [1]. Furthermore, 1H NMR is the only definitive way to prove methylation at the C-2 position by confirming the absence of the typical C-2 aromatic proton.

  • ATR FT-IR Spectroscopy: Causality: Infrared spectroscopy confirms the vibrational integrity of the molecule. The exact wavenumber of the carbonyl (C=O) stretch dictates whether the acetic acid arm is free, dimerized, or degraded.

Comparative Data Analysis

To objectively validate the synthesized compound, its spectral data must be benchmarked against a commercial reference standard and a negative control analog. The table below summarizes the quantitative diagnostic markers.

Analytical ModalitySynthesized (1,2-Dimethyl-1H-indol-3-yl)-acetic acidCommercial Reference (CAS 2597-28-6)Structural Analog (1-Methylindole-3-acetic acid)Diagnostic Significance
LC-HRMS (ESI+) m/z 204.1025m/z 204.1024m/z 190.0868Confirms the addition of the second methyl group (+14 Da) [2].
1H NMR (C-2 Position) Singlet, 3H, 2.35 ppmSinglet, 3H, 2.35 ppmSinglet, 1H, 7.20 ppmCritical Marker: Differentiates C-2 methylation from a bare C-2 proton [3].
1H NMR (N-1 Position) Singlet, 3H, 3.65 ppmSinglet, 3H, 3.65 ppmSinglet, 3H, 3.70 ppmConfirms N-methylation in all samples.
1H NMR (-COOH) Broad singlet, 1H, 12.17 ppmBroad singlet, 1H, 12.17 ppmBroad singlet, 1H, 12.17 ppmValidates the intact acetic acid moiety [1].
FT-IR (C=O stretch) 1698 cm⁻¹1699 cm⁻¹1705 cm⁻¹Confirms functional group integrity and hydrogen bonding state.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol below is designed as a "self-validating system"—meaning the experiment contains internal checks to rule out false positives, instrumental drift, or contamination.

Protocol A: High-Resolution LC-MS (Mass & Purity)
  • System Calibration (Self-Validation): Before analyzing the sample, calibrate the Q-TOF mass spectrometer using a sodium formate solution to ensure mass accuracy is < 5 ppm. Run a blank injection (50:50 MeOH:H₂O) to establish a baseline and prove zero column carryover.

  • Sample Preparation: Dissolve 1.0 mg of the synthesized product in 1.0 mL of LC-MS grade Methanol.

  • Execution: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B) over 10 minutes.

  • Detection: Acquire data simultaneously in ESI+ and ESI- modes.

  • Confirmation: The exact mass for C₁₂H₁₃NO₂ is 203.0946. The presence of m/z 204.1025 [M+H]⁺ and m/z 202.0873 [M-H]⁻ confirms the molecular formula.

Protocol B: 1H and 13C NMR Spectroscopy (Structural Connectivity)
  • System Calibration (Self-Validation): Add 0.03% v/v Tetramethylsilane (TMS) to the NMR solvent. The TMS peak must be manually phased and referenced to exactly 0.00 ppm. This ensures that the downstream chemical shifts are absolute and not artifacts of magnetic drift.

  • Sample Preparation: Dissolve 15 mg of the synthesized compound in 0.6 mL of anhydrous DMSO-d6.

  • Execution: Transfer to a 5 mm NMR tube. Tune and match the 400 MHz NMR probe. Lock the spectrometer to the deuterium frequency of DMSO. Acquire 1H NMR (16 scans, 2s relaxation delay) and 13C NMR (512 scans).

  • Confirmation: Verify the solvent residual peak at 2.50 ppm. The identity is confirmed if the spectrum shows two distinct 3H singlets at ~3.65 ppm (N-CH₃) and ~2.35 ppm (C2-CH₃), alongside the absence of the C-2 aromatic proton at 7.20 ppm.

Protocol C: ATR FT-IR Spectroscopy (Functional Groups)
  • System Calibration (Self-Validation): Clean the diamond ATR crystal with isopropanol and allow it to dry. Perform a background scan (32 scans) immediately prior to the sample. This subtracts ambient atmospheric CO₂ and water vapor, ensuring the resulting spectrum belongs solely to the compound.

  • Execution: Place 2-3 mg of the solid synthesized powder directly onto the ATR crystal. Apply consistent pressure using the anvil. Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Confirmation: The background-subtracted spectrum must exhibit a flat baseline at 4000 cm⁻¹. A sharp peak at ~1698 cm⁻¹ confirms the C=O stretch, and a broad band from 2500-3300 cm⁻¹ confirms the O-H stretch of the carboxylic acid.

Logical Workflow Visualization

Below is the logical progression model for validating the synthesized compound against references.

IdentityWorkflow cluster_methods Multi-Modal Analytical Validation Syn Synthesized Compound (1,2-Dimethyl-1H-indol-3-yl)-acetic acid LCMS LC-HRMS Dual Polarity (ESI+/ESI-) Syn->LCMS NMR 1H & 13C NMR (DMSO-d6) Methylation Pattern Confirmation Syn->NMR FTIR FT-IR Spectroscopy Functional Group Analysis Syn->FTIR Ref Commercial Reference CAS: 2597-28-6 Comp Data Concordance & Spectral Overlay Ref->Comp Benchmark Ana Structural Analog 1-Methylindole-3-acetic acid Ana->Comp Negative Control LCMS->Comp NMR->Comp FTIR->Comp Conf Identity Confirmed >99% Purity & Structural Match Comp->Conf

Multi-modal analytical workflow for confirming the identity of synthesized indole derivatives.

References

  • Title: Indole-3-Acetic Acid | C10H9NO2 | CID 802 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Accessing Highly Substituted Indoles via B(C6F5)3-Catalyzed Secondary Alkyl Group Transfer Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

Validation

Statistical Analysis of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid: A Dual-Pathway Comparison Guide

Executive Summary (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DMIAA) is a highly versatile indole derivative that occupies a unique intersection between plant biotechnology and human pharmacology. Structurally, it func...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DMIAA) is a highly versatile indole derivative that occupies a unique intersection between plant biotechnology and human pharmacology. Structurally, it functions as a stable synthetic auxin analog and serves as the foundational scaffold for the non-steroidal anti-inflammatory drug (NSAID) 1[1]. By omitting the p-chlorobenzoyl and methoxy groups found in indomethacin, 1,2-DMIAA provides researchers with a critical baseline molecule for structure-activity relationship (SAR) studies.

This guide objectively compares the performance of 1,2-DMIAA against standard alternatives in both cyclooxygenase (COX) inhibition and phytohormone signaling, providing self-validating experimental protocols and the statistical causality required for robust data interpretation.

Part 1: Pharmacological Profiling (COX-1/COX-2 Inhibition)

Mechanistic Causality

Indomethacin is a time-dependent, slow, tight-binding inhibitor of both2[2]. The removal of the 1-acyl group in 1,2-DMIAA significantly alters its binding kinetics within the hydrophobic channel of the COX active site. Without the p-chlorobenzoyl moiety to insert into the apex of the COX-2 binding pocket, 1,2-DMIAA exhibits reduced inhibitory potency but serves as an essential control for understanding the baseline affinity of the 3[3].

Protocol: In Vitro Fluorometric COX Inhibition Assay

Self-Validating System: This assay isolates the peroxidase activity of COX, ensuring that any reduction in the conversion of arachidonic acid to PGH2 is directly attributable to the inhibitor.

  • Assay Initialization : Prepare 96-well black microplates with 100 mM Tris-HCl buffer (pH 8.0), 1 μM hematin, and purified recombinant human COX-1 or COX-2.

  • Control Establishment (Validation) : Designate wells for 100% Initial Activity (IA) using a DMSO vehicle, and Background Activity using heat-inactivated enzyme. Calculate the Z'-factor prior to screening; proceed only if Z' > 0.5 to guarantee statistical reliability.

  • Compound Incubation : Introduce 1,2-DMIAA, Indomethacin (Positive Control), and Ibuprofen at 8-point log-titrated concentrations (0.1 nM to 100 μM). Incubate for 15 minutes at 37°C.

    • Causality: A 15-minute pre-incubation is mandatory. Indole-acetic acids are 4[4]; skipping this step will artificially inflate the apparent IC50 by failing to capture the time-dependent transition to the tightly bound enzyme-inhibitor complex.

  • Reaction Initiation : Add 10 μM arachidonic acid and the fluorogenic substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Detection : Measure fluorescence at Ex: 535 nm / Em: 587 nm.

Statistical Analysis: 4-Parameter Logistic (4PL) Regression

Raw fluorescence units (RFU) are background-subtracted and normalized against the IA control. To determine the IC50, data must be fitted using a 4-Parameter Logistic (4PL) nonlinear regression model.

  • Causality: Linear or log-linear models fail at the extremes of dose-response curves. The 4PL model (

    
    ) accurately maps the sigmoidal nature of enzyme inhibition, accounting for the baseline asymptote (
    
    
    
    ), maximum inhibition asymptote (
    
    
    ), the Hill slope (
    
    
    ), and the exact inflection point (
    
    
    , the IC50).
Quantitative Comparison: COX Inhibition Profile
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Mechanism
1,2-DMIAA > 10085.4 ± 4.2N/AWeak Reversible
Indomethacin 0.018 ± 0.0020.26 ± 0.050.07 (COX-1 Selective)Slow, Tight-Binding
Ibuprofen 12.5 ± 1.135.0 ± 2.80.35Fast Reversible

Part 2: Plant Biotechnology (Auxin Signaling Activation)

Mechanistic Causality

In plant systems, native auxins like Indole-3-acetic acid (IAA) act as "molecular glue," binding to the5[5] and stabilizing their interaction with6[6]. This triggers the proteasomal degradation of Aux/IAA, freeing Auxin Response Factors (ARFs) to initiate transcription[7]. 1,2-DMIAA functions as a synthetic auxin; the methylations at N1 and C2 alter its spatial geometry within the leucine-rich repeat (LRR) domain of TIR1, resulting in a distinct transcriptional activation profile compared to native IAA[8].

Protocol: DR5::GUS Reporter Assay in Arabidopsis

Self-Validating System: The DR5 promoter is a highly responsive synthetic auxin response element. Normalizing GUS activity to total protein ensures that variations in tissue mass do not skew the fluorescence data.

  • Seedling Preparation : Germinate Arabidopsis thaliana (Col-0) DR5::GUS transgenic seeds on 0.5x MS agar plates. Cultivate for 5 days under standard photoperiods (16h light/8h dark at 22°C).

  • Treatment : Transfer seedlings to liquid MS media containing 1,2-DMIAA, IAA (Native Control), or 2,4-D (Synthetic Control) at concentrations from 10 nM to 10 μM. Include a mock treatment (DMSO) as a negative control.

  • Incubation : Incubate for exactly 3 hours.

    • Causality: A 3-hour window is critical to capture primary ARF-mediated transcriptional responses before secondary negative-feedback loops (such as the upregulation of GH3 enzymes that conjugate and deactivate auxins) confound the data[6].

  • Quantification : Lyse the plant tissue and add 4-MUG (4-methylumbelliferyl-β-D-glucuronide). Measure fluorescence (Ex: 365 nm / Em: 455 nm) to quantify

    
    -glucuronidase (GUS) activity. Normalize against total protein concentration via a Bradford assay.
    
Statistical Analysis: ANOVA & Tukey's HSD

To compare the maximum fold induction across different auxin analogs, significance is determined using a One-Way Analysis of Variance (ANOVA) followed by Tukey's Honestly Significant Difference (HSD) post-hoc test.

  • Causality: Utilizing ANOVA prevents the compounding inflation of Type I errors (false positives) that occurs when running multiple uncorrected T-tests. Tukey's HSD rigorously identifies exactly which compounds produce statistically distinct transcriptional outputs at a 95% confidence interval (

    
    ).
    
Quantitative Comparison: Auxin Response Profile
CompoundEC50 (μM)Max Fold Induction (vs. Mock)Transcriptional Stability
1,2-DMIAA 2.1 ± 0.318xHigh (Resists enzymatic degradation)
IAA (Native) 0.4 ± 0.125xLow (Rapidly conjugated/degraded)
2,4-D (Synthetic) 0.08 ± 0.0240xVery High

Visualizations

DualPathway cluster_auxin Auxin Signaling (Plant) cluster_cox COX Inhibition (Pharmacology) Compound (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DMIAA) TIR1 TIR1/AFB Receptor Compound->TIR1 Agonist COX COX-1 / COX-2 Enzymes Compound->COX Weak Inhibitor AuxIAA Aux/IAA Degradation TIR1->AuxIAA Ubiquitination ARF ARF Activation AuxIAA->ARF Derepression PG Prostaglandin Synthesis COX->PG Inhibits Inflammation Inflammation Reduction PG->Inflammation Decreases

Dual mechanistic pathways of 1,2-DMIAA in plant TIR1/AFB signaling and pharmacological COX inhibition.

StatWorkflow Data Raw Experimental Data (Fluorescence / Absorbance) Norm Data Normalization (Baseline Subtraction & Z'-Factor) Data->Norm Model 4-Parameter Logistic (4PL) Fit [y = d + (a-d)/(1+(x/c)^b)] Norm->Model Dose-Response Data ANOVA ANOVA & Tukey's HSD (Significance Testing) Norm->ANOVA Group Comparisons Output IC50 / EC50 Determination & Comparative Profiling Model->Output Extract 'c' parameter ANOVA->Output Statistical Significance

Standardized statistical workflow for high-throughput screening of 1,2-DMIAA experimental data.

References

  • Diversity and specificity: auxin perception and signaling through the TIR1/AFB pathway - eScholarship. 5

  • What is the mechanism of Indomethacin Sodium? - Patsnap Synapse. 2

  • Mechanisms of auxin signaling - The Company of Biologists. 6

  • Indomethacin - StatPearls - NCBI Bookshelf. 1

  • Structural Aspects of Auxin Signaling - PMC - NIH. 7

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions - eLife. 8

  • The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC - NIH.4

  • Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors - PNAS. 3

Sources

Comparative

Unlocking Auxin Delivery: A Side-by-Side Comparison of Methylated vs. Non-Methylated Indole-3-Acetic Acid

Introduction Indole-3-acetic acid (IAA) is the master regulatory phytohormone, orchestrating nearly every aspect of plant growth and development, from embryogenesis to vascular differentiation[1]. However, its highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Indole-3-acetic acid (IAA) is the master regulatory phytohormone, orchestrating nearly every aspect of plant growth and development, from embryogenesis to vascular differentiation[1]. However, its highly polar nature limits its experimental utility when investigating intracellular signaling independent of membrane transport. Enter methyl indole-3-acetate (MeIAA)—an esterified, lipophilic derivative of IAA[2]. By masking the carboxylate group, MeIAA acts as a highly penetrant "prodrug" that uncouples auxin signaling from traditional influx carrier dependencies[1]. This guide provides a comprehensive, objective comparison of IAA and MeIAA, equipping researchers with the mechanistic insights and validated protocols necessary to optimize their experimental designs.

Mechanistic Causality: Polarity, Transport, and Activation

Understanding the distinct performance profiles of IAA and MeIAA requires analyzing their interactions at the cellular boundary and within the cytosol.

Non-Methylated IAA (The Active Standard): As a free acid, IAA is highly polar at physiological pH. It cannot efficiently cross the hydrophobic lipid bilayer via passive diffusion. Instead, its cellular uptake is strictly governed by active transport mechanisms, primarily the AUX1 permease influx carriers[2]. Once inside the cell, IAA is directly bioactive; it binds to the TIR1/AFB receptor complex, catalyzing the ubiquitination and degradation of Aux/IAA repressor proteins, thereby activating Auxin Response Factor (ARF)-mediated gene transcription[3].

Methylated IAA (The Lipophilic Prodrug): The esterification of IAA to MeIAA via S-adenosyl-L-methionine (SAM)-dependent methyltransferases fundamentally alters the molecule's biophysical properties[2]. The non-polar methyl group allows MeIAA to passively diffuse across cell membranes, bypassing the need for AUX1 carriers[4]. However, MeIAA is inherently inactive at the receptor level[1]. To exert hormonal function, it must be hydrolyzed back into free IAA by intracellular carboxylesterases belonging to the AtMES family (e.g., AtMES17)[1][4]. This requirement for intracellular processing makes MeIAA an excellent tool for sustained-release applications and transport-independent signaling studies.

AuxinPathway cluster_ext Extracellular Space cluster_mem Cell Membrane cluster_int Intracellular Space IAA_ext IAA (Polar) AUX1 AUX1 Influx Carrier IAA_ext->AUX1 Active Transport MeIAA_ext MeIAA (Non-polar) Diffusion Passive Diffusion MeIAA_ext->Diffusion Lipophilic IAA_int Active IAA AUX1->IAA_int MeIAA_int Inactive MeIAA Diffusion->MeIAA_int TIR1 TIR1/AFB Receptor IAA_int->TIR1 Binding AtMES AtMES Esterases MeIAA_int->AtMES Hydrolysis AtMES->IAA_int GeneExp Auxin Response Genes TIR1->GeneExp ARF Activation

Cellular uptake and activation pathways of polar IAA versus lipophilic MeIAA.

Performance Comparison Data

The following table summarizes the quantitative and qualitative differences between IAA and MeIAA, providing a quick-reference guide for experimental design.

ParameterIndole-3-Acetic Acid (IAA)Methyl Indole-3-Acetate (MeIAA)
Chemical State Free acid (Active)[1]Methyl ester (Inactive prodrug)[1]
Membrane Permeability Low (Requires AUX1 permease)[2]High (Passive lipophilic diffusion)[2]
Receptor Affinity (TIR1) High (Directly active)[3]None (Requires AtMES hydrolysis)[4]
In Vitro Stability Readily oxidized and degradedHigh stability in media; acts as a sustained-release pool[5]
Physiological Role Primary endogenous auxin[3]Transient, low-abundance storage/transport form[2]
Primary Experimental Use Standard physiological baseline assaysBypassing transport mutants; enhanced tissue penetration

Experimental Methodology: Validating Transport-Independent Auxin Activity

To definitively isolate intracellular auxin signaling from membrane transport dynamics, researchers utilize transport-defective mutants. The Arabidopsisaux1 mutant lacks the primary auxin influx carrier, resulting in an inability to transport IAA into root cells, which manifests as severe agravitropism (roots fail to bend downward in response to gravity)[2].

Because MeIAA crosses the membrane independently of AUX1, it can rescue this phenotype, whereas exogenous IAA cannot[2]. The following protocol is a self-validating system: it uses the differential permeability of these two molecules to confirm the functional status of the plant's internal signaling cascade.

Protocol: Root Gravitropism Rescue Assay in aux1 Mutants

Step 1: Media Preparation Prepare half-strength Murashige and Skoog (1/2 MS) agar plates (1% agar, 1% sucrose, pH 5.7). Divide the media into three experimental groups:

  • Control : No hormone added.

  • +IAA : Supplemented with 50 nM IAA.

  • +MeIAA : Supplemented with 50 nM MeIAA.

Step 2: Seed Sterilization & Stratification Surface-sterilize wild-type (WT) and aux1 mutant Arabidopsis thaliana seeds using a 70% ethanol and 0.1% Triton X-100 solution. Plate the seeds in a single row on the upper half of the respective media plates. Stratify the plates at 4°C in the dark for 48 hours to synchronize germination.

Step 3: Vertical Growth Transfer the plates to a growth chamber set to 22°C under dark conditions. Incubate the plates vertically for 3 days to allow primary root elongation.

Step 4: Gravitropic Stimulation Rotate the plates exactly 90 degrees. This provides a uniform gravitropic stimulus to all seedlings.

Step 5: Measurement & Self-Validation Checkpoint After 24 hours of stimulation, photograph the plates and measure the root curvature angle using image analysis software (e.g., ImageJ).

  • Validation Logic :

    • WT roots will curve ~90° downward across all media types (System Positive Control).

    • aux1 roots on Control and +IAA media will exhibit random, agravitropic growth, proving that external IAA cannot enter the cells to trigger bending (Transport Dependency Confirmed).

    • aux1 roots on +MeIAA media will exhibit restored ~90° downward curvature. This proves that MeIAA successfully bypassed the missing AUX1 carrier via passive diffusion and was successfully hydrolyzed into active IAA by internal esterases[2].

Workflow Seed Surface Sterilize Seeds (WT & aux1 mutants) Plate Plate Seeds & Stratify (4°C for 48 hours) Seed->Plate Media Prepare 1/2 MS Agar (Control, +IAA, +MeIAA) Media->Plate Grow Vertical Growth (22°C, Dark, 3 days) Plate->Grow Rotate Rotate Plates 90° (Gravitropic Stimulus) Grow->Rotate Measure Measure Root Curvature (Validate MeIAA Rescue) Rotate->Measure

Step-by-step workflow for the root gravitropism rescue assay using aux1 mutants.

Conclusion

Choosing between IAA and MeIAA is not a matter of one being universally superior; rather, it is a strategic decision dictated by the experimental question. IAA remains the gold standard for evaluating holistic, natural auxin responses where transport gradients are a critical variable. Conversely, MeIAA is an indispensable chemical biology tool for drug development professionals and plant physiologists aiming to isolate intracellular signaling pathways, bypass membrane transport bottlenecks, or achieve sustained auxin release in tissue culture.

References[1] Title: Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC

Source: nih.gov URL:[2] Title: The possible action mechanisms of indole-3-acetic acid methyl ester in Arabidopsis - ResearchGate Source: researchgate.net URL:[5] Title: Osmotic stress inhibits leaf growth of Arabidopsis thaliana by enhancing ARF‐mediated auxin responses - ResearchGate Source: researchgate.net URL:[4] Title: Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis | Plant Physiology | Oxford Academic Source: oup.com URL:[3] Title: Indole-3-acetic acid - Wikipedia Source: wikipedia.org URL:

Sources

Validation

Replicating Published Results on (1,2-Dimethyl-1H-indol-3-yl)-acetic acid: A Comparative Guide for Synthesis and Biological Assays

As a Senior Application Scientist, I frequently encounter researchers struggling with the instability and rapid degradation of natural indole derivatives in prolonged in vitro and in vivo assays. (1,2-Dimethyl-1H-indol-3...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the instability and rapid degradation of natural indole derivatives in prolonged in vitro and in vivo assays. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS 2597-28-6) serves as a highly stable, lipophilic analog of the natural plant hormone Indole-3-acetic acid (IAA). By incorporating methyl groups at both the N1 and C2 positions, this compound overcomes the oxidative liabilities of standard indoles, making it a premier scaffold for pharmaceutical intermediate synthesis (such as KLK6 inhibitors) [1] and a robust standard in auxin-signaling research [2].

This guide objectively compares (1,2-Dimethyl-1H-indol-3-yl)-acetic acid with its structural alternatives and provides self-validating, step-by-step protocols for replicating published amide coupling and cell elongation assays.

Comparative Performance Analysis

When designing an experiment involving indole-3-acetic acid derivatives, selecting the right analog is critical. Natural IAA is notoriously susceptible to oxidative decarboxylation by peroxidases, initiated at the unprotected indole nitrogen (N-H).

By utilizing (1,2-Dimethyl-1H-indol-3-yl)-acetic acid, the N-methylation eliminates the primary site of oxidative attack, while the C2-methylation provides steric shielding to the C3-acetic acid moiety. This dual-modification significantly enhances the compound's half-life and membrane permeability.

Table 1: Physicochemical and Stability Comparison
CompoundStructural ModificationOxidative Stability (Peroxidase)Lipophilicity / Cell PermeabilityPrimary Research Application
Indole-3-acetic acid (IAA) None (Natural Auxin)Low (Rapidly degraded)ModerateBaseline plant physiology assays
2-Methyl-3-indoleacetic acid C2-MethylationModerateHighIntermediate auxin analog [2]
(1,2-Dimethyl-1H-indol-3-yl)-acetic acid N1-Methylation & C2-MethylationVery High (Oxidation resistant)Very High Pharmaceutical scaffold (KLK6) [1]

Experimental Workflow 1: Amide Coupling for KLK6 Inhibitor Synthesis

In 2018, the Deutsches Krebsforschungszentrum published a patent (EP3305781A1) detailing the use of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid as a core scaffold for synthesizing inhibitors of human kallikrein-related peptidase 6 (KLK6), an enzyme overexpressed in various cancers and neurodegenerative diseases [1].

Causality of Reagents: The steric hindrance introduced by the 2-methyl group makes standard coupling agents (like EDC/NHS) inefficient. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because its azabenzotriazole moiety rapidly forms a highly reactive ester intermediate, overcoming the steric bulk to ensure high-yield amide bond formation.

Step-by-Step Protocol
  • Scaffold Activation: Dissolve 1.0 equivalent (eq) of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid and 1.2 eq of HATU in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the mixture to 0°C.

  • Base Addition: Dropwise add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Self-Validation Check: The solution should turn a distinct yellow color, indicating the formation of the active ester. Stir for 15 minutes at 0°C.

  • Amine Coupling: Add 1.1 eq of the target aryl amine. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench & Extraction: Quench the reaction by adding saturated aqueous

    
    . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify the crude residue via flash column chromatography (Hexane/EtOAc gradient) to isolate the final amide product (Expected yield: >80%).

G Step1 1. Scaffold Activation Mix Acid + HATU in DMF (0°C) Step2 2. Base Addition Add DIPEA (Stir 15 min) Step1->Step2 Step3 3. Amine Coupling Add Aryl Amine (Stir 12h, RT) Step2->Step3 Step4 4. Workup H2O Quench & EtOAc Extraction Step3->Step4 Step5 5. Purification Flash Chromatography (Yield >80%) Step4->Step5

Caption: Step-by-step amide coupling workflow for KLK6 inhibitor synthesis.

Experimental Workflow 2: Auxin Activity and Cell Elongation Assay

To evaluate the biological activity of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid against standard IAA, researchers rely on the classic Avena (oat) coleoptile elongation assay [2].

Causality of Assay Design: Because the 1,2-dimethyl analog is highly lipophilic, it penetrates the plant cell membrane more rapidly than natural IAA. However, the N-methylation prevents standard hydrogen bonding at the receptor site. This assay validates whether the steric bulk alters the compound's ability to trigger the TIR1/AFB auxin receptor complex.

Step-by-Step Protocol
  • Seed Preparation: Germinate Avena sativa seeds in the dark at 25°C for 72 hours until coleoptiles reach 20–30 mm in length.

  • Sectioning: Under a green safelight, decapitate the apical 3 mm of the coleoptiles (to remove endogenous auxin sources). Cut uniform 10 mm sections from the remaining coleoptile.

  • Buffer Equilibration: Float the 10 mm sections in a control buffer (10 mM potassium phosphate, pH 6.0, 1% sucrose) for 2 hours to deplete residual endogenous IAA.

  • Treatment Application: Transfer the sections into Petri dishes containing the control buffer supplemented with either:

    • 10 µM IAA (Positive Control)

    • 10 µM (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

    • Buffer only (Negative Control)

  • Incubation & Measurement: Incubate in the dark at 25°C for 24 hours. Measure the final length of the sections using a digital caliper. Self-Validation Check: The positive control must show at least a 20% increase in length compared to the negative control to validate the responsiveness of the batch.

G A (1,2-Dimethyl-1H-indol-3-yl) -acetic acid B High Lipophilicity & Stability A->B Structural Advantage C Enhanced Cell Permeability B->C In Vivo Kinetics D Receptor Binding & Elongation C->D Biological Assay

Caption: Mechanism of enhanced biological activity via N-methylation and C2-methylation.

Conclusion

For researchers engaged in drug discovery or advanced plant physiology, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid offers a distinct advantage over natural IAA and partially methylated analogs. Its dual-methylated structure acts as a self-protecting mechanism against enzymatic degradation, ensuring reliable, reproducible results in extended assays and serving as a robust building block for complex pharmaceutical synthesis.

References

  • Deutsches Krebsforschungszentrum. (2018). Chemical substances which inhibit the enzymatic activity of human kallikrein-related peptidase 6 (klk6) (European Patent No. EP3305781A1).
  • Muir, R. M., & Hansch, C. (1953). On the Mechanism of Action of Growth Regulators. Plant Physiology, 28(2), 218–232.[Link]

Comparative

Comparative Efficacy of (1,2-Dimethyl-1H-indol-3-yl)-acetic Acid Across Plant Species: A Technical Guide

Executive Summary & Chemical Rationale In the landscape of agrochemical development and plant hormone research, synthetic auxin analogs are critical tools for manipulating plant architecture and developing selective herb...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

In the landscape of agrochemical development and plant hormone research, synthetic auxin analogs are critical tools for manipulating plant architecture and developing selective herbicides. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (1,2-DM-IAA) is a highly potent, synthetic derivative of the endogenous plant hormone Indole-3-acetic acid (IAA)[1].

While natural IAA is highly susceptible to rapid metabolic degradation in planta, 1,2-DM-IAA is engineered for enhanced metabolic stability. The predominant catabolic pathway for endogenous auxin involves the oxidation of IAA into the inactive metabolite 2-oxindole-3-acetic acid (oxIAA), a reaction catalyzed by the DIOXYGENASE FOR AUXIN OXIDATION 1 (DAO1) enzyme[2],[3]. By methylating the indole ring at both the nitrogen (N1) and carbon (C2) positions, 1,2-DM-IAA introduces significant steric hindrance. This structural modification effectively blocks C2-oxidation by DAO1, granting the molecule an extended half-life and sustained biological activity compared to its natural counterpart.

Mechanistic Causality: Receptor Binding and Signal Transduction

To understand the differential efficacy of 1,2-DM-IAA across plant species, one must examine its interaction with the core auxin signaling machinery. Auxin perception is mediated by the TIR1/AFB family of F-box proteins , which function as co-receptors alongside Aux/IAA transcriptional repressors[4].

Upon binding to the TIR1/AFB pocket, active auxins act as "molecular glue," facilitating the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins. This degradation releases Auxin Response Factor (ARF) transcription factors from repression, triggering downstream gene expression[5]. Because 1,2-DM-IAA successfully docks into the TIR1/AFB receptor but evades DAO1-mediated catabolism[3], it induces a state of sustained, unregulated ARF activation. This continuous signaling mimics the physiological disruption caused by established synthetic auxins like 2,4-D, leading to uncontrolled cellular elongation, epinasty, and eventual tissue necrosis in susceptible species[6].

AuxinSignaling IAA Endogenous IAA DAO1 DAO1 Oxidation (Catabolic Inactivation) IAA->DAO1 Rapid Degradation TIR1 TIR1/AFB Co-Receptor IAA->TIR1 Transient Binding DMIAA 1,2-DM-IAA DMIAA->DAO1 Steric Block (Evasion) DMIAA->TIR1 Sustained Binding AuxIAA Aux/IAA Degradation TIR1->AuxIAA Ubiquitination ARF ARF Transcription Factors (Gene Expression) AuxIAA->ARF Release of Repression

Fig 1: Mechanism of 1,2-DM-IAA evading DAO1 oxidation to induce sustained TIR1/AFB signaling.

Comparative Efficacy Across Plant Species

The efficacy and toxicity of 1,2-DM-IAA exhibit a stark dichotomy between dicotyledonous (dicot) and monocotyledonous (monocot) species. This selectivity is a hallmark of synthetic auxinic compounds[7].

  • Dicots (e.g., Arabidopsis thaliana, broadleaf weeds): Dicots are highly sensitive to 1,2-DM-IAA. The inability to rapidly clear the synthetic auxin leads to a lethal accumulation of the compound in meristematic tissues. The resulting hyper-activation of TIR1/AFB pathways causes unsustainable growth, vascular tissue destruction, and plant death[6],[8].

  • Monocots (e.g., Zea mays, grasses): Monocots demonstrate robust tolerance. They possess alternative, accessory metabolic pathways capable of rapidly compartmentalizing or conjugating synthetic auxins before they reach critical concentrations at the meristem[9]. Additionally, differences in vascular anatomy limit the systemic basipetal transport of the compound in monocot stems[8].

Quantitative Data Summary

The following table synthesizes the comparative pharmacokinetic and phenotypic data of 1,2-DM-IAA against standard alternatives.

CompoundTarget Species Typein planta Half-Life (t½)Root Inhibition IC₅₀ (Arabidopsis)Coleoptile Elongation (Z. mays)Primary Catabolic Route
Endogenous IAA Broad-spectrum< 2 hours~50 nMHighDAO1 Oxidation[2]
2,4-D Dicot-selective> 48 hours~10 nMLowSlow Conjugation[6]
1,2-DM-IAA Dicot-selective> 36 hours~15 nMModerateConjugation (Oxidation blocked)

Experimental Protocols for Efficacy Validation

To ensure a self-validating system, the following standardized protocols isolate the variable of metabolic stability and measure direct TIR1/AFB activation via phenotypic readouts.

Protocol A: High-Throughput Root Growth Inhibition Assay (Dicot Model)

Causality: Dicot primary roots are highly sensitive to supra-optimal auxin levels. Sustained TIR1 activation halts cell division in the root apical meristem, making root length a highly accurate, inverse proxy for synthetic auxin stability and efficacy.

  • Preparation: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol and 20% sodium hypochlorite. Stratify at 4°C in the dark for 48 hours to synchronize germination.

  • Media Formulation: Prepare half-strength Murashige and Skoog (½ MS) agar plates. Supplement the cooling media (at 55°C) with 1,2-DM-IAA, IAA, or 2,4-D at varying concentrations (1 nM to 1 µM). Include a mock solvent (DMSO) control.

  • Plating & Incubation: Transfer 3-day-old uniformly germinated seedlings onto the treatment plates. Incubate vertically at 22°C under a 16h light/8h dark photoperiod for 5 days.

  • Quantification: Image the plates digitally. Use ImageJ (Fiji) to measure primary root lengths. Calculate the IC₅₀ using a non-linear regression model.

Protocol B: Coleoptile Elongation Assay (Monocot Model)

Causality: Monocot coleoptiles require exogenous auxin to elongate but are resistant to the toxic, growth-halting effects seen in dicot roots. This assay proves the compound's ability to act as an active auxin in tolerant species.

  • Germination: Germinate Zea mays seeds in moist vermiculite in complete darkness at 25°C for 4 days.

  • Decapitation: Under a green safelight, excise the apical 3 mm of the coleoptiles to remove the source of endogenous IAA. Cut the next 10 mm segment for the assay.

  • Incubation: Float the 10 mm segments in a buffer solution (10 mM potassium phosphate, pH 6.0, 2% sucrose) containing 10 µM of 1,2-DM-IAA or controls. Incubate in the dark for 24 hours on a rotary shaker.

  • Measurement: Measure the final length of the segments to quantify auxin-induced cellular elongation.

Workflow Step1 1. Seed Sterilization & Stratification (4°C for 48h to synchronize germination) Step2 2. Media Preparation (Agar + 1,2-DM-IAA vs. IAA vs. 2,4-D) Step1->Step2 Step3 3. Seedling Transfer (Transfer 3-day old seedlings to treated plates) Step2->Step3 Step4 4. Vertical Incubation (22°C, 16h light/8h dark cycle for 5 days) Step3->Step4 Step5 5. Phenotypic & Statistical Analysis (Measure primary root length & IC50) Step4->Step5

Fig 2: Standardized workflow for high-throughput dicot root growth inhibition assays.

Alternatives Comparison

When selecting an auxin analog for agrochemical development or biological probing, 1,2-DM-IAA offers a unique middle ground:

  • vs. Endogenous IAA: 1,2-DM-IAA is vastly superior for field applications or long-term tissue culture because it does not require continuous replenishment. Its C2-methylation completely bypasses the rapid DAO1 degradation pathway[2].

  • vs. 2,4-D: While 2,4-D remains the industry standard for broadleaf weed control[6], 1,2-DM-IAA retains the core indole ring structure. This makes it a superior chemical probe for studying native TIR1/AFB receptor kinetics without the confounding variable of rapid oxidation, offering a more "natural" binding profile than the phenoxyacetic acid structure of 2,4-D.

References

  • Biologically Oriented Hybrids of Indole and Hydantoin Derivatives. Molecules (2023). URL:[Link]

  • Dioxygenase for auxin oxidation 1 catalyzes the oxidation of IAA amino acid conjugates. Plant Physiology (2021). URL:[Link]

  • Auxins. CK-12 Foundation (2026). URL:[Link]

  • DAO1 catalyzes temporal and tissue-specific oxidative inactivation of auxin in Arabidopsis thaliana. Proceedings of the National Academy of Sciences (2016). URL:[Link]

  • The F-box protein TIR1 is an auxin receptor. Nature (2005). URL: [Link]

  • How does the herbicide 2,4-D work? Prezi (2014). URL:[Link]

  • Genetic analysis of the Arabidopsis TIR1/AFB auxin receptors reveals both overlapping and specialized functions. eLife (2020). URL: [Link]

  • Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology (2014). URL:[Link]

  • Why doesn't the herbicide 2,4-D damage lawn grass? Biology Stack Exchange (2014). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

(1,2-Dimethyl-1H-indol-3-yl)-acetic acid proper disposal procedures

As drug development professionals and application scientists, handling synthetic intermediates and plant hormone derivatives requires a rigorous approach to both operational safety and environmental stewardship. (1,2-Dim...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and application scientists, handling synthetic intermediates and plant hormone derivatives requires a rigorous approach to both operational safety and environmental stewardship. (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6) is a structurally modified indole derivative. The addition of methyl groups at the N1 and C2 positions significantly increases its lipophilicity compared to endogenous indole-3-acetic acid (IAA). This physicochemical shift dictates specific requirements for solubilization, handling, and ultimately, disposal.

This guide provides field-proven, step-by-step protocols to ensure safe operational handling and compliant disposal, preventing bioactive contamination of local ecosystems [1].

Physicochemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the quantitative properties of the compound. While generally classified as a low-hazard substance under GHS guidelines, its biological activity demands strict containment [2].

PropertyValueOperational Implication
Chemical Name 2-(1,2-dimethyl-1H-indol-3-yl)acetic acidN/A
CAS Number 2597-28-6Use for regulatory waste logging.
Molecular Formula C12H13NO2Generates NOx upon combustion.
Molecular Weight 203.24 g/mol Required for molarity calculations.
Physical State Crystalline solidRisk of aerosolized micro-particulates.
Solubility Soluble in DMSO, EtOH, 1N NaOHRequires two-step solubilization.

Operational Protocol: Safe Handling & Solution Preparation

Because the dimethylated indole ring is highly hydrophobic, attempting direct aqueous dissolution will result in an uneven suspension, leading to inaccurate experimental dosing and unpredictable waste streams. The following self-validating protocol ensures complete solubilization.

Step-by-Step Solubilization Methodology:

  • Calculate and Weigh: Calculate the required mass for your target stock concentration (e.g., 2.03 mg/mL for a 10 mM stock). Weigh the powder using an analytical balance inside a ventilated enclosure to prevent inhalation of dust [3].

  • Primary Solubilization: Add 100 µL of Dimethyl Sulfoxide (DMSO) or 1N NaOH per 1 mL of final intended volume.

    • Causality: The organic solvent or strong base disrupts the crystal lattice and overcomes the hydrophobicity of the dimethyl-indole core.

  • Vortex and Validate: Vortex the mixture for 30 seconds.

    • Self-Validation Step: Hold the vial against a direct light source. A completely clear, particle-free solution confirms successful primary solvation. If particulates remain, sonicate for 1 minute.

  • Aqueous Dilution: Bring the solution to its final volume using your target biological buffer (e.g., PBS). Add the buffer dropwise while continuously vortexing to prevent localized precipitation.

  • Sterilization and Storage: Pass the solution through a 0.22 µm PTFE syringe filter. Aliquot into amber microcentrifuge tubes and store at -20°C.

    • Causality: Indole derivatives are photosensitive and prone to oxidative degradation. Amber tubes and freezing ensure structural integrity [4].

Workflow N1 1. Weigh Solid Chemical (Ventilated Enclosure) N2 2. Primary Solubilization (DMSO or 1N NaOH) N1->N2 N3 3. Aqueous Dilution (Buffer to target pH) N2->N3 N4 4. Sterile Filtration (0.22 µm PTFE/PES) N3->N4 N5 5. Aliquot & Store (-20°C, Protect from light) N4->N5

Experimental workflow for the reliable solubilization and storage of dimethyl-indole derivatives.

Comprehensive Disposal Procedures

Indole-acetic acid derivatives act as potent auxins (plant hormones). If discharged into standard municipal drains, they can cause uncontrolled meristematic growth in aquatic plant life, severely disrupting local ecosystems[1]. Never dispose of this chemical down the sink.

Step-by-Step Disposal Methodology:

  • Segregation at Source: Immediately classify the waste upon generation. Do not mix dilute aqueous buffer waste with high-concentration organic stock waste, as this increases disposal costs and safety risks.

  • Solid Waste Handling:

    • Gather all contaminated consumables (weigh boats, pipette tips, empty glass vials, and spill cleanup materials).

    • Place them into a rigid, puncture-resistant chemical solid waste container.

  • Liquid Waste Processing:

    • Aqueous Stream (<10% organic solvent): Collect in a designated "Aqueous Waste" carboy.

      • Self-Validation Step: Before capping, use pH indicator strips to verify the pH is between 5.0 and 9.0. Neutralize with dilute HCl or NaOH if necessary to prevent carboy pressurization.

    • Organic Stream (>10% organic solvent): Collect in a "Non-Halogenated Organic Waste" carboy (assuming DMSO or EtOH was used).

  • Labeling and Logging: Affix a hazardous waste tag detailing the exact composition immediately (e.g., "Water 90%, DMSO 10%, (1,2-Dimethyl-1H-indol-3-yl)-acetic acid <0.1%").

  • Final Transfer: Transfer the containers to your facility's central waste accumulation area.

    • Causality: The waste must undergo high-temperature incineration by a licensed contractor. Incineration thermally cleaves the bioactive indole core, completely neutralizing its environmental threat[2].

DisposalTree Start Waste Generation: (1,2-Dimethyl-1H-indol-3-yl)-acetic acid Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Solutions, Washings) Start->Liquid DispSolid Biohazard/Chemical Solid Bin (For Incineration) Solid->DispSolid Aqueous Aqueous Solutions (<10% Organics) Liquid->Aqueous Organic Organic Solutions (>10% Organics) Liquid->Organic DispAq Aqueous Waste Carboy (pH 5-9 adjusted) Aqueous->DispAq DispOrg Non-Halogenated Organic Waste Carboy Organic->DispOrg Final Licensed Waste Contractor (High-Temp Incineration) DispSolid->Final DispAq->Final DispOrg->Final

Decision tree for the proper segregation and disposal of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid waste.

Spill Management & Containment

In the event of an accidental release, swift mechanical containment is required to prevent aerosolization and environmental release.

  • Powder Spills: Do not sweep dry powder, as this generates airborne dust. Lightly dampen an absorbent pad with 70% ethanol and carefully wipe up the powder. Place the contaminated pad in the solid chemical waste bin [3].

  • Liquid Spills: Surround the spill with inert absorbent material (e.g., vermiculite or universal spill pads) to prevent it from reaching floor drains.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution, followed by a water rinse. Dispose of all cleanup materials via the solid waste stream for incineration [4].

References

  • Title: Indole-3-acetic Acid Solution Safety Data Sheet Source: PhytoTech Labs URL: [Link]

Handling

Personal protective equipment for handling (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling specialized synthetic intermediates and plant hormone analogs. Today, we are focusing on (1,2-Dimethyl-1H-indol-3-yl)-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams through the nuances of handling specialized synthetic intermediates and plant hormone analogs. Today, we are focusing on (1,2-Dimethyl-1H-indol-3-yl)-acetic acid (CAS: 2597-28-6)[1]. While it shares a structural backbone with the naturally occurring auxin Indole-3-acetic acid (IAA), the methyl substitutions at the 1 and 2 positions alter its lipophilicity, reactivity profile, and handling requirements.

Handling this compound requires more than just a cursory glance at a safety sheet; it demands a mechanistic understanding of why we implement specific safety controls. This guide provides a self-validating operational protocol, ensuring that your laboratory's safety and logistical plans are grounded in rigorous scientific principles.

Hazard Profile & Physiochemical Properties

Before selecting Personal Protective Equipment (PPE), we must understand the chemical's physical state and hazard classification. Like many indole derivatives, this compound is typically a crystalline powder that poses risks of respiratory, skin, and eye irritation upon exposure[2].

Table 1: Physiochemical and Hazard Summary of (1,2-Dimethyl-1H-indol-3-yl)-acetic acid

Property / HazardDescription / ClassificationOperational Implication
CAS Number 2597-28-6[1]Unique identifier for inventory and waste tracking.
Physical State Solid (Crystalline Powder)[2]Prone to aerosolization and static cling during weighing.
Molecular Weight 203.24 g/mol [1]Relevant for molarity calculations in stock solutions.
Skin Irritation Category 2 (GHS)[2]Direct contact disrupts lipid bilayers; requires barrier protection.
Eye Irritation Category 2A (GHS)[2]Can cause severe ocular irritation; requires splash/dust protection.
STOT SE Category 3 (Respiratory)[2]Inhalation of dust causes mucosal irritation; necessitates local exhaust.

The PPE Matrix: Causality and Selection

It is not enough to simply wear gloves; you must wear the right gloves for the right reasons. Here is the mandatory PPE matrix for handling (1,2-Dimethyl-1H-indol-3-yl)-acetic acid[3].

  • Hand Protection: Nitrile Gloves (Minimum 4 mil thickness)

    • The Causality: Indole-acetic acid derivatives possess lipophilic aromatic rings that can permeate certain porous materials. Nitrile provides superior chemical resistance to non-polar and slightly polar organic molecules compared to latex, preventing transdermal absorption.

  • Eye Protection: Indirect-Vented Safety Goggles

    • The Causality: Standard safety glasses leave the orbital cavity vulnerable to airborne dust. Indirect-vented goggles prevent fine crystalline particulates from settling on the conjunctiva while mitigating fogging during prolonged use.

  • Body Protection: Flame-Resistant (FR) or 100% Cotton Lab Coat

    • The Causality: Synthetic fabrics (like polyester) can melt into the skin if a secondary fire hazard occurs (e.g., if the compound is dissolved in flammable solvents like ethanol or acetone). A fully buttoned cotton lab coat acts as a primary physical barrier.

  • Respiratory Protection: Fume Hood or N95/P100 Particulate Respirator

    • The Causality: The compound is classified under STOT SE 3 for respiratory irritation[2]. Handling must occur inside a certified Chemical Fume Hood (face velocity 80-100 FPM). If a hood is unavailable for bulk transfer, a NIOSH-approved N95 or P100 respirator is mandatory to filter out aerosolized micro-particles.

Operational Workflow: Step-by-Step Methodology

To ensure a self-validating system, every step of the handling process must include a verification check.

Step 1: Pre-Operation Verification

  • Verify the chemical fume hood flow rate is within the safe operational range (indicator light green).

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents, which can react hazardously with indole derivatives[2].

  • Don all required PPE (Nitrile gloves, goggles, buttoned lab coat).

Step 2: Weighing and Transfer

  • Place an anti-static weighing boat on the analytical balance inside the fume hood.

    • Causality: Anti-static boats prevent the crystalline powder from repelling and aerosolizing into the breathing zone.

  • Use a grounded stainless steel spatula to transfer the (1,2-Dimethyl-1H-indol-3-yl)-acetic acid.

  • Tare and record the mass. Immediately seal the source container to minimize environmental exposure and moisture ingress.

Step 3: Solution Preparation

  • Transfer the weighed solid into a volumetric flask.

  • Add the appropriate solvent (e.g., ethanol or DMSO for stock solutions, as indole-acetic acids are largely insoluble in water)[3].

    • Causality: Pre-dissolving in an organic solvent ensures complete solvation before aqueous dilution, preventing the formation of suspended, highly irritating particulates in your final assay buffer.

  • Cap the flask and agitate until fully dissolved.

Spill Response and Waste Disposal Plan

Even with meticulous planning, spills occur. Your response must be immediate and methodical to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Isolate: Evacuate non-essential personnel from the immediate area.

  • Contain: If the solid powder spills, do not dry sweep[3]. Dry sweeping aerosolizes the irritant. Instead, lightly mist the powder with water to dampen it, or cover it with damp paper towels.

  • Collect: Use a plastic scoop to transfer the dampened material into a sealable, chemically resistant hazardous waste container.

  • Decontaminate: Wash the spill surface thoroughly with soap and water, as the compound leaves a residue that can cause secondary contact dermatitis[2].

Waste Disposal Plan:

  • Solid Waste: Any contaminated consumables (weighing boats, pipette tips, paper towels) must be placed in a solid hazardous waste bin labeled "Toxic/Irritant Solid Waste - Indole Derivatives."

  • Liquid Waste: Solutions containing the compound must be segregated into clearly labeled liquid waste carboys. Do not mix with strong oxidizers. Do not flush down the sink, as substituted indoles can pose long-lasting hazards to aquatic environments[4].

  • Final Disposal: Offer surplus and non-recyclable solutions to a licensed chemical disposal company in accordance with local and federal environmental regulations[2].

Workflow Visualization

Below is the logical workflow mapping the handling, processing, and emergency pathways for this chemical.

HandlingWorkflow Start 1. Pre-Operation PPE & Hood Verification Weighing 2. Handling Anti-static Weighing Start->Weighing PPE Verified Processing 3. Processing Solvent Dissolution Weighing->Processing Safe Transfer Spill Emergency Dampen & Collect Spill Weighing->Spill If powder spills Disposal 4. Post-Operation Waste Segregation Processing->Disposal Liquid/Solid Waste Processing->Spill If liquid spills Spill->Disposal HazMat Cleanup

Operational safety workflow for handling (1,2-Dimethyl-1H-indol-3-yl)-acetic acid.

References

Sources

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